Remimazolam tosylate
Description
Properties
CAS No. |
1425904-79-5 |
|---|---|
Molecular Formula |
C28H27BrN4O5S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate |
InChI |
InChI=1S/C21H19BrN4O2.C7H8O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,8,10-12,17H,7,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 |
InChI Key |
UNLWPYSYFQLJSV-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
Remimazolam Tosylate: A Deep Dive into its Mechanism of Action at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam (B1679269) is a novel, ultra-short-acting intravenous benzodiazepine (B76468), structurally similar to midazolam, that has been developed for procedural sedation and the induction and maintenance of general anesthesia.[1][2] Its designation as a "soft drug" stems from a key structural modification—the inclusion of a carboxylic ester moiety.[3][4] This feature allows for rapid hydrolysis by non-specific tissue esterases into a pharmacologically inactive metabolite, CNS 7054.[3][5] This unique metabolic pathway confers a rapid onset and offset of action, a predictable duration of effect, and a favorable safety profile, distinguishing it from other benzodiazepines and anesthetic agents.[6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning remimazolam's action on the γ-aminobutyric acid type A (GABA-A) receptor.
Core Molecular Mechanism: Positive Allosteric Modulation
Like all benzodiazepines, remimazolam tosylate exerts its sedative, anxiolytic, and amnestic effects by acting as a positive allosteric modulator (PAM) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][9][10]
Key aspects of its mechanism include:
-
Binding Site: Remimazolam binds with high affinity to the benzodiazepine site on the GABA-A receptor.[9][11] This site is located at the extracellular interface between the α and γ subunits of the heteropentameric receptor complex.[12][13] This binding location is distinct from the agonist binding sites for GABA, which are located at the interface of the α and β subunits.[12]
-
Allosteric Modulation: By binding to its specific site, remimazolam induces a conformational change in the GABA-A receptor that enhances the effect of the endogenous neurotransmitter, GABA.[9] It does not activate the receptor directly but potentiates the receptor's response to GABA.[10]
-
Increased Channel Opening Frequency: The primary mechanism of benzodiazepine potentiation is an increase in the frequency of the GABA-gated chloride ion channel opening.[6][10] This contrasts with other modulators like barbiturates, which increase the duration of channel opening.[14]
-
Neuronal Inhibition: The enhanced influx of chloride ions (Cl-) through the channel leads to hyperpolarization of the neuron's membrane potential.[3][11] This makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in widespread inhibition of the central nervous system and the clinical effects of sedation and anesthesia.[6]
Signaling Pathway of Remimazolam at the GABA-A Receptor
Caption: Remimazolam's positive allosteric modulation of the GABA-A receptor.
Quantitative Pharmacology
The interaction of remimazolam with the GABA-A receptor has been quantified through various in vitro and in silico studies. The data highlights its high affinity and potency, which are comparable to or greater than those of midazolam.
Table 1: Binding Affinity for the GABA-A Receptor Benzodiazepine Site
| Compound | Binding Affinity (Ki) | Method | Source |
| Remimazolam | ~30 nM | Radioligand Binding Assay | [12][15] |
| CNS 7054 (Metabolite) | ~10,000 nM (300-400x weaker) | Radioligand Binding Assay | [9][11][12] |
| Midazolam | - | Not specified in provided results | - |
| Compound 11a (CNS 7259) | 6 nM | Radioligand Binding Assay | [12] |
Table 2: Potency for Modulating GABA-A Receptor Function
| Compound | Parameter | Value | Receptor Subtype(s) | Method | Source |
| Remimazolam | EC50 (Potentiation) | 0.36 µM | α1-containing | Electrophysiology | [12] |
| Midazolam | EC50 (Potentiation) | 249 nM (α1β2γ2L) / 211 nM (α1β2γ2S) | α1β2γ2L, α1β2γ2S | Electrophysiology | [16] |
| Remimazolam | Docking Score | -6.9 kcal/mol | GABA-A Receptor Model | In-silico Molecular Docking | [17][18] |
| Midazolam | Docking Score | -7.1 kcal/mol | GABA-A Receptor Model | In-silico Molecular Docking | [17][18] |
GABA-A Receptor Subtype Selectivity
The GABA-A receptor family is diverse, with different subunit combinations (e.g., α1, α2, α3, α5) mediating distinct pharmacological effects. The α1 subtype is primarily associated with sedative effects.[12]
Remimazolam, similar to classical benzodiazepines like midazolam, functions as a positive allosteric modulator at the four major benzodiazepine-sensitive GABA-A receptor subtypes containing α1, α2, α3, or α5 subunits.[3][12] It does not exhibit clear selectivity among these subtypes.[3][11] However, some electrophysiology studies have indicated that remimazolam shows slightly higher potency at the α1-containing subtype, which is consistent with its primary role as a sedative.[9][12]
Detailed Experimental Methodologies
The characterization of remimazolam's interaction with the GABA-A receptor relies on established pharmacological techniques, primarily radioligand binding assays and electrophysiology.
Radioligand Binding Assay (Competitive)
This technique is used to determine the binding affinity (Ki) of a test compound (remimazolam) for a specific receptor site by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Cell membranes containing the target GABA-A receptors are prepared from brain tissue (e.g., rat cerebral cortex) or from cell lines (e.g., HEK-293) stably expressing specific recombinant GABA-A receptor subtypes.[13][19][20] Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors, followed by a series of centrifugation steps to isolate the membrane fraction.[13] The final membrane pellet is resuspended, and protein concentration is determined.[20]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[13]
-
Total Binding: Receptor membranes are incubated with a radiolabeled benzodiazepine site ligand, such as [3H]Flunitrazepam, at a concentration near its dissociation constant (Kd), typically 1-2 nM.[13]
-
Non-specific Binding (NSB): A parallel incubation is performed in the presence of a high concentration (e.g., 10 µM) of an unlabeled benzodiazepine, such as diazepam, to saturate all specific binding sites.[13][20]
-
Competition Binding: Receptor membranes and the radioligand are incubated with serially diluted concentrations of the unlabeled test compound (remimazolam).[13]
-
-
Incubation: The mixture is incubated, for instance, for 35 minutes at 30°C, to allow the binding to reach equilibrium.[20]
-
Separation: Bound and free radioligand are separated, commonly by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.[19]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of remimazolam that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining remimazolam's GABA-A receptor binding affinity.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique measures the ion flow across the cell membrane, allowing for the functional characterization of remimazolam's modulatory effect on GABA-A receptor-mediated chloride currents.
Experimental Protocol:
-
Cell Culture: HEK-293T cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, and γ2L).[14] The cells are cultured under standard conditions until ready for recording.
-
Recording Setup: A single cell is selected, and a glass micropipette filled with an internal solution (mimicking the intracellular environment) is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of total ion currents.[14]
-
Drug Application: Solutions are applied to the cell using a rapid drug application system.[14]
-
Baseline Current: A low, sub-saturating concentration of GABA (e.g., EC3, the concentration eliciting 3% of the maximal response) is applied to the cell to evoke a baseline chloride current.[21]
-
Modulation: The cell is then exposed to the same concentration of GABA co-applied with varying concentrations of remimazolam.[21]
-
-
Data Acquisition: The resulting chloride currents are recorded using an amplifier. The change in current amplitude in the presence of remimazolam compared to the baseline GABA-evoked current is measured.
-
Data Analysis: The potentiation of the GABA-evoked current is calculated for each concentration of remimazolam. A concentration-response curve is generated, and non-linear regression is used to determine the EC50 (the concentration of remimazolam that produces 50% of its maximal potentiation effect).[16]
Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for assessing remimazolam's functional effect on GABA-A receptors.
Conclusion
This compound is a quintessential benzodiazepine in its mechanism of action, functioning as a high-affinity positive allosteric modulator at the benzodiazepine site of GABA-A receptors.[9][12] Its action enhances GABAergic neurotransmission by increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization and CNS depression.[3][6] While it lacks significant subtype selectivity, it shows a slight preference for the α1-containing receptors associated with sedation.[12] The true innovation of remimazolam lies not in a novel mechanism of action, but in its unique pharmacokinetic profile, driven by rapid esterase metabolism to an inactive metabolite.[3][22] This "soft drug" characteristic provides precise control over the duration of its potent modulatory effects on the GABA-A receptor, marking a significant advancement in the field of anesthesiology.
References
- 1. philadelphiaanesthesiaservices.com [philadelphiaanesthesiaservices.com]
- 2. Remimazolam, a short-acting GABA(A) receptor agonist for intravenous sedation and/or anesthesia in day-case surgical and non-surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. Profile of Remimazolam in Anesthesiology: A Narrative Review of Clinical Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Application and Research Progress of Remimazolam for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of midazolam and sevoflurane on the GABAA receptors with alternatively spliced variants of the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Silico Molecular Interaction and Pharmacokinetic Evaluation of Remimazolam and Major Intravenous Anesthetics Targeting GABAA Receptors | Texila Journal [texilajournal.com]
- 18. texilajournal.com [texilajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ekja.org [ekja.org]
The Pharmacological Profile of Remimazolam Tosylate: An In-depth Technical Guide for Sedation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remimazolam (B1679269) tosylate is an ultra-short-acting intravenous benzodiazepine (B76468) sedative-hypnotic agent.[1][2] Its unique pharmacological profile, characterized by rapid onset and offset of action, is attributed to its organ-independent metabolism by tissue esterases.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of remimazolam tosylate, with a focus on its application in sedation. The document details its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines key experimental protocols and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Mechanism of Action
Remimazolam is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAa) receptor.[2][5] It binds to the benzodiazepine site on the GABAa receptor, which is distinct from the GABA binding site.[6][7] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening.[6][8] The subsequent influx of chloride ions causes hyperpolarization of the neuronal membrane, resulting in the inhibition of neuronal activity and producing sedative, anxiolytic, and amnestic effects.[3][5] The primary metabolite of remimazolam, CNS 7054, has a significantly lower affinity for the GABAa receptor (approximately 300-400 times weaker), rendering it clinically inactive.[3][4]
Figure 1: Mechanism of Action of Remimazolam at the GABAa Receptor.
Pharmacokinetics
Remimazolam exhibits a predictable pharmacokinetic profile characterized by high clearance, a small volume of distribution, and a short elimination half-life.[9] It is rapidly metabolized by non-specific tissue esterases, primarily in the liver, to its inactive metabolite, CNS 7054.[3][10] This metabolism is independent of the cytochrome P450 enzyme system, which may reduce the potential for drug-drug interactions.[11] More than 80% of the administered dose is excreted in the urine as the metabolite within 24 hours, with less than 1% excreted as the unchanged drug.[3][9]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Volume of Distribution (Vss) | 35.4 ± 4.2 L | [12] |
| Clearance (CL) | 1.15 ± 0.12 L/min | [12] |
| Elimination Half-Life (t½) | 37 - 53 minutes | [5][11] |
| Mean Residence Time | 0.51 hours | [9] |
| Protein Binding | >91% (primarily to albumin) | [13] |
Pharmacodynamics
The pharmacodynamic effects of remimazolam are characterized by a rapid onset and offset of sedation.[9] The depth and duration of sedation are dose-dependent.[14] Clinical studies have utilized the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale to evaluate the level of sedation.[1][12] The sedative effects of remimazolam can be reversed by the benzodiazepine antagonist flumazenil.[3][9]
Table 2: Pharmacodynamic Profile of this compound for Sedation
| Parameter | Observation | Reference |
| Time to Onset of Sedation | 1 - 2.5 minutes | [15][16] |
| Time to Peak Sedation | 1 - 4 minutes | [9][16] |
| Median Recovery Time | 5 - 20 minutes | [9] |
| Reversal Agent | Flumazenil | [3][9] |
Clinical Efficacy and Safety for Procedural Sedation
Multiple clinical trials have demonstrated the efficacy and safety of this compound for procedural sedation, such as during gastrointestinal endoscopy and bronchoscopy.[1][15][17] It has shown non-inferiority to propofol (B549288) and superiority to midazolam in terms of sedation success and recovery times.[18][19] Remimazolam is associated with a lower incidence of adverse events such as hypotension, respiratory depression, and injection site pain compared to propofol.[4][18]
Table 3: Summary of Clinical Trial Data for Procedural Sedation
| Comparison | Key Findings | Reference |
| Remimazolam vs. Propofol (Colonoscopy) | Non-inferior sedation success rate (96.91% vs. 100%). Lower incidence of adverse events, including hypotension and respiratory depression, with remimazolam. | [18] |
| Remimazolam vs. Midazolam (Colonoscopy) | Higher sedation success rate (92.5%-97.5% vs. 75%). Shorter onset time (2.23-3.03 min vs. 4.8 min). | [17] |
| Remimazolam vs. Midazolam (Upper GI Endoscopy) | Shorter onset of sedation (1.5-2.5 min vs. 5 min). | [15] |
| Remimazolam vs. Midazolam (Bronchoscopy) | Higher sedation success rate (80.6% vs. 32.9%). Shorter time to full alertness (6.0 min vs. 12.0 min). | [17] |
Experimental Protocols
Assessment of Sedation Efficacy in Clinical Trials
A common experimental design to evaluate the efficacy and safety of remimazolam for procedural sedation is a multicenter, randomized, single-blind, parallel-controlled, non-inferiority clinical study.[1][20]
Protocol Outline:
-
Patient Population: Adult patients scheduled for a specific procedure (e.g., upper gastrointestinal endoscopy).
-
Randomization: Participants are randomized to receive either this compound at varying doses (e.g., 0.15 mg/kg or 0.2 mg/kg) or a comparator drug (e.g., propofol at 1.5 mg/kg).[1]
-
Drug Administration: The investigational drug is administered intravenously.
-
Primary Efficacy Endpoint: The primary endpoint is typically the success rate of the procedure, defined as completion of the procedure without the need for a rescue sedative or more than a specified number of top-up doses.[1][18]
-
Sedation Assessment: Sedation quality is assessed using a validated scale, most commonly the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.
-
Safety Assessment: Adverse events, including hypotension, bradycardia, respiratory depression (decreased respiratory rate or SpO2), are recorded throughout the procedure and recovery period.[18]
-
Recovery Assessment: Time to full alertness and time to discharge are recorded.
References
- 1. Efficacy and safety of this compound for sedation during upper gastrointestinal endoscopy: study protocol for a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for sedation during upper gastrointestinal endoscopy: study protocol for a multicenter randomized controlled trial | springermedizin.de [springermedizin.de]
- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C28H27BrN4O5S | CID 71608022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. anesth-pain-med.org [anesth-pain-med.org]
- 10. researchgate.net [researchgate.net]
- 11. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 12. Pharmacokinetics and Pharmacodynamics of Remimazolam (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. api.healthpr.org [api.healthpr.org]
- 15. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Remimazolam in General Anesthesia: A Comprehensive Review of Its Applications and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aja.org.tw [aja.org.tw]
- 18. The efficacy and safety of this compound versus propofol in patients undergoing colonoscopy: a multicentered, randomized, positive-controlled, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Efficacy and Safety of Remimazolam for Procedural Sedation: A Meta-Analysis of Randomized Controlled Trials With Trial Sequential Analysis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Remimazolam Tosylate: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remimazolam (B1679269) tosylate is a novel, ultra-short-acting intravenous benzodiazepine (B76468) anesthetic. This document provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and its mechanism of action. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Remimazolam tosylate is the tosylate salt of remimazolam. The chemical structure consists of a benzodiazepine core with a unique ester linkage, which is key to its rapid metabolism.
The IUPAC name for remimazolam is methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1][2]benzodiazepin-4-yl]propanoate.[3] The tosylate salt is formed with p-toluenesulfonic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H27BrN4O5S | [3] |
| Molecular Weight | 611.5 g/mol | [3] |
| IUPAC Name | 4-methylbenzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1][2]benzodiazepin-4-yl]propanoate | [3] |
| CAS Number | 1425904-79-5 | [3] |
| Appearance | White to off-white lyophilized powder | [4] |
Synthesis of Remimazolam
The synthesis of remimazolam is a multi-step process that has been described in patent literature.[5][6][7] The following represents a generalized synthetic scheme based on published information. It is important to note that specific reaction conditions and reagents may vary, and the following is for informational purposes.
Synthetic Pathway
Experimental Protocol (Generalized from Patent Literature)
Step 1: Synthesis of the Benzodiazepine Core The synthesis typically starts from 2-amino-5-bromobenzoylpyridine. This starting material undergoes a series of reactions to construct the seven-membered diazepine ring. This often involves reaction with an amino alcohol, followed by cyclization.
Step 2: Introduction of the Propanoate Side Chain Once the benzodiazepine core is formed, the methyl propanoate side chain is introduced. This is a critical step for the drug's pharmacokinetic properties.
Step 3: Formation of the Imidazo[1,2-a] Ring The final ring system is constructed through an oxidation and subsequent cyclization reaction to form the imidazo[1,2-a] fused ring.
Step 4: Formation of the Tosylate Salt The free base of remimazolam is then reacted with p-toluenesulfonic acid in a suitable solvent to form the stable tosylate salt, this compound. The final product is then typically purified by recrystallization and lyophilized.
Mechanism of Action
Remimazolam, like other benzodiazepines, exerts its sedative and anesthetic effects by potentiating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[3] GABA is the primary inhibitory neurotransmitter in the brain.
Binding of remimazolam to a specific site on the GABA-A receptor allosterically increases the affinity of GABA for its own binding site.[3] This enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron.[3] The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This widespread neuronal inhibition produces the sedative, anxiolytic, and anesthetic effects of the drug.
Pharmacokinetic Profile
The unique ester linkage in remimazolam's structure allows for rapid hydrolysis by tissue esterases, primarily in the liver, to an inactive metabolite.[8] This results in a rapid onset and offset of action and a short context-sensitive half-time.
Table 2: Pharmacokinetic Parameters of Remimazolam
| Parameter | Value | Population | Source |
| Volume of Distribution (Vss) | 35.4 L | Healthy Volunteers | [9] |
| Clearance (CL) | 1.15 L/min | Healthy Volunteers | [9] |
| Terminal Elimination Half-life | ~70 min | Healthy Volunteers | [9] |
| Protein Binding | >91% | - | [10] |
Experimental Protocols in Clinical Research
The clinical development of this compound has involved numerous studies to evaluate its efficacy and safety for procedural sedation and general anesthesia. The following diagram illustrates a typical workflow for a clinical trial investigating this compound for procedural sedation.
Example Clinical Trial Protocol for Procedural Sedation
A multicenter, randomized, single-blind, parallel-controlled study could be designed to evaluate the efficacy and safety of this compound for sedation during upper gastrointestinal endoscopy.[1][2]
-
Participants: Adult patients scheduled for upper gastrointestinal endoscopy.
-
Randomization: Patients are randomized to receive either this compound (e.g., 0.15 mg/kg or 0.2 mg/kg) or a control sedative such as propofol (B549288) (e.g., 1.5 mg/kg).[1][2]
-
Procedure: After baseline assessments, the study drug is administered intravenously. Sedation levels are monitored using a standardized scale (e.g., Modified Observer's Assessment of Alertness/Sedation scale). Vital signs are continuously monitored throughout the procedure.
-
Endpoints: The primary efficacy endpoint is often the success rate of the procedure without the need for rescue medication. Safety endpoints include the incidence of adverse events such as hypotension, bradycardia, and respiratory depression.
Conclusion
This compound represents a significant advancement in the field of anesthesiology. Its well-defined chemical structure, coupled with a predictable and rapid metabolism, offers a favorable pharmacokinetic and pharmacodynamic profile. The synthesis, while complex, is achievable through established organic chemistry principles. Its mechanism of action via the GABA-A receptor is consistent with other benzodiazepines, but its unique metabolic pathway sets it apart. The extensive clinical research and established experimental protocols have demonstrated its potential as a safe and effective agent for procedural sedation and general anesthesia. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing development and clinical application of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound for sedation during upper gastrointestinal endoscopy: study protocol for a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H27BrN4O5S | CID 71608022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023037237A1 - Process for the preparation of remimazolam - Google Patents [patents.google.com]
- 6. WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]
- 7. US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]
- 8. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anesth-pain-med.org [anesth-pain-med.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
Remimazolam Tosylate: A Deep Dive into its Pharmacokinetics and Rapid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam (B1679269) tosylate is an ultra-short-acting intravenous benzodiazepine (B76468) sedative/anesthetic. Its unique chemical structure, incorporating a carboxylic ester moiety, designates it as a "soft drug" designed for rapid and predictable metabolism.[1][2] This design leads to a favorable pharmacokinetic profile characterized by a fast onset and offset of action, minimal accumulation, and a predictable duration of effect.[1][3][4] This technical guide provides an in-depth exploration of the pharmacokinetics and metabolic pathways of remimazolam tosylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic breakdown and analytical workflows.
Pharmacokinetic Profile
Remimazolam exhibits linear pharmacokinetics, characterized by high clearance, a small steady-state volume of distribution, and a short elimination half-life.[1] Its rapid metabolism is largely independent of renal or mild-to-moderate hepatic function, offering a significant advantage in diverse patient populations.[5][6]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of remimazolam and its primary metabolite, CNS7054, from various clinical studies.
Table 1: Pharmacokinetics of Remimazolam in Healthy Volunteers
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Clearance (CL) | 1.15 ± 0.12 L/min | 20 healthy male volunteers | Continuous IV infusion | [7][8] |
| 70.3 L/h | Healthy volunteers | Single bolus injection (0.01-0.30 mg/kg) | [1][5] | |
| Steady-State Volume of Distribution (Vss) | 35.4 ± 4.2 L | 20 healthy male volunteers | Continuous IV infusion | [7][8] |
| 34.8 L | Healthy volunteers | Single bolus injection (0.01-0.30 mg/kg) | [1] | |
| 0.8-0.9 L/kg | Healthy volunteers | Non-compartmental analysis | [9] | |
| Terminal Half-Life (t½) | 70 ± 10 min | 20 healthy male volunteers | Continuous IV infusion | [7][8] |
| 37-53 min | Healthy volunteers | Single bolus injection | [5][9] | |
| Context-Sensitive Half-Time (CSHT) | 6.8 ± 2.4 min (after 4h infusion) | 20 healthy male volunteers | Continuous IV infusion | [7][8] |
| ~7.5 min (after 3h infusion) | Healthy volunteers | Constant rate infusion | [1] | |
| Plasma Protein Binding | >91% (predominantly to albumin) | Healthy volunteers | - | [1][9] |
Table 2: Pharmacokinetics of Remimazolam Metabolite (CNS7054) in Healthy Volunteers
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Clearance (CL) | 0.078 ± 0.017 L/min | Healthy male volunteers | Continuous IV infusion | [9] |
| 0.0665 ± 0.0052 L/min | Healthy male volunteers | Continuous IV infusion | [9] | |
| Pharmacological Activity | ~300-400 times lower affinity for GABA-A receptor than remimazolam | - | - | [1][9] |
Table 3: Pharmacokinetics of Remimazolam in Special Populations
| Population | Key Findings | Source |
| Hepatic Impairment | Clearance was 38.1% lower in subjects with severe hepatic impairment compared to healthy volunteers. No significant impact in mild to moderate impairment. | [2][5][10] |
| Renal Impairment | Plasma clearance was comparable to healthy subjects, even in end-stage renal failure. | [1][2][10] |
| Elderly | Pharmacokinetic properties were not significantly different between elderly and younger patients. | [1] |
| ICU Patients on Mechanical Ventilation | Median clearance: 22.23 mL/min/kg; Median half-life: 101.791 min. Liver function significantly affected metabolism. | [11] |
Rapid Metabolism of Remimazolam
The rapid offset of remimazolam's effects is primarily due to its efficient metabolism by non-specific tissue esterases, predominantly carboxylesterase-1 (CES1), which is highly expressed in the liver.[1][3][12][13] This enzymatic hydrolysis is not dependent on the cytochrome P450 (CYP) enzyme system, minimizing the risk of drug-drug interactions with CYP inhibitors or inducers.[6][12]
The metabolic process involves the hydrolysis of the ester linkage in the remimazolam molecule, leading to the formation of a pharmacologically inactive carboxylic acid metabolite, CNS7054.[1][13][14] This metabolite has a significantly lower affinity (approximately 300 to 400 times less) for the GABA-A receptor compared to the parent compound.[1][9] More than 80% of the administered dose of remimazolam is excreted in the urine as CNS7054, with less than 1% excreted as the unchanged drug.[1]
Metabolic pathway of remimazolam to its inactive metabolite CNS7054.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from rigorously conducted clinical trials. Below are detailed methodologies from key experiments.
Study in Healthy Volunteers (Continuous Infusion)
-
Objective: To investigate the pharmacokinetics and pharmacodynamics of remimazolam after continuous intravenous infusion.[7]
-
Study Design: A Phase I, randomized, cross-over study.[7]
-
Participants: 20 healthy male volunteers, aged 20 to 38 years, with a body weight of 64 to 99 kg.[7][8]
-
Dosing Regimen: Continuous intravenous infusion of remimazolam at 5 mg/min for 5 minutes, followed by 3 mg/min for the next 15 minutes, and then 1 mg/min for a further 15 minutes.[7][8]
-
Pharmacokinetic Sampling: Arterial plasma concentrations of remimazolam and its metabolite were determined at predefined time points.[7]
-
Analytical Method: Ultra-high performance liquid chromatography-mass spectrometry/mass spectrometry (UPLC-MS/MS) was used for the quantification of remimazolam and CNS7054 in plasma samples.[11]
-
Pharmacokinetic Analysis: A three-compartment model for remimazolam and a two-compartment model with a transit compartment for the metabolite were used for population pharmacokinetic analysis.[7][8]
Experimental workflow for a pharmacokinetic study of remimazolam.
Studies in Special Populations (Hepatic and Renal Impairment)
-
Objective: To characterize the pharmacokinetic properties and safety of remimazolam in subjects with renal and hepatic impairment.[2][10]
-
Study Design: Two separate open-label trials comparing patients with hepatic or renal impairment to matched healthy subjects.[2][10]
-
Participants:
-
Dosing Regimen:
-
Pharmacokinetic Sampling: Remimazolam plasma concentrations were measured over time.[2][10]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using population pharmacokinetic modeling, specifically a three-compartment, recirculatory model.[2][10]
Conclusion
This compound's pharmacokinetic profile, driven by its rapid and predictable metabolism via tissue esterases, establishes it as a valuable agent for procedural sedation and general anesthesia.[1][6] Its high clearance, short half-life, and metabolism independent of the CYP450 system contribute to its favorable safety profile and ease of use in a broad range of patient populations, including those with renal and mild-to-moderate hepatic impairment.[1][5] Further research into its use in other specific populations, such as pediatric and obstetric patients, will continue to refine its clinical applications.[3]
References
- 1. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of Remimazolam (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Remimazolam (CNS 7056) a...: Ingenta Connect [ingentaconnect.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic properties of remimazolam in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Properties and Therapeutic Effectiveness of Remimazolam in ICU Patients With Mechanical Ventilation: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remimazolam and Its Place in the Current Landscape of Procedural Sedation and General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Metabolism of the New Benzodiazepine Remimazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Soft Sedative: A Technical Guide to the Discovery and Development of Remimazolam
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of remimazolam (B1679269), a novel ultra-short-acting benzodiazepine (B76468) designed through the principles of "soft drug" chemistry. This document provides a comprehensive overview of its mechanism of action, metabolic pathway, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, with a focus on the quantitative data and experimental methodologies that underpin its development.
Introduction: The "Soft Drug" Concept and the Need for a Novel Benzodiazepine
The concept of a "soft drug" revolves around designing a pharmacologically active compound that undergoes predictable and rapid metabolism to an inactive and non-toxic metabolite.[1][2] This approach allows for precise control over the drug's duration of action and minimizes the risk of accumulation and prolonged side effects. Remimazolam (CNS 7056) was engineered with this principle in mind, aiming to provide a safer and more controllable alternative to existing benzodiazepines like midazolam for procedural sedation and anesthesia.[1][3]
The development of remimazolam was driven by the need for a sedative with a rapid onset and offset of action, a predictable dose-response relationship, and a favorable safety profile, particularly concerning cardiovascular and respiratory depression.[4][5] By incorporating an ester linkage into the benzodiazepine core, medicinal chemists created a molecule susceptible to rapid hydrolysis by ubiquitous tissue esterases.[1][6]
Mechanism of Action: A Familiar Target with a Twist
Similar to other benzodiazepines, remimazolam exerts its sedative, anxiolytic, and amnestic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[7][8]
GABA-A Receptor Signaling Pathway
Remimazolam binds to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel, which enhances the effect of the inhibitory neurotransmitter GABA.[7][9] This potentiation leads to an increased frequency of chloride (Cl-) channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[1][9]
References
- 1. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remimazolam: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsf.org [apsf.org]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Interactions of Remimazolam with Benzodiazepine Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remimazolam (B1679269) is an ultra-short-acting intravenous benzodiazepine (B76468) anesthetic and sedative. Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, is attributed to its organ-independent metabolism by tissue esterases. At the molecular level, remimazolam exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive technical overview of the molecular interactions of remimazolam with the benzodiazepine binding sites on the GABAA receptor, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the associated signaling pathways and experimental workflows.
Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor
Remimazolam, like other benzodiazepines, does not directly activate the GABAA receptor. Instead, it binds to a specific allosteric site, distinct from the GABA binding site, located at the interface between the α and γ subunits of the receptor complex.[1][2][3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding sites, which are located at the β-α interfaces.[4] The enhanced binding of GABA leads to an increased frequency of the chloride ion (Cl⁻) channel opening.[2][5] The subsequent influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making the neuron less excitable and thus potentiating the inhibitory effects of GABA.[6][7] This neuronal inhibition manifests as the sedative, anxiolytic, and amnestic effects of remimazolam.
The sedative effects of remimazolam can be competitively antagonized and reversed by the benzodiazepine site antagonist, flumazenil.[6][8][9] Flumazenil binds to the same site as remimazolam but does not elicit a conformational change, thereby blocking the modulatory effects of remimazolam.[6][10]
Signaling Pathway of Remimazolam's Action
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Remimazolam | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Switching Hypnotic Drugs to Remimazolam and Antagonizing With Flumazenil: A Rapid Method for Ending General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Formulation Characteristics of Remimazolam Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam (B1679269) is an ultra-short-acting intravenous benzodiazepine (B76468) sedative and anesthetic agent. Its unique pharmacological profile, characterized by rapid onset and offset of action, is attributed to its metabolism by tissue esterases to an inactive metabolite.[1] To enhance its stability and suitability for pharmaceutical formulations, remimazolam is prepared as a salt. This technical guide focuses on the tosylate salt of remimazolam, providing a comprehensive overview of its solubility, formulation characteristics, and analytical methodologies.
Physicochemical Properties
Remimazolam tosylate is the 4-methylbenzenesulfonate (B104242) salt of remimazolam.[2]
Molecular Formula: C₂₈H₂₇BrN₄O₅S[3] Molecular Weight: 611.51 g/mol [3]
Solubility Profile
A key characteristic of remimazolam is its decreased solubility at a pH greater than 4.0, which can lead to precipitation when mixed with alkaline solutions.[1][5] One study on remimazolam besylate, a similar salt, demonstrated solubility of up to 10 mg/mL at an acidic pH, with low water solubility at neutral pH.[6] In a mixture with an infusion solution that raised the pH, the saturation concentration of remimazolam was observed to be as low as 0.75 mg/mL.[6]
Table 1: Aqueous Solubility of Remimazolam Salts
| Salt Form | Solvent | pH | Solubility (mg/mL) | Reference |
| This compound | Water | Neutral | ~10-11 | [4] |
| Remimazolam Besylate | Water | Acidic | up to 10 | [6] |
| Remimazolam Besylate | Water | Neutral | Low | [6] |
| Remimazolam Free Base | Water | - | Insoluble | [3] |
Note: The exact pH for the reported water solubility of this compound is not specified but is likely in the acidic range to maintain solubility. The data for the besylate salt is included for comparative purposes, highlighting the pH-dependent nature of remimazolam's solubility.
Formulation Characteristics
This compound is formulated as a sterile, lyophilized powder for intravenous administration after reconstitution.[7] This approach is necessary due to the limited stability of remimazolam in aqueous solutions.
Excipients
To enhance the stability, solubility, and reconstitution properties of the lyophilized product, various excipients are employed. Chinese patents for remimazolam formulations suggest the use of the following:
-
Bulking Agents/Stabilizers: Hydroxyethyl starch and/or monosaccharides may be included to improve the stability of the lyophilized cake and the reconstituted solution.[7]
-
pH Adjusters: The pH of the formulation is crucial for maintaining the solubility of remimazolam. The pH of the solution before lyophilization is typically adjusted to be within the range of 2-4.[7]
-
Solubilizers: Some formulations of this compound may contain β-cyclodextrin derivatives, although this may also be associated with precipitation phenomena under certain conditions.[8]
A patent for an injectable pharmaceutical composition of this compound also describes its combination with opioids like fentanyl or remifentanil hydrochloride.[9]
Reconstitution and Administration
The lyophilized powder is reconstituted with a suitable diluent, such as 0.9% sodium chloride for injection, prior to administration. The concentration of the reconstituted solution can range from 0.5 to 30 mg/mL (calculated as the free base).[7]
Incompatibilities
The pH-dependent solubility of remimazolam is a critical factor in its compatibility with other intravenous fluids and drugs. Co-administration with alkaline solutions can cause precipitation, which may lead to occlusion of intravenous lines.[5][6]
Table 2: Compatibility of Remimazolam with Intravenous Fluids
| Compatible Fluids | Incompatible Fluids (due to increased pH) |
| 0.9% Sodium Chloride Injection | Ringer's Acetate (B1210297) Solution |
| 5% Dextrose Injection | Ringer's Lactate Solution |
| 20% Dextrose Injection | Plasma-Lyte 148 Solution |
| 5% Dextrose and 0.45% Sodium Chloride Injection | |
| Ringer's Solution | |
| (Data compiled from multiple sources, primarily relating to remimazolam besylate but applicable due to the shared pH-dependent solubility of the active moiety)[5][6] |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[10]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, buffered solutions at various pH levels, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time to reach equilibrium by sampling at various time points.[10]
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the sample using a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for quantifying the active pharmaceutical ingredient (API) and its degradation products.
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: A reversed-phase column, such as a C18, is commonly used for the analysis of benzodiazepines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol). The pH of the aqueous phase is a critical parameter to optimize for good peak shape and resolution.
-
Detection: UV detection at a wavelength where remimazolam has significant absorbance.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Controlled to ensure reproducible retention times.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature. The primary degradation pathway for remimazolam is ester hydrolysis, which is expected to be accelerated under basic conditions.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The developed HPLC method must be able to resolve the main remimazolam peak from all degradation product peaks.
Mechanism of Action and Metabolism
Remimazolam, like other benzodiazepines, exerts its sedative and anxiolytic effects by potentiating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
A key feature of remimazolam is its rapid metabolism by non-specific tissue esterases, primarily in the liver, to its inactive carboxylic acid metabolite, CNS7054.[1] This organ-independent metabolism contributes to its short duration of action and predictable recovery profile.
Conclusion
This compound is a valuable sedative and anesthetic agent with a distinct solubility profile that is highly dependent on pH. Its formulation as a lyophilized powder for reconstitution addresses its limited aqueous stability. A thorough understanding of its solubility, formulation characteristics, and incompatibilities is essential for its safe and effective use in clinical practice and for the development of new formulations. The experimental protocols outlined in this guide provide a framework for the physicochemical characterization of this important drug substance. Further research to generate a comprehensive quantitative solubility profile for this compound in various pharmaceutically relevant solvents would be beneficial for future formulation development activities.
References
- 1. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H27BrN4O5S | CID 71608022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Remimazolam | 308242-62-8 | >98% [smolecule.com]
- 4. data.epo.org [data.epo.org]
- 5. Precipitation of remimazolam in coadministration with Plasma-Lyte 148: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incompatibility of remimazolam besylate with Ringer’s acetate infusion resulting in total occlusion of an intravenous catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108289897B - Pharmaceutical composition of remazolam - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN114903904B - Injectable pharmaceutical compositions of remimazolam pharmaceutical salts and opioids - Google Patents [patents.google.com]
- 10. dissolutiontech.com [dissolutiontech.com]
The Pharmacodynamics of Remimazolam Tosylate in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Remimazolam (B1679269) tosylate, an ultra-short-acting intravenous benzodiazepine (B76468), has emerged as a promising sedative and anesthetic agent. Its unique pharmacological profile, characterized by rapid onset, predictable and titratable sedation, and a favorable safety margin, is attributed to its organ-independent metabolism by tissue esterases. This technical guide provides a comprehensive overview of the pharmacodynamics of remimazolam tosylate in various animal models, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action to support further preclinical and clinical development.
Mechanism of Action: GABA-A Receptor Modulation
Remimazolam, like other benzodiazepines, exerts its sedative, anxiolytic, and amnestic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It binds to a distinct site on the receptor, located at the interface between the α and γ subunits.[1] This binding induces a conformational change in the receptor, increasing its affinity for the inhibitory neurotransmitter GABA.[1][4][5] The enhanced GABA binding leads to an increased frequency of chloride (Cl-) channel opening, resulting in an influx of chloride ions into the neuron.[1][2] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on the central nervous system.[1] Notably, remimazolam does not exhibit selectivity for specific GABA-A receptor subtypes, modulating those containing α1, α2, α3, or α5 subunits.[2]
Quantitative Pharmacodynamic Data in Animal Models
The sedative and anesthetic effects of this compound have been quantified in various animal models. The following tables summarize key dose-response data for loss of righting reflex (a surrogate for hypnosis) and provide an overview of its cardiovascular and respiratory effects.
Sedative and Hypnotic Efficacy
The dose required to induce a loss of righting reflex (LORR) is a standard measure of hypnotic potency in rodents.
| Animal Model | Endpoint | ED50 (mg/kg) | ED95 (mg/kg) | Route of Administration | Reference(s) |
| Mouse | Loss of Righting Reflex | 33 | 45 | Intraperitoneal | [6] |
| Mouse | Temporary LORR | - | 30 | Not Specified | [7] |
| Rat | Sedation (Behavioral Scale) | - | - | Intravenous | [8] |
Table 1: Sedative and Hypnotic Efficacy of this compound in Rodent Models. ED50: Effective dose in 50% of subjects; ED95: Effective dose in 95% of subjects.
Cardiovascular and Respiratory Safety Profile
A key advantage of remimazolam is its favorable cardiovascular and respiratory safety profile compared to other intravenous anesthetics.[3][9][10][11]
| Animal Model | Dose (mg/kg) | Route | Cardiovascular Effects | Respiratory Effects | Reference(s) |
| Sheep | 0.37–2.21 | IV | No excessive cardiovascular depression. | No excessive respiratory depression. | [12] |
| Pig | 1.5 mg/kg/h (15 min infusion) | IV | Minimal cardiovascular depression. | Minimal respiratory depression. | [5] |
| Rat | Not specified | IV | Dose-proportional effects on cardiovascular system. | Dose-proportional effects on respiratory system. | [5] |
| Dog | Not specified | IV | Minimal cardiovascular effects. | Some respiratory depression with rapid IV administration. | [13] |
Table 2: Cardiovascular and Respiratory Effects of this compound in Various Animal Models. IV: Intravenous.
Detailed Experimental Protocols
Reproducibility of pharmacodynamic studies relies on detailed and standardized experimental protocols. This section outlines key methodologies used to assess the sedative and anesthetic effects of this compound in animal models.
Assessment of Sedation and Hypnosis in Rodents
The LORR assay is a primary method to determine the hypnotic potency of a drug.
Protocol Details:
-
Animal Preparation: Mice or rats are acclimated to the testing environment to minimize stress.
-
Drug Administration: this compound is administered via a specified route, typically intravenous or intraperitoneal.
-
Assessment of LORR: At predetermined time points after drug administration, the animal is gently placed on its back. An animal is considered to have lost its righting reflex if it fails to right itself onto all four paws within a defined period (e.g., 30 or 60 seconds).[14][15]
-
Data Analysis: The number of animals exhibiting LORR at each dose is recorded to calculate the ED50 and ED95.
Behavioral scoring systems are used to assess the depth of sedation.
Example of a Rodent Sedation Scale:
| Score | Behavioral Description |
| 0 | Alert and active |
| 1 | Calm, but alert |
| 2 | Reduced spontaneous activity, mild ataxia |
| 3 | Ataxic, loss of righting reflex when placed on back |
| 4 | No spontaneous movement, loss of righting reflex |
Table 3: Example of a Sedation Scoring System for Rodents. Adapted from various sources.[8][16]
Electroencephalogram (EEG) Monitoring
EEG is a valuable tool for objectively measuring the sedative effects of drugs on the central nervous system.
Protocol Details:
-
Electrode Implantation: Under general anesthesia, EEG electrodes (e.g., stainless steel screws) are surgically implanted into the skull over specific brain regions (e.g., frontal and parietal cortex).[17][18][19][20] A reference electrode is also placed.
-
Baseline Recording: After a recovery period, baseline EEG is recorded in awake, freely moving animals.
-
Drug Administration and Recording: this compound is administered, and EEG is continuously recorded.
-
Data Analysis: The recorded EEG signals are analyzed for changes in the power of different frequency bands (e.g., delta, theta, alpha, beta) to quantify the level of sedation.
Conclusion
The preclinical pharmacodynamic data from various animal models consistently demonstrate that this compound is a potent, ultra-short-acting sedative and anesthetic with a favorable safety profile. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-established. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the continued investigation and clinical application of this promising new agent. Further studies in more diverse animal models and specific disease states will continue to refine our understanding of its full therapeutic potential.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Remimazolam Tosilate on Respiratory Depression in Elderly Patients Undergoing Gastroscopy: A Multicentered, Prospective, and Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational changes at benzodiazepine binding sites of GABA(A) receptors detected with a novel technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genesispub.org [genesispub.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation of the anesthetic effect of a mixture of remimazolam, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.cureus.com [assets.cureus.com]
- 10. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsf.org [apsf.org]
- 12. Efficacy and safety of this compound for sedation during upper gastrointestinal endoscopy: study protocol for a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aaha.org [aaha.org]
- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 15. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]
- 16. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Anesthesia in Rats from EEG in Terms of Long-Range Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Changes in the EEG of Freely Moving Rats Induced by Diazepam by Invasive and Non-Invasive Methods | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Methodological & Application
Application Notes and Protocols: Remimazolam Tosylate for Procedural Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam (B1679269) is an ultra-short-acting intravenous benzodiazepine (B76468) sedative and anesthetic agent.[1][2] Structurally designed as a "soft drug," it contains an ester linkage that allows for rapid hydrolysis by non-specific tissue esterases into an inactive metabolite.[2][3] This pharmacological characteristic results in a rapid onset and offset of action, a predictable duration of sedation, and minimal accumulation, distinguishing it from other benzodiazepines like midazolam.[2][3] Its sedative effects, mediated through positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors, can be reversed with the benzodiazepine antagonist flumazenil.[2][4]
Remimazolam, available as remimazolam tosylate and remimazolam besylate, has received approval for procedural sedation in numerous countries, including the United States, China, and in Europe.[1][5] These application notes provide a comprehensive overview of the current dosage guidelines, clinical trial data, and experimental protocols for the use of this compound in procedural sedation, intended to inform preclinical and clinical research and drug development.
Pharmacology and Mechanism of Action
Remimazolam enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to an increased frequency of chloride ion channel opening, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression.[4][6] This mechanism is shared with other benzodiazepines. However, its unique metabolic pathway via tissue esterases, independent of organ function, contributes to its favorable pharmacokinetic profile, characterized by high clearance and a short half-life.[2][6]
Dosage and Administration Guidelines for Procedural Sedation
The recommended dosage of remimazolam for procedural sedation in adults should be individualized and titrated to the desired clinical effect.
Table 1: Recommended Dosing for Procedural Sedation in Adults
| Patient Population | Induction Dose | Maintenance Dose (as needed) | Administration Notes |
| ASA I-II Adults | 5 mg intravenously over 1 minute.[7][8] | 2.5 mg intravenously over 15 seconds.[7] | A minimum of 2 minutes should elapse before administering a supplemental dose.[7] |
| ASA III-IV Adults | 2.5 mg to 5 mg intravenously over 1 minute, based on the patient's general condition.[7][9] | 1.25 mg to 2.5 mg intravenously over 15 seconds.[7][9] | Careful dose titration is recommended.[7] |
ASA-PS: American Society of Anesthesiologists Physical Status.
In clinical studies, it is common practice to administer an analgesic, such as fentanyl (25 to 75 mcg), prior to the first dose of remimazolam.[7][10]
Summary of Clinical Trial Data for Procedural Sedation
Remimazolam has been evaluated in numerous clinical trials, demonstrating its efficacy and safety for procedural sedation in various medical procedures, such as colonoscopy and bronchoscopy.
Table 2: Efficacy of Remimazolam in Procedural Sedation (Colonoscopy)
| Study | Comparator | Patient Population (ASA-PS) | Remimazolam Dosage Regimen | Sedation Success Rate | Key Findings |
| Phase III Multicenter Trial | Propofol (B549288) | I-III | Not specified in provided abstracts | Non-inferior to propofol | Efficacy and safety comparable to propofol.[11] |
| Phase III Multicenter Trial | Placebo, Midazolam (open-label) | I-IV | Not specified in provided abstracts | 80.6% (Remimazolam) vs. 32.9% (Midazolam) | Remimazolam showed a significantly higher success rate and shorter onset and recovery times compared to midazolam.[12] |
| Phase IIb Study | Midazolam | Not specified | Loading dose followed by top-ups | 92.5%–97.5% (Remimazolam) vs. 75% (Midazolam) | Higher success rate and shorter onset time with remimazolam.[12] |
| High-Risk Patient Study | Placebo, Midazolam | III-IV | Not specified in provided abstracts | 87.1% (Remimazolam) vs. 13.3% (Midazolam) | Remimazolam was effective and safe in high-risk patients.[8] |
Table 3: Safety Profile of Remimazolam in Procedural Sedation
| Adverse Event | Incidence Rate | Comparator Findings | Notes |
| Hypotension | 2.65%–6.45% in Phase I-III studies.[12] | Lower incidence compared to midazolam and propofol in some studies.[8][12] | Generally mild and transient. |
| Respiratory Depression | Up to 19.4% in ASA III/IV patients in a Phase III trial.[12] | A meta-analysis suggests a lower risk compared to other sedatives in older patients.[13] | Typically resolved with routine airway management.[12] |
| Injection Pain | Low incidence.[13] | Lower incidence compared to propofol. | Remimazolam is a water-soluble formulation, which may contribute to less pain on injection.[4] |
| Bradycardia | Low incidence.[13] | A meta-analysis suggests a lower risk compared to other sedatives in older patients.[13] |
Experimental Protocols
The following section outlines a generalized experimental protocol for a clinical trial evaluating remimazolam for procedural sedation, based on methodologies reported in the literature.
1. Study Design: A prospective, randomized, double-blind, comparator-controlled study is a common design.
2. Patient Population:
-
Inclusion Criteria: Adult patients (e.g., 18-75 years old) scheduled for a specific procedure (e.g., colonoscopy) requiring procedural sedation, with an ASA physical status of I-III.
-
Exclusion Criteria: Known hypersensitivity to benzodiazepines, severe hepatic or renal impairment, pregnancy or lactation, history of drug or alcohol abuse.
3. Randomization and Blinding: Patients are randomly assigned to receive either remimazolam or the comparator drug (e.g., midazolam or propofol). The study drug is prepared by an unblinded pharmacist, and administered by study personnel who are blinded to the treatment allocation.
4. Dosing and Administration:
-
An intravenous line is established.
-
Baseline vital signs are recorded.
-
An analgesic (e.g., fentanyl 50 mcg) is administered 2-3 minutes before the sedative.
-
The initial dose of the study drug is administered (e.g., remimazolam 5 mg over 1 minute).
-
Sedation level is assessed using a validated scale (e.g., Modified Observer's Assessment of Alertness/Sedation Scale - MOAA/S).
-
Supplemental doses are administered as needed to achieve and maintain adequate sedation (e.g., remimazolam 2.5 mg over 15 seconds, with at least 2 minutes between doses).
5. Monitoring and Assessments:
-
Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation) is performed throughout the procedure.
-
Sedation depth is assessed at regular intervals.
-
Procedure success is defined as the completion of the procedure without the need for rescue medication.
-
Time to onset of sedation, time to recovery (e.g., time to fully alert), and procedure duration are recorded.
-
Adverse events are monitored and recorded throughout the study period.
6. Statistical Analysis: The primary efficacy endpoint is often the success rate of the procedure. Safety endpoints include the incidence of adverse events. Statistical tests appropriate for the data type (e.g., Chi-squared test for proportions, t-test or Mann-Whitney U test for continuous variables) are used to compare the treatment groups.
Conclusion
This compound represents a significant advancement in procedural sedation, offering a favorable pharmacokinetic and safety profile compared to older benzodiazepines and other sedatives.[2][13] Its rapid onset and offset, coupled with a lower incidence of certain adverse events, make it a valuable option for a wide range of procedures.[3][13] The provided dosage guidelines and experimental protocols serve as a foundation for further research and clinical application, with the understanding that patient-specific factors should always be considered to optimize sedative care. Further studies, particularly in special populations and for longer procedures, will continue to refine the optimal use of this novel agent.
References
- 1. anesth-pain-med.org [anesth-pain-med.org]
- 2. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 4. apsf.org [apsf.org]
- 5. Remimazolam: The Next Evolutionary Step for Sedative-Hypnotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byfavo.com [byfavo.com]
- 8. Remimazolam, a novel drug, for safe and effective endoscopic sedation [e-ce.org]
- 9. va.gov [va.gov]
- 10. drugs.com [drugs.com]
- 11. dovepress.com [dovepress.com]
- 12. aja.org.tw [aja.org.tw]
- 13. Remimazolam for Procedural Sedation in Older Patients: A Systematic Review and Meta-Analysis with Trial Sequential Analysis | MDPI [mdpi.com]
Application Notes and Protocols for Intravenous Administration of Remimazolam Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam (B1679269) tosylate is an ultra-short-acting intravenous benzodiazepine (B76468) sedative/anesthetic.[1] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the effect of the primary inhibitory neurotransmitter GABA in the central nervous system.[2][3] This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal firing, resulting in sedation.[2][3] A key feature of remimazolam is its metabolism by tissue esterases to an inactive metabolite, leading to a rapid onset and offset of action and a predictable recovery profile.[2][3][4] Its organ-independent metabolism makes it a potentially safer option in patients with hepatic or renal impairment.[3][4]
These application notes provide a comprehensive overview of the intravenous administration of remimazolam tosylate, including its pharmacological properties, detailed administration protocols for procedural sedation and general anesthesia, and relevant safety information.
Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous administration of this compound.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Remimazolam
| Parameter | Value | Reference |
| Onset of Sedation | 1 - 4 minutes | [5][6] |
| Time to Peak Sedation | 3 - 3.5 minutes | [7] |
| Elimination Half-Life | 37 - 53 minutes | [4] |
| Context-Sensitive Half-Time (after 3-hr infusion) | ~7.5 minutes | [5][6] |
| Protein Binding | ~92% (primarily to albumin) | [5][8] |
| Metabolism | Hydrolysis by tissue esterases to inactive metabolite CNS 7054 | [2][3] |
| Volume of Distribution | 34.8 L | [5] |
| Clearance | 70.3 L/h | [5] |
Table 2: Dosing Guidelines for Procedural Sedation in Adults
| Patient Population | Induction Dose | Maintenance Dose (as needed) | Reference |
| ASA-PS I-II | 5 mg IV over 1 minute | 2.5 mg IV over 15 seconds | [9] |
| ASA-PS III-IV | 2.5 - 5 mg IV over 1 minute | 1.25 - 2.5 mg IV over 15 seconds | [9] |
Note: At least 2 minutes should elapse between supplemental doses to assess the level of sedation.[7][9] Fentanyl (25-75 mcg) was often administered for analgesia prior to the first dose of remimazolam in clinical studies.[9]
Table 3: Dosing Guidelines for General Anesthesia in Adults
| Phase | Dosing Regimen | Reference |
| Induction | 6 or 12 mg/kg/h IV infusion | [5] |
| Maintenance | 1 mg/kg/h IV infusion (maximal rate of 2 mg/kg/h) | [5] |
Note: The infusion rate should be adjusted based on the patient's clinical response and depth of sedation.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
Vial of this compound (e.g., 20 mg lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringe and needle
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Immediately before use, reconstitute the lyophilized powder.[9]
-
Using a sterile syringe, add 8.2 mL of sterile 0.9% Sodium Chloride Injection, USP to the vial containing 20 mg of remimazolam.[9]
-
Direct the stream of the diluent toward the wall of the vial to minimize foaming.[9]
-
Gently swirl the vial until the contents are completely dissolved. Do not shake. [9]
-
The final concentration of the reconstituted solution will be 2.5 mg/mL.
-
Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear.
Protocol 2: Intravenous Administration for Procedural Sedation in a Research Setting
Objective: To induce and maintain conscious sedation for a short diagnostic or therapeutic procedure.
Procedure:
-
Ensure continuous monitoring of respiratory and cardiac function.[7] Have resuscitative equipment and a benzodiazepine reversal agent (flumazenil) immediately available.[7]
-
Induction:
-
For healthy adult subjects (ASA-PS I-II), administer an initial dose of 5 mg of reconstituted remimazolam solution intravenously over a period of 1 minute.[9]
-
For subjects with severe systemic disease (ASA-PS III-IV), consider a reduced induction dose of 2.5 to 5 mg intravenously over 1 minute, based on their general condition.[9]
-
-
Maintenance:
-
Wait at least 2 minutes to fully assess the sedative effect of the initial dose.[7][9]
-
If a deeper level of sedation is required, administer a supplemental dose of 2.5 mg intravenously over 15 seconds for ASA-PS I-II subjects, or 1.25 to 2.5 mg over 15 seconds for ASA-PS III-IV subjects.[9]
-
Repeat supplemental doses as necessary to maintain the desired level of sedation, ensuring a minimum of 2 minutes between doses.[9]
-
-
Monitoring: Continuously monitor vital signs, including blood pressure, heart rate, respiratory rate, and oxygen saturation.[9]
-
Recovery: Monitor the subject until they are fully alert and meet predefined discharge criteria. The median recovery time is typically between 5 and 20 minutes.[6]
Protocol 3: Intravenous Administration for Induction and Maintenance of General Anesthesia in a Research Setting
Objective: To induce and maintain a state of general anesthesia for a surgical or other invasive procedure.
Procedure:
-
Ensure continuous monitoring of anesthetic depth (e.g., using Bispectral Index), in addition to standard cardiorespiratory monitoring.[10]
-
Induction:
-
Initiate a continuous intravenous infusion of remimazolam at a rate of 6 or 12 mg/kg/h.[5]
-
Continue the induction infusion until the desired depth of anesthesia is achieved (e.g., loss of consciousness).
-
-
Maintenance:
-
Discontinuation and Recovery:
Visualizations
Caption: Mechanism of action of remimazolam at the GABA-A receptor.
Caption: General workflow for intravenous administration of remimazolam.
Safety and Handling Considerations
-
Concomitant Use with Opioids and CNS Depressants: Co-administration with opioids or other central nervous system depressants can result in profound sedation, respiratory depression, and coma.[9] Dose adjustments are necessary when these agents are used concurrently.[9]
-
Cardiorespiratory Monitoring: All patients receiving remimazolam should be continuously monitored for hypotension, airway obstruction, hypoventilation, and oxygen desaturation.[9]
-
Special Populations: Elderly patients and those with severe systemic illness (ASA-PS III-IV) may be more sensitive to the effects of remimazolam and may require dose reductions.[9] While metabolism is organ-independent, careful dose titration is recommended in patients with severe hepatic impairment.[9]
-
Reversal Agent: Flumazenil, a benzodiazepine antagonist, can be used to reverse the sedative effects of remimazolam.[8] It should be readily available whenever remimazolam is administered.[7]
-
Precipitation: Remimazolam may precipitate in lactated or acetated solutions such as Ringer's or Plasma-Lyte.[8] It should be reconstituted with 0.9% Sodium Chloride Injection.[9]
References
- 1. Efficacy and safety of remimazolam tosilate in anesthesia for short otolaryngology surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 5. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anesth-pain-med.org [anesth-pain-med.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. resources.wfsahq.org [resources.wfsahq.org]
- 9. byfavo.com [byfavo.com]
- 10. Total intravenous anesthesia induced and maintained by a combination of remimazolam and remifentanil without a neuromuscular blocking agent: a prospective, observational pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Remimazolam Tosylate in Upper Gastrointestinal Endoscopy
Audience: Researchers, Scientists, and Drug Development Professionals
1. Introduction
Remimazolam (B1679269) tosylate is an ultra-short-acting intravenous benzodiazepine (B76468) sedative that has emerged as a significant advancement for procedural sedation, particularly in upper gastrointestinal endoscopy.[1][2] As a member of the benzodiazepine class, it shares sedative, anxiolytic, and amnestic properties with drugs like midazolam.[3] However, its unique molecular structure, which includes a carboxylic ester bond, allows for rapid hydrolysis by non-specific tissue esterases into an inactive metabolite.[1][4][5] This results in a rapid onset and offset of action, a predictable recovery profile, and a favorable safety margin, especially concerning respiratory and circulatory depression, when compared to other commonly used agents like propofol (B549288).[2][6][7] These characteristics make remimazolam tosylate a compelling option for outpatient procedures where fast turnover and patient safety are paramount.[1][8]
2. Pharmacology and Mechanism of Action
This compound exerts its sedative effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][4][9]
-
GABA-A Receptor Modulation : Like other benzodiazepines, remimazolam binds to the benzodiazepine site on the GABA-A receptor.[1] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.[5]
-
Neuronal Hyperpolarization : The subsequent influx of chloride ions (Cl-) leads to hyperpolarization of the neuron's membrane potential.[1] This makes the neuron less excitable and reduces its firing rate, resulting in the clinical effects of sedation and anxiolysis.[1]
-
Metabolism : A key feature of remimazolam is its metabolism. It is rapidly broken down in the body by ubiquitous tissue esterases into CNS 7054, an inactive carboxylic acid metabolite.[1][5] This metabolic pathway is independent of the cytochrome P450 enzyme system, reducing the likelihood of drug-drug interactions.[5][7] This rapid inactivation contributes to its short duration of action and quick recovery times.[1]
3. Clinical Efficacy and Safety Data
Multiple clinical trials have evaluated the efficacy and safety of this compound for sedation in upper gastrointestinal endoscopy, often comparing it to the standard sedative, propofol.
3.1. Sedation Efficacy
This compound has demonstrated a high success rate for procedural sedation, showing non-inferiority to propofol.[6] However, the time to achieve adequate sedation may be slightly longer than with propofol.[6] Conversely, recovery times are significantly shorter with remimazolam.[6] Studies have established an effective dose (ED95) of approximately 0.2 mg/kg for achieving adequate sedation.[10] Combination therapy of remimazolam with a small dose of propofol has been shown to provide comparable efficacy to propofol monotherapy while improving endoscopist satisfaction compared to remimazolam alone.[11][12]
3.2. Safety Profile
A primary advantage of this compound is its favorable safety profile.[7] Clinical data consistently show a significantly lower incidence of adverse events such as hypotension and respiratory depression compared to propofol.[6][8] The combination of remimazolam and propofol has also been found to reduce the incidence of adverse events compared to propofol monotherapy.[11]
3.3. Data Summary Tables
Table 1: Comparison of Sedation Efficacy: this compound vs. Propofol
| Parameter | This compound (RT) Group | Propofol (P) Group | p-value | Reference(s) |
|---|---|---|---|---|
| Sedation Success Rate | 97.34% | 100.00% | - | [6] |
| Time to Adequate Sedation | Longer | Shorter | <0.0001 | [6] |
| Time to Fully Alert | Shorter | Longer | <0.0001 |[6] |
Table 2: Comparison of Adverse Events: this compound vs. Propofol
| Adverse Event | This compound (RT) Group | Propofol (P) Group | p-value | Reference(s) |
|---|---|---|---|---|
| Hypotension | 13.04% | 42.86% | <0.0001 | [6][8] |
| Respiratory Depression | 1.09% | 6.88% | 0.0064 | [6] |
| Total Adverse Events | 39.15% | 60.32% | <0.0001 | [6] |
| Injection Site Pain | 0% | 27% | - |[2] |
Table 3: Comparison of Combination Therapy vs. Monotherapy
| Parameter/Event | Remimazolam + Propofol (R+P) Group | Propofol (P) Group | Remimazolam (RT) Group | p-value | Reference(s) |
|---|---|---|---|---|---|
| Hypotension | 31.3% | 56.7% | 12.6% | <0.001 | [11][12] |
| Body Movement | 12.5% | 10.3% | 26.1% | 0.004 | [12] |
| Endoscopist Satisfaction | Higher | Higher | Lower | - | [11][12] |
| Total Adverse Events | 42.7% | 93.8% | 61.3% | - |[12] |
4. Experimental and Clinical Protocols
4.1. Protocol for a Multicenter Randomized Controlled Trial
This protocol is a representative example based on methodologies described in clinical trials comparing this compound and propofol for upper gastrointestinal endoscopy.[2][13][14]
Objective: To evaluate the efficacy and safety of this compound compared to propofol for procedural sedation in patients undergoing upper gastrointestinal endoscopy.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-65 years) classified under American Society of Anesthesiologists (ASA) physical status I-III, scheduled for elective upper gastrointestinal endoscopy.
-
Exclusion Criteria: Known allergy to benzodiazepines or propofol, history of severe cardiorespiratory disease, pregnancy, or other contraindications.
-
-
Randomization: Eligible participants are randomized into two or more parallel groups (e.g., Remimazolam 0.15 mg/kg, Remimazolam 0.2 mg/kg, and Propofol 1.5 mg/kg).[13] The study should be single-blinded, where the patient is unaware of the treatment received.
-
Drug Administration:
-
An intravenous line is established.
-
Baseline vital signs (blood pressure, heart rate, SpO2) are recorded.
-
The assigned study drug is administered as an initial bolus.
-
Top-up doses are administered as needed to maintain adequate sedation.
-
-
Monitoring and Assessment:
-
Sedation Level: Assessed continuously using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score.[2][13]
-
Primary Endpoint: Procedure success rate, defined as the completion of the endoscopy without requiring a rescue sedative or more than a specified number of top-up doses.[13]
-
Secondary Endpoints: Time to onset of adequate sedation, time to full alertness, and patient/endoscopist satisfaction scores.
-
Safety Assessment: Continuous monitoring of vital signs. All adverse events, such as hypotension, bradycardia, respiratory depression (hypoxemia), and injection site pain, are recorded and graded.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the groups, establishing non-inferiority or superiority where applicable.
4.2. Drug Preparation and Administration Protocol
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the vial with a specified volume of 0.9% Sodium Chloride for Injection.
-
Initial Dose: Administer an initial intravenous bolus dose over approximately 1 minute. A common starting dose in clinical trials is 5 mg.[3]
-
Titration: Wait for 2-3 minutes to assess the level of sedation. If the desired sedation level (e.g., MOAA/S score ≤ 3) is not achieved, administer subsequent top-up doses (e.g., 2.5 mg) as needed.[3]
-
Maintenance: For longer procedures, additional top-up doses can be administered to maintain adequate sedation.
-
Reversal (if necessary): The sedative effects of remimazolam can be reversed with flumazenil, a benzodiazepine antagonist.[8]
This compound represents a valuable addition to the sedative options for upper gastrointestinal endoscopy. Its unique pharmacokinetic profile, characterized by rapid onset, predictable offset, and metabolism independent of organ function, provides a high degree of control.[1][7] The extensive clinical data highlight its non-inferior efficacy to propofol and a superior safety profile, with a markedly lower risk of hemodynamic and respiratory complications.[6] For researchers and drug development professionals, remimazolam serves as an exemplary "soft drug" design, offering a foundation for developing safer and more efficient procedural sedatives. Further research may explore its utility in more complex procedures, high-risk patient populations, and pediatric patients.[3][10]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Remimazolam for Sedation During Upper Gastrointestinal Endoscopy in an Adolescent | Garrett | Journal of Medical Cases [journalmc.org]
- 4. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. Remimazolam tosilate in upper gastrointestinal endoscopy: A multicenter, randomized, non-inferiority, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. medrxiv.org [medrxiv.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. The safety and efficacy of this compound combined with propofol in upper gastrointestinal endoscopy: A multicenter, randomized clinical trial | PLOS One [journals.plos.org]
- 12. medrxiv.org [medrxiv.org]
- 13. Efficacy and safety of this compound for sedation during upper gastrointestinal endoscopy: study protocol for a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound for sedation during upper gastrointestinal endoscopy: study protocol for a multicenter randomized controlled trial | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Remimazolam Tosylate for Induction and Maintenance of General Anesthesia
Audience: Researchers, scientists, and drug development professionals.
Introduction: Remimazolam (B1679269) tosylate is an ultra-short-acting intravenous benzodiazepine (B76468) sedative-hypnotic agent.[1][2] As a "soft drug," it is characterized by a structural ester linkage that allows for rapid hydrolysis by non-specific tissue esterases into a pharmacologically inactive metabolite.[1][3] This unique metabolic pathway results in a rapid onset and offset of action, predictable recovery, and organ-independent elimination.[3][4] Its favorable pharmacokinetic and pharmacodynamic profile, including high clearance, a short context-sensitive half-life, and superior hemodynamic stability compared to other agents like propofol (B549288), makes it a promising option for the induction and maintenance of general anesthesia.[4][5][6] Furthermore, its sedative effects can be readily reversed by the benzodiazepine antagonist flumazenil (B1672878), enhancing its safety profile.[4][7][8]
These application notes provide a comprehensive overview of remimazolam tosylate, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its application and study in research and clinical settings.
Mechanism of Action
Remimazolam acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][9] Like other benzodiazepines, it binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening.[3][9] The subsequent influx of chloride ions leads to hyperpolarization of the neuron's cell membrane, inhibiting neuronal activity and producing sedative, hypnotic, anxiolytic, and amnestic effects.[3][10] This action can be specifically and rapidly reversed by flumazenil, a competitive benzodiazepine receptor antagonist.[4][7]
Pharmacokinetics and Metabolism
Remimazolam is designed for rapid metabolism by tissue esterases, primarily liver carboxylesterase, into CNS7054, a carboxylic acid metabolite with a 300- to 400-fold lower affinity for the GABA-A receptor, rendering it clinically inactive.[1][3][10] This organ-independent metabolism contributes to its predictable and rapid recovery profile, which is largely unaffected by the duration of infusion.[1][3]
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Remimazolam
| Parameter | Value | Reference |
|---|---|---|
| Pharmacokinetics | ||
| Onset of Action | Rapid (Peak sedation within 1–4 min) | [3] |
| Volume of Distribution (Vss) | ~35 L | [3] |
| Clearance | High (~70 L/h or 1.15 L/min) | [3] |
| Elimination Half-Life | 37–53 minutes (terminal) | [10] |
| Context-Sensitive Half-Time (3-hr infusion) | ~7.5 minutes | [3] |
| Metabolism | Hydrolysis by tissue esterases | [1][3] |
| Primary Metabolite | CNS7054 (inactive) | [1][3][11] |
| Protein Binding | >91% (mainly to albumin) | [3][10] |
| Excretion | >80% in urine as metabolite | [3] |
| Pharmacodynamics | ||
| Reversal Agent | Flumazenil | [4][7] |
| Time to Fully Alert (without reversal) | 17.6 min (median, day surgery) | [12] |
| Time to Fully Alert (with flumazenil) | 12.3 min (median, day surgery) |[12] |
Application in General Anesthesia
This compound is effective for both the induction and maintenance of general anesthesia. Its hemodynamic stability offers a significant advantage over propofol, with studies showing a lower incidence of hypotension.[5][12][13]
Table 2: Dosing Regimens for General Anesthesia (Adults)
| Phase | Dosing Regimen | Notes | Reference |
|---|---|---|---|
| Induction | 0.2 - 0.4 mg/kg (single IV dose) | Effective dose (ED95) for inhibiting intubation response in elderly patients is ~0.3 mg/kg. | [14][15][16] |
| 6 or 12 mg/kg/h (infusion) | Licensed prescribing information for induction. | [4] | |
| Maintenance | 1.0 mg/kg/h (continuous infusion) | Can be titrated based on clinical response and depth of anesthesia monitoring (e.g., BIS). Max rate ~2 mg/kg/h. | [4] |
| | 1 - 3 mg/kg/h (in preschool children) | Dosage may vary based on patient population. |[1][2] |
Table 3: Comparative Efficacy and Recovery vs. Propofol in General Anesthesia
| Outcome | This compound | Propofol | p-value | Reference |
|---|---|---|---|---|
| Anesthesia Success Rate | Comparable | Comparable | >0.05 | [17] |
| Time to Extubation (min) | 8.4 ± 2.1 | 11.2 ± 3.4 | <0.05 | [5][6] |
| Time to Fully Alert (min, no reversal) | 17.6 | 12.3 | <0.001 | [12] |
| Postoperative Cognitive Function (MoCA Score @ 24h) | 19.6 ± 2.1 | 16.3 ± 3.4 | <0.05 |[5][6] |
Table 4: Comparative Safety Profile vs. Propofol in General Anesthesia
| Adverse Event | This compound | Propofol | p-value | Reference |
|---|---|---|---|---|
| Hypotension (Incidence) | 14% - 32.4% | 28% - 50.9% | <0.05 | [5][6][13] |
| Respiratory Depression (Incidence) | 5% - 13.5% | 6% - 39.6% | Variable | [6][13] |
| Injection Site Pain | 0% - 5.3% | 18.4% | <0.05 | [12] |
| Postoperative Nausea & Vomiting (PONV) | Incidence varies (3.7% to 27%) | Variable, may be lower than remimazolam | Not consistently different |[9][13] |
Experimental Protocols
Protocol 1: Phase III Randomized Controlled Trial (RCT) for General Anesthesia
This protocol is based on methodologies described in clinical trials comparing remimazolam to propofol.[1][2][12]
Objective: To evaluate the non-inferiority, efficacy, and safety of this compound compared to propofol for the induction and maintenance of general anesthesia in adult patients undergoing elective surgery.
Study Design:
-
Type: Multicenter, randomized, single-blind, positive-controlled, non-inferiority trial.
-
Population: Adult patients (ASA physical status I-II) scheduled for elective surgery lasting 1-3 hours.
-
Randomization: Patients are randomly allocated (e.g., 1:1 ratio) to either the Remimazolam group or the Propofol group.
Methodology:
-
Anesthesia Induction:
-
Group R (Remimazolam): Administer an intravenous dose of remimazolam 0.3 mg/kg.[1][2]
-
Group P (Propofol): Administer an intravenous dose of propofol 2.0-2.5 mg/kg.[1][2]
-
Success Criterion: Loss of consciousness (e.g., Modified Observer's Assessment of Alertness/Sedation [MOAA/S] score ≤1) within 60-90 seconds.[2] If unsuccessful, a single supplemental dose may be administered.
-
-
Anesthesia Maintenance:
-
Immediately following successful induction, begin a continuous intravenous infusion.
-
Group R (Remimazolam): Start infusion at 1.0 mg/kg/h. Titrate the rate based on clinical signs and depth of anesthesia monitoring (e.g., maintaining Bispectral Index [BIS] between 40 and 60).[18][19]
-
Group P (Propofol): Start infusion at 4-12 mg/kg/h. Titrate as needed.[1][2]
-
Administer analgesics (e.g., remifentanil) and neuromuscular blocking agents (e.g., cisatracurium) as per standard protocol in both groups.[2]
-
-
Data Collection & Endpoints:
-
Primary Endpoint: Success rate of anesthesia induction and maintenance without the need for rescue sedative medication.
-
Secondary Endpoints:
-
Time to loss of consciousness.
-
Time to successful tracheal intubation.
-
Hemodynamic parameters (blood pressure, heart rate) recorded at baseline, post-induction, post-intubation, and at regular intraoperative intervals.[6]
-
Time to extubation (time from cessation of study drug to removal of tracheal tube).[6]
-
Time to full alertness (e.g., patient can state name and date of birth).[12]
-
-
Safety Endpoints: Record all adverse events (AEs), including hypotension, bradycardia, respiratory depression, injection site pain, and postoperative nausea and vomiting (PONV).[1]
-
Protocol 2: Dose-Finding Study using Biased Coin Design (BCD)
This protocol is designed to determine the 95% effective dose (ED95) of remimazolam for a specific clinical endpoint, such as inhibiting the cardiovascular response to tracheal intubation in elderly patients.[14][15]
Objective: To determine the ED95 of this compound for successful anesthesia induction.
Study Design:
-
Type: Prospective, sequential allocation, dose-finding study.
-
Method: Biased Coin Design (BCD) with a target success probability of 95%.
-
Population: A specific cohort, e.g., elderly patients (age > 65).
Methodology:
-
Define Endpoint: A binary outcome is defined. For example, "Success" = blood pressure and heart rate fluctuation during intubation is <20% of baseline; "Failure" = fluctuation is ≥20%.[14][15]
-
Set Dose Levels: Define a series of discrete dose levels with a fixed interval (e.g., 0.26, 0.28, 0.30, 0.32, 0.34 mg/kg).[15]
-
Initial Dose: The first patient receives a pre-specified starting dose (e.g., 0.3 mg/kg).[14][15]
-
Sequential Allocation Rule (BCD 95:5):
-
If the previous patient had a Failure , the next patient receives the next higher dose level.
-
If the previous patient had a Success , the dose for the next patient is determined by a "biased coin":
-
95% probability: The dose remains the same .
-
5% probability: The dose is reduced to the next lower level.
-
-
-
Stopping Rule: The study continues until a pre-determined number of patients have been enrolled or a specific number of "Success" outcomes at a single dose level is achieved.
-
Data Analysis: The ED95 and its 95% confidence interval are calculated using isotonic regression and bootstrapping methods.[14][15]
Protocol 3: Preclinical In Vivo Evaluation in an Animal Model
Objective: To characterize the sedative/anesthetic effects and safety profile of this compound in a relevant animal model (e.g., rat, pig, or mouse).[20][21][22]
Model: Sprague-Dawley rats or miniature pigs.
Methodology:
-
Animal Preparation: Animals are acclimatized and instrumented for continuous monitoring of vital signs (ECG, blood pressure via arterial line, respiratory rate, SpO2).
-
Dose-Response Assessment (Sedation):
-
Administer escalating single intravenous bolus doses of this compound to different cohorts of animals.
-
Assess the level of sedation using a validated scoring system (e.g., loss of righting reflex in rodents).
-
Determine the median effective dose (ED50) for loss of righting reflex.
-
-
Induction and Maintenance of Anesthesia:
-
Administer an induction bolus dose (e.g., 2-3x the ED50).
-
Follow with a continuous infusion at varying rates to maintain a surgical plane of anesthesia (assessed by lack of response to noxious stimuli, such as a tail clamp or toe pinch).
-
Continuously record hemodynamic and respiratory parameters throughout the infusion.
-
-
Recovery Profile:
-
Terminate the infusion after a set period (e.g., 60 minutes).
-
Measure the time to emergence, defined as the return of the righting reflex and ambulatory activity.
-
-
Safety Evaluation:
-
Monitor for adverse events such as significant hypotension (>30% drop in MAP from baseline) or respiratory depression (apnea or >50% drop in respiratory rate).
-
In a separate cohort, test the efficacy of flumazenil in reversing deep sedation.
-
-
Data Analysis: Analyze dose-response relationships, changes in physiological parameters over time, and recovery times. Compare results to a control group receiving a standard anesthetic like propofol.
References
- 1. Frontiers | The safety and efficacy of this compound for induction and maintenance of general anesthesia in pediatric patients undergoing elective surgery: Study protocol for a multicenter, randomized, single-blind, positive-controlled clinical trial [frontiersin.org]
- 2. The safety and efficacy of this compound for induction and maintenance of general anesthesia in pediatric patients undergoing elective surgery: Study protocol for a multicenter, randomized, single-blind, positive-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anesth-pain-med.org [anesth-pain-med.org]
- 5. Comparison of this compound and propofol in hemodynamic stability, postoperative cognitive function, and recovery in general anesthesia combined with regional nerve blocks: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and propofol in hemodynamic stability, postoperative cognitive function, and recovery in general anesthesia combined with regional nerve blocks: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Frontiers | Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 9. apsf.org [apsf.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total intravenous anesthesia induced and maintained by a combination of remimazolam and remifentanil without a neuromuscular blocking agent: a prospective, observational pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of remimazolam tosilate versus propofol in patients undergoing day surgery: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Remimazolam in General Anesthesia: A Comprehensive Review of Its Applications and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Determination of the 95% effective dose of this compound in anesthesia induction inhibits endotracheal intubation response in senile patients [frontiersin.org]
- 15. Determination of the 95% effective dose of this compound in anesthesia induction inhibits endotracheal intubation response in senile patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 50% and 95% effective dose of remimazolam tosilate for anaesthesia induction in sleep disorders patients undergoing laparoscopic cholecystectomy: an up-and-down sequential allocation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anesthetic efficacy with remimazolam compared with propofol: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. This compound Combined with Low-Dose Propofol Improves Sedation and Safety in Hysteroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Cognitive Deterioration Between Propofol and Remimazolam Anesthesia in ApoE4 Knock-In Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Remimazolam in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of remimazolam (B1679269) and its primary metabolite (CNS7054X) in human plasma. The protocols are designed to be implemented in a bioanalytical laboratory setting and are based on validated methods published in peer-reviewed scientific literature.
Introduction
Remimazolam is a short-acting benzodiazepine (B76468) sedative/anesthetic agent. Accurate and reliable quantification of remimazolam and its metabolites in plasma is crucial for pharmacokinetic studies, dose-finding, and clinical monitoring. The primary analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. This document outlines two robust LC-MS/MS methods for the determination of remimazolam in human plasma.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Protein Precipitation
This method is a rapid and straightforward approach for the simultaneous quantification of remimazolam and its carboxylic acid metabolite (M1) in human plasma.[1][2]
Quantitative Data Summary
| Parameter | Remimazolam | Metabolite (M1/CNS7054X) | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | [1][2] |
| Intra-batch Precision (%CV) | < 8.4% | < 8.4% | [1][2] |
| Inter-batch Precision (%CV) | < 8.4% | < 8.4% | [1][2] |
| Accuracy (%) | 88.8 - 107.0% | 88.8 - 107.0% | [1][2] |
| Mean Extraction Recovery (%) | 96.8 - 98.7% | 98.7 - 101.5% | [1][2] |
Experimental Protocol
1. Materials and Reagents:
-
Remimazolam and its carboxylic acid metabolite (M1) reference standards
-
Internal Standard (IS) - e.g., Carbamazepine-d8[3] or deuterated remimazolam
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC CSH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[1][3]
-
Mobile Phase: Acetonitrile and water with 10 mM ammonium formate and 0.1% formic acid.[1] The composition can be isocratic or a gradient. For example, an isocratic mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 10 mM ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Experimental Workflow Diagram
Caption: Workflow for Remimazolam Quantification using Protein Precipitation and UPLC-MS/MS.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Solid-Phase Extraction (SPE)
This method provides a more rigorous cleanup of the plasma sample, which can reduce matrix effects and improve assay robustness, especially for larger studies.[4]
Quantitative Data Summary
| Parameter | Remimazolam (CNS7056B) | Metabolite (CNS7054X) | Reference |
| Linearity Range | 0.6 - 2000 ng/mL | 6 - 20,000 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.6 ng/mL | 6 ng/mL | [4] |
| Precision (%CV) | 2.1 - 6.7% | 2.1 - 6.7% | [4] |
| Accuracy (%) | 96.9 - 110.4% | 96.9 - 110.4% | [4] |
Experimental Protocol
1. Materials and Reagents:
-
Remimazolam besylate (CNS7056B) and its carboxylic acid metabolite (CNS7054X) reference standards
-
Internal Standard (IS) - Midazolam-d4 maleate[4]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma (with anticoagulant)
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load 100 µL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the UHPLC-MS/MS system.
3. UHPLC-MS/MS Conditions:
-
Chromatographic System: Waters Acquity UHPLC or equivalent[4]
-
Column: Kinetex biphenyl (B1667301) (50 x 2.1 mm, 1.7 µm)[4]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Remimazolam (CNS7056B): To be determined based on the specific standard
-
Metabolite (CNS7054X): To be determined based on the specific standard
-
Internal Standard (Midazolam-d4 maleate): To be determined based on the specific standard
-
Experimental Workflow Diagram
Caption: Workflow for Remimazolam Quantification using Solid-Phase Extraction and UHPLC-MS/MS.
Method Validation
All bioanalytical methods for the quantification of remimazolam in plasma should be fully validated according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Signaling Pathway (Metabolism)
Remimazolam is primarily metabolized in the body by tissue esterases, particularly carboxylesterase-1 (CES-1), to its inactive carboxylic acid metabolite, CNS7054X.[3] This rapid metabolism contributes to its short duration of action.
References
- 1. Simultaneous determination of remimazolam and its carboxylic acid metabolite in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetic analysis of remimazolam after continuous infusion for sedation in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Remimazolam Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: UPLC-MS/MS Method for the Quantification of Remimazolam and its Metabolite, CNS7054, in Human Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the simultaneous quantification of the novel, short-acting benzodiazepine (B76468), remimazolam (B1679269), and its primary inactive metabolite, CNS7054, in human plasma and urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Remimazolam is rapidly hydrolyzed by tissue esterases, primarily carboxylesterase-1 in the liver, to CNS7054.[1][2][3][4] This method is crucial for pharmacokinetic and pharmacodynamic studies in drug development and clinical research. The protocols outlined below are based on established and validated methods from the scientific literature, ensuring robustness and reliability.
Introduction
Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative-hypnotic agent.[1][3] Its clinical utility is marked by a rapid onset and offset of action, attributed to its rapid metabolism by tissue esterases into an inactive carboxylic acid metabolite, CNS7054.[2][4] Accurate and sensitive bioanalytical methods are essential for characterizing its pharmacokinetic profile. UPLC-MS/MS offers the high sensitivity, selectivity, and speed required for the reliable quantification of remimazolam and CNS7054 in complex biological matrices.
Metabolic Pathway
Remimazolam is primarily metabolized via hydrolysis of its ester group, a reaction catalyzed by carboxylesterase 1 (CES1), predominantly in the liver, to form its inactive metabolite, CNS7054.[1][3] Other minor metabolic pathways, such as oxidation and glucuronidation, have been identified but contribute minimally to its overall elimination.[1][3][5]
Metabolic pathway of remimazolam.
Experimental Protocols
Materials and Reagents
-
Remimazolam and CNS7054 reference standards
-
Deuterated internal standards (IS): remimazolam-d4 and CNS7054-d4 (or Midazolam-d4 maleate (B1232345) as an alternative IS for remimazolam)[6][7]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Human urine (drug-free)
Sample Preparation
Protein precipitation is a rapid and effective method for extracting remimazolam and CNS7054 from human plasma.[8][9]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard(s).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
For cleaner extracts, a solid-phase extraction method can be employed.[6][10]
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
Due to the high concentration of CNS7054 in urine, a simple dilution method is sufficient for sample preparation.[11][12][13]
-
Thaw urine samples at room temperature and vortex.
-
For remimazolam analysis, dilute 50 µL of urine with 250 µL of the mobile phase containing the internal standard.[13]
-
For CNS7054 analysis, a higher dilution factor is often necessary. Dilute 50 µL of urine with 950 µL of the mobile phase, then take 30 µL of this diluted sample and add 270 µL of the mobile phase containing the internal standard.[13]
-
Vortex the diluted samples and inject them directly into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following parameters are a representative example based on published methods.[6][8][11]
UPLC System: Waters ACQUITY UPLC or equivalent Column: Acquity UPLC CSH C18 (50 mm × 2.1 mm, 1.7 µm) or Kinetex biphenyl (B1667301) (50 x 2.1 mm, 1.7 µm)[6][8][11] Column Temperature: 25°C[11] Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid[8][11] Mobile Phase B: Acetonitrile with 0.1% formic acid[14] Flow Rate: 0.4 mL/min[8][11] Injection Volume: 5-10 µL Elution Mode: Isocratic or Gradient (An isocratic elution with 40:60 (A:B) has been shown to be effective)[11] Run Time: Approximately 1.5 - 2.0 minutes[8][11]
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+)[8][9] Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Remimazolam | 439.0 | 362.0 |
| CNS7054 | 425.1 | 407.0 |
| Remimazolam-d4 | 443.0 | 366.0 |
| CNS7054-d4 | 429.1 | 411.0 |
(Note: Specific transitions may vary slightly based on the instrument and optimization)[7][14]
Method Validation and Quantitative Data
The UPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA).[6] The tables below summarize typical validation parameters reported in the literature for the analysis of remimazolam and CNS7054 in human plasma and urine.
Table 1: Method Validation Parameters in Human Plasma
| Parameter | Remimazolam | CNS7054 | Reference |
|---|---|---|---|
| Calibration Range (ng/mL) | 0.5 - 1000 | 0.5 - 1000 | [8][9] |
| 0.6 - 2000 | 6 - 20,000 | [6][10] | |
| 2 - 2000 | 2 - 2000 | [7] | |
| LLOQ (ng/mL) | 0.5 | 0.5 | [8][9] |
| 0.6 | 6 | [6][10] | |
| Accuracy (%) | 88.8 - 107.0 | 88.8 - 107.0 | [8][9] |
| 96.9 - 110.4 | 96.9 - 110.4 | [6][10] | |
| 81.3 - 102 | 91.3 - 106.6 | [7] | |
| Precision (%RSD) | < 8.4 | < 8.4 | [8][9] |
| 2.1 - 6.7 | 2.1 - 6.7 | [6][10] | |
| ≤ 8.1 | ≤ 5.6 | [7] |
| Extraction Recovery (%) | 96.8 - 98.7 | 98.7 - 101.5 |[8][9] |
Table 2: Method Validation Parameters in Human Urine
| Parameter | Remimazolam | CNS7054 | Reference |
|---|---|---|---|
| Calibration Range (ng/mL) | 0.5 - 1000 | 20 - 40,000 | [11][13] |
| LLOQ (ng/mL) | 0.5 | 20 | [11] |
| Accuracy (%) | within 10.7 | within 5.8 | [11][12] |
| Precision (%RSD) | < 5.5 | < 4.2 |[11][12] |
Experimental Workflow
The overall workflow for the analysis of remimazolam and its metabolite is depicted below.
UPLC-MS/MS analytical workflow.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and robust approach for the simultaneous quantification of remimazolam and its primary metabolite, CNS7054, in human plasma and urine. The detailed protocols and compiled validation data serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical drug development. Adherence to these protocols will enable the generation of high-quality data for pharmacokinetic assessments of remimazolam.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Metabolism of remimazolam in primary human hepatocytes during continuous long-term infusion in a 3-D bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite characterization of a novel sedative drug, remimazolam in human plasma and urine using ultra high-performance liquid chromatography coupled with synapt high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Remimazolam Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward Model-Informed Precision Dosing for Remimazolam: A Population Pharmacokinetic–Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of remimazolam and its carboxylic acid metabolite in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. read.qxmd.com [read.qxmd.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Co-administration of Remimazolam Tosylate and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam (B1679269) tosylate, an ultra-short-acting benzodiazepine, and fentanyl, a potent synthetic opioid, are increasingly being investigated in combination for procedural sedation and anesthesia. Remimazolam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, leading to sedation.[1] Fentanyl, a µ-opioid receptor agonist, provides potent analgesia.[2][3] The co-administration of these two agents has been shown to have a synergistic effect, allowing for reduced doses of each drug, which may lead to a more favorable safety profile with a lower incidence of adverse events such as hypotension and respiratory depression.[4][5]
These application notes provide a comprehensive overview of the combined use of remimazolam tosylate and fentanyl, including detailed experimental protocols, quantitative data from clinical studies, and visualizations of key pathways and workflows. This information is intended to guide researchers and drug development professionals in designing and conducting preclinical and clinical studies.
Data Presentation
The following tables summarize quantitative data from clinical studies investigating the combination of this compound and fentanyl for procedural sedation.
Table 1: Efficacy of this compound in Combination with Fentanyl for Procedural Sedation in Elderly Patients Undergoing Gastroscopy [4][6]
| Fentanyl Dose | ED50 of this compound (mg/kg) | ED95 of this compound (mg/kg) |
| 0.5 µg/kg | 0.258 | 0.272 |
| 1.0 µg/kg | 0.162 | 0.175 |
| 1.5 µg/kg | 0.095 | 0.109 |
ED50 (Median Effective Dose) and ED95 (95% Effective Dose) were determined using probit regression analysis.
Table 2: Efficacy of Remimazolam in Combination with Fentanyl for Loss of Consciousness in Female Patients Undergoing Hysteroscopic Surgery [7]
| Fentanyl Dose | ED50 of Remimazolam (mg/kg) | ED95 of Remimazolam (mg/kg) |
| 0 µg/kg | 0.181 | 0.475 |
| 1 µg/kg | 0.097 | 0.254 |
Table 3: Adverse Events in Elderly Patients Receiving this compound and Fentanyl for Gastroscopy [4]
| Fentanyl Dose | Injection Pain (%) | Hypotension (%) | Respiratory Depression (%) |
| 0.5 µg/kg | 27.7 | Higher Incidence | 0 |
| 1.0 µg/kg | Lower Incidence | Higher Incidence | 0 |
| 1.5 µg/kg | Lower Incidence | Lower Incidence | 0 |
Experimental Protocols
Protocol for Procedural Sedation in Gastroscopy (Elderly Patients)[4][8]
1.1. Patient Population: Elderly patients (typically >65 years) scheduled for painless gastroscopy.
1.2. Pre-procedure Preparation:
-
Establish peripheral venous access.
-
Initiate standard monitoring of vital signs, including blood pressure, heart rate, and pulse oxygen saturation (SpO2).[8]
-
Administer supplemental oxygen via a nasal catheter at a flow rate of 5 L/min.[8]
1.3. Drug Administration:
-
Administer a predetermined dose of fentanyl (e.g., 0.5, 1.0, or 1.5 µg/kg) intravenously.[4]
-
Approximately three minutes after fentanyl administration, inject this compound slowly over one minute.[8] The initial dose of this compound can be determined based on an up-and-down sequential method to establish the ED50 and ED95.[4]
1.4. Sedation Assessment and Procedure Initiation:
-
Assess the level of sedation using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.
-
Insert the gastroscope once the patient has lost consciousness, defined as an MOAA/S score of ≤1.[8]
1.5. Intra-procedure Management:
-
If the patient shows signs of inadequate sedation (e.g., coughing, swallowing, body movement), administer a rescue dose of this compound (e.g., 3 mg).[8]
-
Continuously monitor vital signs throughout the procedure.
1.6. Post-procedure Care:
-
Transfer the patient to a recovery room when the MOAA/S score is ≥4.[8]
-
Monitor the patient until the Modified Aldrete score is ≥9 before discharge.[8]
1.7. Adverse Event Management:
-
Define and monitor for adverse events such as hypotension (systolic blood pressure < 90 mmHg or a decrease of >20% from baseline) and respiratory depression.[8]
-
Have vasopressors (e.g., ephedrine) and reversal agents (flumazenil for remimazolam, naloxone (B1662785) for fentanyl) readily available.
Protocol for Assessing Sedation and Hypnosis
2.1. Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale: [9][10]
This scale is a validated tool for assessing the level of sedation. The score is determined based on the patient's response to verbal and physical stimuli.
-
Score 5: Responds readily to name spoken in a normal tone.
-
Score 4: Lethargic response to name spoken in a normal tone.
-
Score 3: Responds only after name is called loudly and/or repeatedly.
-
Score 2: Responds only after mild prodding or shaking.
-
Score 1: Responds only after a painful trapezius squeeze.
-
Score 0: No response after a painful trapezius squeeze.
Administration: The MOAA/S assessment should be performed at baseline and at regular intervals following drug administration to track the depth and duration of sedation.
Protocol for Monitoring Respiratory and Cardiovascular Parameters[11][12][13][14]
3.1. Continuous Monitoring:
-
Pulse Oximetry (SpO2): To continuously monitor oxygen saturation. An alarm should be set for SpO2 levels below a predefined threshold (e.g., 90%).[11]
-
Electrocardiogram (ECG): For continuous monitoring of heart rate and rhythm.
-
Capnography (End-tidal CO2): To monitor respiratory rate and detect apnea (B1277953) or hypoventilation. This is particularly important when supplemental oxygen is administered, as it can mask desaturation.[12][13]
3.2. Intermittent Monitoring:
-
Blood Pressure: Non-invasive blood pressure should be measured at regular intervals (e.g., every 2-5 minutes).
-
Respiratory Rate: Visual assessment of chest excursions or auscultation.
3.3. Documentation: All monitored parameters should be documented at regular intervals to provide a clear record of the patient's physiological status throughout the procedure and recovery.
Visualizations
Signaling Pathways
Caption: GABA-A Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Pathway
Experimental Workflow
Caption: Experimental Workflow for Co-administration Study
Logical Relationships
Caption: Synergistic and Adverse Effects Relationship
References
- 1. Safety and efficacy of remimazolam tosilate combined with low-dose fentanyl for procedural sedation in obese patients undergoing gastroscopy: study protocol for a single-centre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. A population pharmacodynamic Markov mixed-effects model for determining remimazolam-induced sedation when co-administered with fentanyl in procedural sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy of remimazolam with fentanyl vs midazolam with fentanyl for sedation in screening colonoscopy: Randomized controlled study | Semantic Scholar [semanticscholar.org]
- 10. europeanreview.org [europeanreview.org]
- 11. Additivity versus synergy: a theoretical analysis of implications for anesthetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reversal of Remimazolam Tosylate Sedation with Flumazenil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological characteristics, clinical application, and specific protocols for the reversal of remimazolam (B1679269) tosylate-induced sedation using flumazenil (B1672878).
Introduction
Remimazolam is an ultra-short-acting intravenous benzodiazepine (B76468) sedative.[1][2] Its unique pharmacological profile, characterized by rapid onset and offset of action, is attributed to its metabolism by non-specific tissue esterases, a process independent of organ function.[1][2] This metabolic pathway results in a predictable and brief duration of sedative effect.[2] A key advantage of remimazolam in clinical settings is the availability of a specific reversal agent, flumazenil.[2][3] Flumazenil, a competitive benzodiazepine antagonist, effectively and rapidly reverses the sedative and hypnotic effects of remimazolam, thereby enhancing its safety profile.[2][4][5]
Mechanism of Action
Remimazolam, like other benzodiazepines, exerts its sedative effects by positively modulating the gamma-aminobutyric acid type A (GABAa) receptor in the central nervous system.[1] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Flumazenil acts as a competitive antagonist at the benzodiazepine binding site on the GABAa receptor.[4][6] It has a high affinity for this site but possesses no intrinsic agonist activity. By competitively displacing remimazolam from the receptor, flumazenil rapidly reverses its sedative effects.[4] It is important to note that this is a competitive antagonism; as flumazenil is metabolized and its plasma concentration decreases, re-sedation can occur if remimazolam is still present in the body.[2][4]
Pharmacokinetics and Pharmacodynamics
The distinct pharmacokinetic profiles of remimazolam and flumazenil are crucial for understanding their interaction. Remimazolam has a high clearance (approximately 1.15 L/min), a small steady-state volume of distribution (around 35.4 L), and a short terminal half-life of about 37 to 53 minutes.[7][8][9] In contrast, flumazenil has a terminal half-life of 40 to 80 minutes.[2] The potential for re-sedation exists as the antagonistic effects of flumazenil may diminish while sedative concentrations of remimazolam persist.[2][4]
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Remimazolam | Flumazenil |
| Mechanism of Action | GABAa Receptor Positive Allosteric Modulator | Competitive GABAa Receptor Antagonist |
| Onset of Sedation | Rapid (within 60-90 seconds) | N/A |
| Time to Peak Effect | 3-3.5 minutes (single dose) | N/A |
| Terminal Half-life | 37-53 minutes[7][8] | 40-80 minutes[2] |
| Metabolism | Non-specific tissue esterases[1][2] | Hepatic |
| Clearance | High (approx. 1.15 L/min)[9] | - |
| Reversal Time with Flumazenil | Median time to fully alert: 1.0-5.0 minutes[2] | N/A |
Experimental Protocols
The following protocols are synthesized from various clinical trials and studies. Dosages and procedures should be adapted based on the specific research or clinical context.
-
Patient Preparation: Ensure intravenous access is secured. Standard physiological monitoring (ECG, blood pressure, heart rate, oxygen saturation) should be in place.
-
Induction of Sedation:
-
Administer an initial intravenous dose of remimazolam at 0.25 mg/kg over 1 minute.[10]
-
-
Maintenance of Sedation:
-
For continuous sedation, an infusion of remimazolam at a rate of 1 mg/kg/h can be initiated.[10]
-
The infusion rate should be titrated to the desired level of sedation based on a validated sedation scale (e.g., Modified Observer's Assessment of Alertness/Sedation [MOAA/S] scale).
-
-
Termination of Sedation:
-
Discontinue the remimazolam infusion at the end of the procedure.
-
-
Timing of Reversal: Flumazenil can be administered at the end of the procedure, following the discontinuation of remimazolam infusion.
-
Flumazenil Dosing Strategies:
-
Single-Dose Protocol:
-
Titration Protocol:
-
Administer an initial intravenous dose of 0.2 mg of flumazenil over 15 seconds.[14][15][16][17]
-
If the desired level of consciousness is not achieved after 45-60 seconds, subsequent doses of 0.1 mg to 0.2 mg may be administered at 1-minute intervals.[14][15][16][17]
-
The total dose should generally not exceed 1 mg.[14][16][17]
-
-
-
Post-Reversal Monitoring:
-
Continuously monitor the patient for at least 2 hours for signs of re-sedation, respiratory depression, and other adverse effects.[17]
-
Be prepared to administer additional doses of flumazenil if re-sedation occurs. Repeat doses should not exceed 1 mg at any one time, with a maximum of 3 mg in any one hour.[2][16]
-
Quantitative Data from Clinical Studies
The efficacy of flumazenil in reversing remimazolam-induced sedation has been demonstrated in several clinical trials. The following tables summarize key quantitative findings.
Table 2: Time to Recovery Following Remimazolam Sedation with and without Flumazenil
| Study/Parameter | Flumazenil Group | Placebo/No Reversal Group |
| Time to Fully Alert (min) | 1.0 - 5.0[2] | 10.5 - 52.0[2] |
| Time to Eye Opening (min) | Shorter by ~5.4 min[13] | - |
| Time to Extubation (min) | Shorter by ~5.5 min[13] | - |
| PACU Stay Duration (min) | Shorter by ~8.7 min[13] | - |
Table 3: Dosing Regimens Used in Clinical Trials
| Study/Context | Remimazolam Dosing | Flumazenil Dosing |
| Gynecologic Ambulatory Surgery | 2 mg/kg/hr continuous infusion[11] | Single 0.2 mg dose[11] |
| Breast Surgery | Total intravenous anesthesia (TIVA) | 0.2 mg followed by 0.1 mg/min up to 1 mg[12] |
| Dental Treatment in Patients with Mental Disabilities | Propofol (B549288) induction, switched to remimazolam 1-2 mg/kg/h 1 hour before end of surgery[13][18] | Single 0.5 mg dose[13][18] |
| Gynecologic Day Surgery | Induction: 0.25 mg/kg; Maintenance: 1 mg/kg/h[10] | Single 0.2 mg dose[10] |
Potential Adverse Events and Considerations
-
Re-sedation: Due to the shorter half-life of flumazenil relative to remimazolam in some contexts, patients should be monitored for re-sedation.[2][4]
-
Flumazenil-Associated Adverse Events: Common side effects of flumazenil can include nausea, vomiting, dizziness, headache, and injection site pain.[10][11]
-
Seizures: Although rare, flumazenil has been associated with seizures, particularly in patients with a history of seizure disorders or in the context of mixed drug overdose where pro-convulsant substances may be present.[3][6][16] However, a large retrospective analysis did not find an increased incidence of seizures when flumazenil was used to reverse remimazolam compared to propofol anesthesia.[3][19]
-
Postoperative Nausea and Vomiting (PONV): Some studies suggest a higher incidence of PONV when flumazenil is used to reverse remimazolam, potentially because flumazenil may also reverse the antiemetic effects of benzodiazepines.[10][13]
Conclusion
The combination of remimazolam and flumazenil offers a rapid and controllable sedation and recovery process. The ability to promptly reverse sedation with flumazenil significantly enhances the safety and predictability of procedures requiring sedation. The provided protocols and data serve as a guide for researchers and clinicians in the application of this drug combination. Adherence to appropriate dosing and diligent patient monitoring are essential for optimal outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seizure after flumazenil reversal for total intravenous anaesthesia with remimazolam versus propofol: a matched retrospective cohort analysis of a large Japanese nationwide inpatient database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 6. litfl.com [litfl.com]
- 7. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 8. youtube.com [youtube.com]
- 9. Pharmacokinetics and Pharmacodynamics of Remimazolam (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Study of Flumazenil Antagonizing Remimazolam on Nausea and Vomiting After Gynecologic Day Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Switching Hypnotic Drugs to Remimazolam and Antagonizing With Flumazenil: A Rapid Method for Ending General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of converting from propofol to remimazolam with flumazenil reversal on recovery from anesthesia in outpatients with mental disabilities: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Romazicon (flumazenil) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Remimazolam Tosylate in Mechanically Ventilated ICU Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of remimazolam (B1679269) tosylate for sedation in mechanically ventilated patients in the Intensive Care Unit (ICU). The information is based on recent clinical studies and pharmacological data, offering insights into its efficacy, safety, pharmacokinetics, and mechanism of action. Detailed protocols for clinical research applications are also provided.
Introduction
Remimazolam tosylate is an ultra-short-acting benzodiazepine (B76468) derivative that acts as a γ-aminobutyric acid type A (GABA-A) receptor agonist.[1][2] Its unique pharmacological profile, characterized by rapid onset and offset of action, is due to its metabolism by tissue esterases, independent of organ function.[3] This makes it a promising alternative to conventional sedatives like propofol (B549288) and midazolam for ICU patients requiring mechanical ventilation, particularly those with hemodynamic instability or organ dysfunction.[4][5]
Mechanism of Action
Remimazolam enhances the effect of the inhibitory neurotransmitter GABA by binding to the benzodiazepine site on the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of the central nervous system, resulting in sedation.[2][3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Remimazolam in intensive care unit: Potential applications and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target-Controlled Infusion of Remimazolam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current target-controlled infusion (TCI) models available for remimazolam (B1679269) administration. Detailed experimental protocols for the development, validation, and clinical application of these models are presented to guide researchers in this field.
Introduction to Remimazolam and TCI
Remimazolam is an ultra-short-acting intravenous benzodiazepine (B76468) sedative-hypnotic agent.[1][2] Its rapid onset and offset of action, coupled with a favorable safety profile, make it a promising candidate for procedural sedation and general anesthesia.[1][2] The metabolism of remimazolam is independent of organ function, as it is rapidly hydrolyzed by tissue esterases to an inactive metabolite. Target-controlled infusion (TCI) is an advanced drug delivery method that uses pharmacokinetic (PK) and pharmacodynamic (PD) models to maintain a desired drug concentration at the site of action (effect-site).[3] This approach allows for precise titration of drug effects, potentially improving patient safety and outcomes.
Established TCI Models for Remimazolam
Several pharmacokinetic models have been developed to facilitate the TCI of remimazolam. The most prominently cited and implemented model is the Schüttler model. Other models, including those developed by Colin, Kim, and more recently a comprehensive model by Eleveld, are also utilized in research settings.
Pharmacokinetic Model Parameters
The following table summarizes the key pharmacokinetic parameters of the most well-documented remimazolam TCI models. These parameters are essential for programming TCI pumps to accurately predict and control the effect-site concentration (Ce) of remimazolam.
| Parameter | Schüttler Model | Eleveld Model | Masui Model |
| Description | A three-compartment model developed in healthy male volunteers.[4] | A comprehensive PK-PD model developed from a large and diverse population dataset.[3][5] | A three-compartment model developed from a large dataset of patients and healthy volunteers.[4] |
| V1 (L) | 5.77 | Varies with patient covariates | 4.9 |
| V2 (L) | 11.8 | Varies with patient covariates | 15.2 |
| V3 (L) | 17.8 | Varies with patient covariates | 117 |
| Cl1 (L/min) | 1.15 | Varies with patient covariates | 1.19 |
| Cl2 (L/min) | 1.95 | Varies with patient covariates | 1.85 |
| Cl3 (L/min) | 0.69 | Varies with patient covariates | 0.82 |
| k10 (min⁻¹) | 0.199 | Varies with patient covariates | 0.243 |
| k12 (min⁻¹) | 0.338 | Varies with patient covariates | 0.378 |
| k21 (min⁻¹) | 0.165 | Varies with patient covariates | 0.122 |
| k13 (min⁻¹) | 0.120 | Varies with patient covariates | 0.069 |
| k31 (min⁻¹) | 0.039 | Varies with patient covariates | 0.007 |
| ke0 (min⁻¹) | 0.456 | Varies with patient covariates | Not simultaneously developed |
Note: Detailed pharmacokinetic parameters for the Colin and Kim models are not as readily available in publicly accessible literature.
Pharmacodynamic Parameters: Target Effect-Site Concentrations (Ce)
The desired clinical effect of remimazolam is directly related to its concentration at the effect-site. The following table provides a summary of reported Ce50 values (the concentration at which there is a 50% probability of achieving a specific endpoint) for different levels of sedation and anesthesia.
| Clinical Endpoint | Sedation Scale | Target Ce50 (µg/mL) | Reference |
| Light Sedation | MOAA/S ≤ 4 | 0.302 | [1][2] |
| Moderate Sedation | MOAA/S ≤ 3 | 0.397 | [1][2] |
| Deep Sedation | MOAA/S ≤ 2 | 0.483 | [1][2] |
| Loss of Consciousness | MOAA/S ≤ 1 | 0.654 | [1][2] |
| Recovery of Responsiveness | - | 0.368 | [1][2] |
| Extubation | - | 0.345 | [1][2] |
MOAA/S: Modified Observer's Assessment of Alertness/Sedation Scale
Signaling Pathway and Experimental Workflows
Remimazolam Signaling Pathway
Remimazolam, like other benzodiazepines, exerts its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.
References
- 1. Frontiers | Target-controlled infusion of remimazolam effect-site concentration for total intravenous anesthesia in patients undergoing minimal invasive surgeries [frontiersin.org]
- 2. Target-controlled infusion of remimazolam effect-site concentration for total intravenous anesthesia in patients undergoing minimal invasive surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Development and analysis of a remimazolam pharmacokinetics and pharmacodynamics model with proposed dosing and concentrations for anaesthesia and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Model-Informed Precision Dosing for Remimazolam: A Population Pharmacokinetic–Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing hypotension as a side effect of remimazolam tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing remimazolam (B1679269) tosylate. The following information addresses the management of hypotension, a potential side effect, during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of remimazolam tosylate and how does it lead to hypotension?
A1: this compound is an ultra-short-acting intravenous benzodiazepine (B76468) sedative.[1][2][3] Like other benzodiazepines, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a decrease in neuronal excitability in the central nervous system.[1][4] This action produces sedation. Hypotension, or low blood pressure, can occur because the drug can cause vasodilation, leading to a drop in blood pressure.[5] While typically mild, monitoring blood pressure is crucial during administration.[5]
Q2: How does the incidence of hypotension with remimazolam compare to other sedatives like propofol (B549288)?
A2: Multiple studies have indicated that remimazolam is associated with a lower incidence of hypotension compared to propofol.[1][6][7][8][9][10] A systematic review and meta-analysis of 34 trials found that remimazolam administration significantly reduced the incidence of intra-operative hypotension.[7] However, some studies in specific patient populations, such as geriatric patients, have found no statistically significant difference in the incidence of hypotension between remimazolam and propofol.[11]
Q3: What are the key risk factors for developing hypotension when using remimazolam?
A3: While remimazolam generally exhibits a favorable hemodynamic profile, certain factors can increase the risk of hypotension. These include:
-
Concomitant use of other CNS depressants: Co-administration with opioid analgesics can lead to profound sedation and increase the risk of hypotension.[12][13]
-
Patient Population: Elderly patients and those with higher American Society of Anesthesiologists Physical Status (ASA-PS III-IV) may be more susceptible to cardiorespiratory effects like hypotension.[14][15]
-
Dosage and Administration Rate: Rapid administration or higher doses may increase the likelihood of hemodynamic changes.
Q4: What immediate steps should be taken if hypotension is observed during an experiment?
A4: If hypotension occurs, immediate intervention is necessary. Standard management practices include:
-
Fluid Administration: Intravenous fluids, such as 0.9% saline, can help to correct procedural hypotension.[16]
-
Vasopressor Support: In cases of significant or persistent hypotension, the administration of vasopressors may be required. Commonly used agents include ephedrine (B3423809), phenylephrine (B352888), or norepinephrine.[17][18] The choice of vasopressor may depend on the patient's heart rate.[17]
-
Adjustment of Infusion Rate: If remimazolam is being administered as a continuous infusion, reducing the rate may help to alleviate hypotension.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sudden drop in blood pressure immediately following bolus administration. | - Vasodilation induced by the rapid onset of the drug.- Patient sensitivity. | - Ensure adequate pre-procedural hydration.- Administer a fluid bolus (e.g., 0.9% NaCl Injection, USP).- If hypotension is severe or persistent, consider a small dose of a vasopressor like phenylephrine or ephedrine.[17][18] |
| Gradual decrease in blood pressure during continuous infusion. | - Cumulative sedative effect.- Interaction with other medications (e.g., opioids).[12] | - Reduce the infusion rate of remimazolam.- Continuously monitor vital signs.[14][19]- If co-administering opioids, consider reducing the opioid dose. |
| Hypotension accompanied by bradycardia (slow heart rate). | - Vagal stimulation during the procedure.- Direct cardiac depressant effects (less common with remimazolam compared to propofol). | - Administer ephedrine, which has both vasopressor and chronotropic effects.[17]- If bradycardia is severe, atropine (B194438) may be considered.[17] |
| Hypotension in a high-risk subject (e.g., elderly, ASA III/IV). | - Diminished physiological reserve. | - Use a lower initial dose and titrate to effect cautiously.- Have vasopressors and resuscitation equipment immediately available.[12][20]- Ensure continuous and vigilant monitoring of hemodynamic parameters.[14] |
Quantitative Data Summary
Table 1: Incidence of Hypotension in Comparative Studies
| Study/Analysis | Remimazolam Group | Comparator Group (Propofol) | Notes |
| Systematic Review & Meta-Analysis (34 trials, 4847 individuals)[7] | Reduced Incidence (RR = 0.48) | Higher Incidence | Moderate-certainty evidence. |
| Randomized Controlled Trial (Geriatric Patients)[11] | 72.1% (31/43) | 72.7% (32/44) | No statistically significant difference observed. |
| Randomized Controlled Trial (Neurosurgery, Hypertensive Patients)[21] | 85.4% | 91.3% | P = 0.057, not statistically significant. |
| Randomized Controlled Trial (Elderly Hypertensive Patients)[22] | 46.5% | 73.2% | Significantly lower incidence with remimazolam. |
| Randomized Controlled Trial (Therapeutic ERCP)[23] | 5% | 30% | Significantly lower incidence with remimazolam. |
Table 2: Vasopressor Requirements in a Study of Geriatric Patients
| Parameter | Remimazolam Group | Propofol Group | P-value |
| Patients Requiring Vasopressors | 26.7% (24/90) | 47.7% (42/88) | 0.003 |
| Total Ephedrine Dose (mg) | 4.2 ± 3.8 | 7.1 ± 5.2 | <0.001 |
| Norepinephrine Infusion | 3.3% | 13.6% | 0.014 |
| Data from a randomized controlled trial in geriatric patients undergoing general anesthesia.[24] |
Experimental Protocols
Protocol 1: Management of Hypotension During Procedural Sedation
This protocol is based on a clinical trial investigating hypotension after general anesthesia induction.[17]
-
Monitoring: Continuously monitor non-invasive blood pressure (NIBP) at 1-minute intervals from the start of anesthetic administration.
-
Definition of Hypotension: Hypotension is defined as a mean arterial pressure (MBP) of less than 65 mmHg.
-
Intervention:
-
If hypotension occurs with a heart rate of less than 80 beats per minute, administer ephedrine (4 mg).
-
If hypotension occurs with a heart rate of 80 beats per minute or greater, administer phenylephrine (0.05 mg).
-
-
Bradycardia Management:
-
If bradycardia (heart rate < 45 beats per minute) occurs without hypotension, administer atropine (0.5 mg).
-
If bradycardia occurs with hypotension, administer ephedrine (4 mg).
-
Visualizations
Caption: Mechanism of Remimazolam-Induced Hypotension.
Caption: Troubleshooting Workflow for Remimazolam-Induced Hypotension.
References
- 1. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound's long-term sedative properties in ICU patients on mechanical ventilation: effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Combined with Low-Dose Propofol Improves Sedation and Safety in Hysteroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. The effect of remimazolam on hypotension risk during procedural sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of remimazolam on intra-operative hypotension: Systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anesth-pain-med.org [anesth-pain-med.org]
- 9. Effect of remimazolam tosilate on the incidence of hypoxemia in elderly patients undergoing gastrointestinal endoscopy: A bi-center, prospective, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of remimazolam and propofol induction on hemodynamic response in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypotension after general anaesthesia induction using remimazolam or propofol in geriatric patients undergoing sevoflurane anaesthesia with remifentanil: a single-centre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byfavo.com [byfavo.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. How To Do Procedural Sedation and Analgesia - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 17. Hypotension after general anesthesia induction using remimazolam in geriatric patients: Protocol for a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Post-induction hypotension with remimazolam versus propofol in patients routinely administered angiotensin axis blockades: a randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Remimazolam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. drugs.com [drugs.com]
- 21. Comparison of hypotension incidence between remimazolam and propofol in patients with hypertension undergoing neurosurgery: prospective, randomized, single-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of Remimazolam and Propofol on Post-Induction Hypotension in Elderly Hypertensive Patients: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comparison of Remimazolam versus Propofol on Blood Pressure Changes During Therapeutic Endoscopic Retrograde Cholangiopancreatography: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. allmedicaljournal.com [allmedicaljournal.com]
Minimizing respiratory depression with remimazolam tosylate infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remimazolam (B1679269) tosylate infusion, with a specific focus on minimizing respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of remimazolam tosylate and how does it relate to respiratory depression?
This compound is an ultra-short-acting benzodiazepine (B76468).[1][2] Its primary mechanism of action is enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4][5] This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and subsequent inhibition of action potentials in the central nervous system.[3] While this action produces sedation, it can also lead to respiratory depression, primarily by decreasing the hypoxic drive and reducing muscle tone in the upper airway.[3] However, remimazolam has been shown to have a favorable safety profile with minimal impact on respiratory and cardiac function compared to other sedatives like propofol (B549288).[4][5][6][7]
Q2: What are the key advantages of this compound over other sedatives like propofol in terms of respiratory safety?
Clinical studies have consistently demonstrated that remimazolam is associated with a lower incidence of respiratory depression compared to propofol.[8][9][10] It also shows a reduced risk of hypotension.[8][10] One of the significant advantages of remimazolam is the availability of a specific reversal agent, flumazenil (B1672878), which can rapidly counteract the sedative and respiratory depressive effects if needed.[1][4][11] Propofol lacks a specific antagonist.[10]
Q3: What are the recommended initial infusion and supplemental doses of this compound for procedural sedation to minimize respiratory risk?
Dosage should be individualized and titrated to the desired clinical effect. For procedural sedation in adults, a common induction dose is 5 mg administered intravenously over one minute.[12][13] If needed, supplemental doses of 2.5 mg can be given over 15 seconds, with at least a 2-minute interval between doses.[12][13] For patients with ASA (American Society of Anesthesiologists) class III/IV, a reduced induction dose of 2.5–5 mg and supplemental doses of 1.25–2.5 mg are recommended.[12][13]
Q4: How does the co-administration of opioids with this compound affect the risk of respiratory depression?
The concomitant use of opioids and remimazolam can lead to synergistic effects, potentially causing profound sedation and significant respiratory depression.[4][13] Close monitoring for respiratory depression is crucial when these agents are used together.
Q5: What is the role of flumazenil in managing remimazolam-induced respiratory depression?
Flumazenil is a benzodiazepine antagonist that can be used to reverse the effects of remimazolam, including sedation and respiratory depression.[1][4][11] A recommended dose to expedite recovery is 0.2 mg administered slowly.[11] In emergency situations, such as a "cannot intubate, can ventilate" scenario, a higher dose of 0.5 mg has been used to rapidly restore consciousness and spontaneous ventilation.[11] The combination of remimazolam and flumazenil has been shown to accelerate recovery from general anesthesia and reduce the risk of respiratory depression.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Deep Sedation or Apnea (B1277953) | - Dose too high for the patient's condition (e.g., elderly, ASA III/IV).- Rapid infusion rate.- Synergistic effect with concomitant opioids or other CNS depressants. | - Immediately stop the remimazolam infusion.- Provide respiratory support (e.g., jaw-thrust, bag-valve-mask ventilation).- Administer supplemental oxygen.- Consider administering flumazenil (0.2 mg initially, titrate as needed) to reverse sedation.[11] |
| Persistent Hypoxemia (SpO2 <90%) | - Airway obstruction due to decreased upper airway muscle tone.- Central respiratory depression. | - Ensure a patent airway with maneuvers like jaw-thrust or chin-lift.[15]- Increase supplemental oxygen flow.- If obstruction persists, consider an oral or nasal airway.- Reduce or stop the remimazolam infusion.- If severe, administer flumazenil. |
| Delayed Emergence from Sedation | - Prolonged infusion leading to drug accumulation.- Patient-specific factors (e.g., impaired metabolism). | - Discontinue the remimazolam infusion.- Monitor the patient closely in a recovery setting.- If rapid awakening is required, flumazenil can be administered.[14] |
| Hypotension | - Vasodilation, a known side effect, though less frequent than with propofol.[8] | - Administer intravenous fluids.- Reduce the remimazolam infusion rate.- If severe or persistent, consider vasopressor administration. |
Data Presentation
Table 1: Comparison of Respiratory and Hemodynamic Adverse Events: Remimazolam vs. Propofol
| Adverse Event | Remimazolam (Incidence) | Propofol (Incidence) | Risk Ratio (95% CI) | Source |
| Respiratory Depression | 9.8% | 17.9% | 0.41 (0.30-0.56) | [8][9] |
| Hypotension | 32.4% | 50.9% | 0.43 (0.35-0.51) | [8][16] |
| Hypotension Requiring Treatment | 1.7% | 5.8% | 0.25 (0.12-0.52) | [8][16] |
| Bradycardia | Not specified | Not specified | 0.42 (0.30-0.58) | [8] |
Table 2: Recommended Dosing for Procedural Sedation in Adults
| Patient Population | Induction Dose | Supplemental Dose |
| ASA I/II | 5 mg IV over 1 minute | 2.5 mg IV over 15 seconds (≥2 min apart) |
| ASA III/IV | 2.5 - 5 mg IV over 1 minute | 1.25 - 2.5 mg IV over 15 seconds (≥2 min apart) |
| Source:[12][13] |
Experimental Protocols
Protocol 1: Evaluation of Respiratory Depression During Remimazolam Infusion
-
Subject Recruitment: Recruit healthy adult volunteers (ASA class I or II).
-
Monitoring: Continuously monitor vital signs including respiratory rate, peripheral oxygen saturation (SpO2), end-tidal CO2 (capnography), heart rate, and blood pressure.[10][17]
-
Drug Administration:
-
Data Collection:
-
Record the incidence and duration of apnea (cessation of breathing for >10 seconds).
-
Record the incidence of hypoxemia (SpO2 < 90%).
-
Note any need for airway intervention (e.g., jaw-thrust, supplemental oxygen).[15]
-
-
Analysis: Compare respiratory parameters before, during, and after remimazolam infusion to quantify the degree of respiratory depression.
Protocol 2: Reversal of Remimazolam-Induced Sedation with Flumazenil
-
Subject Sedation: Induce and maintain sedation in subjects using a this compound infusion as described in Protocol 1.
-
Reversal Agent Administration:
-
After a predetermined period of stable sedation, administer a bolus dose of flumazenil (e.g., 0.2 mg) intravenously.[11]
-
-
Monitoring and Data Collection:
-
Record the time to return to full consciousness (e.g., following verbal commands).
-
Monitor for any signs of re-sedation.
-
Continuously record vital signs, with particular attention to respiratory rate and SpO2.
-
-
Analysis: Evaluate the efficacy and speed of flumazenil in reversing the sedative and any respiratory depressive effects of remimazolam.
Visualizations
Caption: Mechanism of action of remimazolam at the GABA-A receptor.
Caption: Troubleshooting workflow for respiratory depression.
References
- 1. Remimazolam: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anesth-pain-med.org [anesth-pain-med.org]
- 3. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsf.org [apsf.org]
- 5. youtube.com [youtube.com]
- 6. Remimazolam vs Propofol: Comparison of Hemodynamic and Respiratory Safety Profile - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Remimazolam versus propofol for sedation in gastrointestinal endoscopic procedures: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Remimazolam Tosilate on Respiratory Depression in Elderly Patients Undergoing Gastroscopy: A Multicentered, Prospective, and Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of remimazolam combined with sufentanil on respiration, circulation and sedation level in patients undergoing colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful reversal of remimazolam anesthesia in a “cannot intubate, can ventilate” situation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Switching Hypnotic Drugs to Remimazolam and Antagonizing With Flumazenil: A Rapid Method for Ending General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of effect of remimazolam and propofol on respiration of patients under deep sedation for colonoscopy: a prospective multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitored Anesthesia Care Under a Combination of Low-Dose Remimazolam Infusion and Flumazenil Antagonism: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety Profile of Remimazolam for Sedation in Adults Undergoing Short Surgical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Remimazolam Tosylate Dose Adjustments in Elderly Patients
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dose adjustments for remimazolam (B1679269) tosylate in elderly patients. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and clinical application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for remimazolam tosylate?
A1: this compound is an ultra-short-acting benzodiazepine (B76468).[1][2] Its primary mechanism of action involves potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By acting on this receptor, remimazolam increases the permeability of the chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal electrical activity, which produces a sedative effect.[1]
Q2: How does the metabolism of remimazolam differ from other benzodiazepines, and why is this advantageous in elderly patients?
A2: Unlike many other benzodiazepines that are metabolized by cytochrome P450 enzymes in the liver, remimazolam is rapidly metabolized by tissue esterases into an inactive metabolite (CNS7054).[1][3] This organ-independent metabolism is a significant advantage in elderly patients who may have reduced liver or kidney function.[1][2] This metabolic pathway leads to a predictable pharmacokinetic profile, reducing the risk of drug accumulation and prolonged sedation.[4]
Q3: Are there specific starting doses of this compound recommended for elderly patients undergoing procedural sedation?
A3: Yes, dose reductions are recommended for elderly patients (≥65 years of age) and/or those with an American Society of Anesthesiologists Physical Status (ASA-PS) of III or IV. For procedural sedation, an initial intravenous dose of 2.5 mg to 5 mg administered over one minute is suggested, based on the patient's general condition.[5][6] This is a reduction from the 5 mg dose typically recommended for younger, healthier adults.[5][6] Supplemental doses, if needed, should also be reduced to 1.25 mg to 2.5 mg administered over 15 seconds.[5] It is crucial to wait at least 2 minutes after the initial dose to fully assess the sedative effect before administering any supplemental doses.[6][7]
Q4: What are the recommended dose adjustments for general anesthesia in the elderly?
A4: While the optimal dose has not been definitively established, studies suggest that elderly patients require a lower dose of remimazolam for the induction of general anesthesia.[8] One clinical trial protocol suggests an induction dose of 0.15 mg/kg for patients over 65, compared to 0.3 mg/kg for younger patients.[9] For maintenance of anesthesia, an infusion rate of around 1 mg/kg/h is often used, which may be adjusted based on the patient's clinical response.[10][11]
Q5: What are the key pharmacokinetic differences of remimazolam in elderly versus younger patients?
A5: While some studies have found no significant differences in the metabolism of remimazolam between older and younger patients[2][3], others suggest that elderly patients may have a greater sensitivity to the drug.[4][5] This increased sensitivity may manifest as a faster onset of loss of consciousness and a longer duration of sedation.[5] The terminal half-life of remimazolam is approximately 37–53 minutes.[4]
Q6: What are the most common adverse events associated with remimazolam in the elderly, and how do they compare to other sedatives like propofol (B549288)?
A6: Clinical trials have shown that remimazolam is associated with a lower incidence of hypotension and respiratory depression compared to propofol in elderly patients.[12][13][14][15] Injection site pain is also significantly less common with remimazolam.[12][15] However, some studies noted that patients receiving remimazolam might require more supplemental doses to maintain sedation compared to those receiving propofol.[16] The most common postoperative adverse events for both drugs are nausea and vomiting.[14]
Troubleshooting Guides
Issue 1: Patient is not reaching the desired level of sedation at the recommended starting dose.
-
Troubleshooting Step 1: Ensure that at least 2 minutes have passed since the initial dose to allow the full sedative effect to manifest.[6][7]
-
Troubleshooting Step 2: Administer a supplemental dose of 1.25 mg to 2.5 mg intravenously over 15 seconds for elderly or ASA III/IV patients.[5]
-
Troubleshooting Step 3: If the desired level of sedation is still not achieved after a total of five doses within 15 minutes, consider using an alternative sedative agent.[6]
-
Troubleshooting Step 4: If an opioid is being co-administered, ensure it was given 1 to 2 minutes prior to the initial remimazolam dose to maximize synergistic effects.[6]
Issue 2: The patient experiences hypotension after administration of remimazolam.
-
Troubleshooting Step 1: Continuously monitor the patient's vital signs.
-
Troubleshooting Step 2: Although remimazolam is associated with a lower incidence of hypotension than propofol, it can still occur.[12][14] Be prepared to manage hypotension with intravenous fluids and/or vasopressors as per standard clinical protocols.
-
Troubleshooting Step 3: For future procedures in this patient, consider starting with the lowest recommended dose (e.g., 1.25 mg for ASA III/IV patients) and titrating more slowly.[5]
Issue 3: Delayed emergence or re-sedation is observed.
-
Troubleshooting Step 1: While remimazolam has a short half-life, individual patient responses can vary. Continue to monitor the patient until they are fully alert.
-
Troubleshooting Step 2: If rapid reversal of sedation is required, flumazenil (B1672878), a specific benzodiazepine antagonist, can be administered.[1][2] Ensure flumazenil is readily available whenever remimazolam is used.[7]
-
Troubleshooting Step 3: Be aware of the potential for re-sedation after reversal with flumazenil, as the duration of action of flumazenil may be shorter than that of remimazolam.[10]
Data Presentation
Table 1: Recommended Dosing for Procedural Sedation in Elderly Patients (≥65 years or ASA-PS III/IV)
| Dosage Component | Recommended Dose | Administration Time | Notes |
| Initial Dose | 2.5 mg - 5.0 mg | Over 1 minute | Base dose on the general condition of the patient.[5][6] |
| Supplemental Dose | 1.25 mg - 2.5 mg | Over 15 seconds | Administer as needed, with at least 2 minutes between doses.[5] |
Table 2: Comparative Dosing in a Clinical Trial for General Anesthesia
| Age Group | Induction Dose | Maintenance Infusion Rate |
| 18-44 years | 0.3 mg/kg | 1.0 mg/kg/h |
| 45-64 years | 0.3 mg/kg | 0.5 mg/kg/h |
| >65 years | 0.15 mg/kg | 0.5 mg/kg/h |
| Source: ClinicalTrials.gov NCT06009991[9] |
Table 3: Incidence of Common Adverse Events in Elderly Patients (Remimazolam vs. Propofol)
| Adverse Event | Remimazolam Incidence | Propofol Incidence | Relative Risk (RR) |
| Hypotension | 2.8% | 12.8% | 0.218[13][14] |
| Moderate Hypoxemia | 2.8% | 17.4% | 0.161[13] |
| Injection Site Pain | Lower Incidence | Higher Incidence | - |
| Source: Based on data from prospective, randomized controlled studies.[12][13][14] |
Experimental Protocols
Protocol 1: Evaluation of Efficacy and Safety of this compound vs. Propofol for Gastrointestinal Endoscopy in Elderly Patients
-
Study Design: A prospective, randomized, single-blind, controlled study.
-
Patient Population: Patients aged ≥65 years, with ASA grade I-II, scheduled for gastrointestinal endoscopy.[16]
-
Analgesia: Administer alfentanil 5 μg/kg to all patients.
-
Randomization: Patients are randomly assigned to one of two groups:
-
Remimazolam Group: Initial dose of 0.15 mg/kg. Supplemental doses of 0.05 mg/kg as needed.
-
Propofol Group: Initial dose of 1.5 mg/kg. Supplemental doses of 0.5 mg/kg as needed.
-
-
Primary Outcome: Sedation success rate, defined as completion of the procedure without the need for a rescue sedative.
-
Secondary Outcomes:
-
Time to loss of consciousness.
-
Time to full alertness.
-
Incidence of adverse events (hypotension, bradycardia, hypoxemia, etc.).
-
Patient and physician satisfaction scores.
-
-
Monitoring: Continuous monitoring of heart rate, blood pressure, oxygen saturation, and respiratory rate throughout the procedure.
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Logical workflow for initial dose selection in elderly patients.
Caption: Workflow for a comparative clinical trial of remimazolam.
References
- 1. researchgate.net [researchgate.net]
- 2. Benefits of remimazolam as an anesthetic sedative for older patients: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. byfavo.com [byfavo.com]
- 6. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Relationship between age and remimazolam dose required for inducing loss of consciousness in older surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. va.gov [va.gov]
- 11. anesth-pain-med.org [anesth-pain-med.org]
- 12. Efficacy and safety of remimazolam tosilate in elderly patients undergoing general anesthesia for bronchoscopy. A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of remimazolam tosilate on the incidence of hypoxemia in elderly patients undergoing gastrointestinal endoscopy: A bi-center, prospective, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Remimazolam Tosylate for Use in Patients with Hepatic Impairment
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of remimazolam (B1679269) tosylate in subjects with hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of remimazolam, and why is it relevant for patients with hepatic impairment?
A1: Remimazolam has a unique metabolic pathway that is highly relevant for its use in patients with liver disease. It contains a carboxylic ester group in its chemical structure that is rapidly hydrolyzed by tissue esterases, primarily liver carboxylesterase CES1A1, into an inactive metabolite, CNS7054.[1][2] This metabolism is independent of the cytochrome P450 (CYP450) enzyme system.[1][3][4][5][6] In patients with liver cirrhosis, CYP450 activity can be suppressed to around 30% of normal function, whereas carboxylesterase activity is often maintained at approximately 60%.[5][6] This fundamental difference suggests that remimazolam's metabolism may be less affected by hepatic dysfunction compared to drugs metabolized by the CYP450 system, such as midazolam and propofol (B549288).[5][6]
Q2: How do the pharmacokinetics of remimazolam change in patients with varying degrees of hepatic impairment?
A2: The pharmacokinetics of remimazolam are influenced by the severity of hepatic impairment.
-
Mild to Moderate Impairment: Studies have shown that mild (Child-Pugh class A) to moderate (Child-Pugh class B) hepatic impairment does not significantly affect the clearance of remimazolam.[4][7]
-
Severe Impairment: In patients with severe hepatic impairment (Child-Pugh class C), the clearance of remimazolam is reduced. One key study found that clearance was 38.1% lower and exposure (AUC) was 38.1% higher compared to healthy volunteers.[7][8][9] This leads to a prolonged sedative effect and a delayed recovery time.[1][8][9] The distribution half-life of remimazolam may also be prolonged in this group.[2]
Q3: Are dose adjustments required for remimazolam when administering it to patients with hepatic impairment?
A3: Yes, dose adjustments and careful titration are recommended, particularly for patients with severe hepatic impairment.
-
Mild to Moderate (Child-Pugh A & B): No specific dose adjustment is generally recommended.[7][10]
-
Severe (Child-Pugh C): The clinical effects may be more pronounced and last longer.[10] It is crucial to carefully titrate the dose to the desired clinical effect.[10][11][12] Depending on the patient's overall condition, reduced doses or a lower frequency of supplemental doses might be necessary.[11][12]
Q4: What is the safety profile of remimazolam in hepatically impaired patients? Are there specific adverse events to monitor?
A4: Remimazolam has a generally favorable safety profile in this population, but careful monitoring is essential. In a study comparing remimazolam to propofol in patients with liver cirrhosis undergoing gastroscopy, the remimazolam group experienced significantly lower rates of hypotension, respiratory depression, and body movement.[13][14] However, like other sedatives, remimazolam can cause clinically notable hypoxia, bradycardia, and hypotension.[11] Therefore, continuous monitoring of vital signs during sedation and through the recovery period is mandatory for all patients, especially those with severe hepatic impairment.[7][12] To date, no instances of clinically apparent, drug-induced liver injury from remimazolam have been reported.[1]
Q5: How does recovery time from remimazolam sedation differ in patients with hepatic impairment?
A5: Recovery time is prolonged in direct relation to the severity of hepatic impairment due to decreased drug clearance. A pharmacokinetic study reported the following average recovery times after a single bolus dose:
-
Severe Hepatic Impairment: 16.7 minutes[1][8][9] One case report noted a delayed recovery in a patient with Child-Pugh C cirrhosis, which required reversal with flumazenil.[4]
Troubleshooting Guide for Experimental Use
| Issue Encountered | Potential Cause | Recommended Action / Troubleshooting Step |
| Prolonged Sedation / Delayed Recovery | Reduced drug clearance in a patient with un-diagnosed or severe hepatic impairment. | Continuously monitor the patient's level of sedation and vital signs. Be prepared to administer the reversal agent, flumazenil, if clinically warranted.[4] Review patient history for signs of severe liver disease (e.g., Child-Pugh C).[7] |
| Unexpected Hypotension or Bradycardia | Increased sensitivity to the cardiorespiratory depressant effects of benzodiazepines in frail or severely ill patients. | Administer remimazolam via slow intravenous injection.[11] For ASA III-IV patients, consider a reduced initial dose.[11] Ensure that personnel and equipment for resuscitation are immediately available.[7] |
| High Inter-Individual Variability in Response | Underlying differences in patient physiology, particularly the degree of hepatic dysfunction which may not be fully captured by the Child-Pugh score. | Titrate the dose carefully to effect for each individual patient rather than relying solely on weight-based dosing.[10][12] Allow at least 2 minutes between supplemental doses to assess the peak effect.[11] |
| Difficulty Achieving Adequate Sedation | Inadequate initial dosing or rapid redistribution of the drug. | Confirm the correct dose was administered. Administer supplemental doses as needed, ensuring a minimum of 2 minutes between doses to evaluate the effect before re-dosing.[10] Consider the potential for benzodiazepine (B76468) tolerance in patients with a history of chronic use. |
Data from Clinical Studies
Table 1: Pharmacokinetic & Recovery Data in Hepatic Impairment
Data from the Stöhr et al. (2021) study following a single i.v. bolus of remimazolam 0.1 mg/kg.
| Parameter | Healthy Subjects | Moderate Impairment (Child-Pugh B) | Severe Impairment (Child-Pugh C) |
| Clearance Reduction | Baseline | Not Significantly Different | 38.1% Lower [4][7][8][9] |
| Drug Exposure (AUC) | Baseline | Not Significantly Different | 38.1% Higher [7][8][9] |
| Mean Recovery Time | 8.0 minutes[1][8][9] | 12.1 minutes[8][9] | 16.7 minutes[1][8][9] |
Table 2: Safety & Efficacy in Patients with Liver Cirrhosis (Gastroscopy)
Data from a randomized controlled trial comparing remimazolam tosylate with propofol in patients with liver cirrhosis.
| Outcome / Adverse Event | Remimazolam Group (n=74) | Propofol Group (n=74) | P-Value |
| Endoscopist Satisfaction (Satisfactory) | 90.5% | 77.0% | 0.026[13][14] |
| Respiratory Depression | 2.7% | 17.6% | 0.003[13][14] |
| Body Movement | 8.1% | 23.0% | 0.013[13][14] |
| Hypotension | 4.1% | 14.9% | 0.025[13][14] |
| Time to Sedation (seconds) | 88.3 ± 10.7 | 62.7 ± 10.1 | <0.001[13] |
| Time to Emergence (seconds) | 44.7 ± 11.2 | 64.6 ± 29.8 | <0.001[13] |
Experimental Protocols
Protocol: Pharmacokinetic Study of Remimazolam in Hepatic Impairment
This section details the methodology used in the open-label, adaptive 'Reduced Design' trial by Stöhr et al. (2021) to characterize the pharmacokinetic properties of remimazolam in subjects with hepatic impairment (ClinicalTrials.gov: NCT01790607).[8][9]
-
Subject Recruitment:
-
Study Groups: Three cohorts were enrolled:
-
Inclusion Criteria (Impaired Groups): Diagnosis of hepatic impairment classified by Child-Pugh score.
-
Exclusion Criteria: Standard exclusion criteria for Phase I clinical trials, including contraindications for benzodiazepines.
-
-
Drug Administration:
-
Pharmacokinetic (PK) Sampling:
-
Sample Type: Venous blood samples were collected.
-
Timepoints: Samples were collected at pre-defined time points before and after drug administration to capture the full concentration-time profile.
-
-
Data Analysis:
-
Bioanalysis: Remimazolam plasma concentrations were measured using a validated analytical method.
-
Modeling: A population pharmacokinetic (PopPK) model was developed to analyze the plasma concentration-time data. The study found that a three-compartment, recirculatory model best described the data.[8][9]
-
Parameter Estimation: Key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) were estimated and compared between the groups.
-
-
Safety and Pharmacodynamic Assessment:
Visualizations
Caption: Metabolism of remimazolam via tissue esterases, bypassing the CYP450 system.
References
- 1. Remimazolam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 4. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Anesthetic, Remimazolam, Is Useful in the Management of Anesthesia in Patients with Liver Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic properties of remimazolam in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Byfavo (remimazolam), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
- 13. Remimazolam Tosilate Sedation with Adjuvant Sufentanil in Chinese Patients with Liver Cirrhosis Undergoing Gastroscopy: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing remimazolam tosylate titration for desired sedation depth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal titration of remimazolam (B1679269) tosylate to achieve desired sedation depths in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of remimazolam tosylate?
This compound is an ultra-short-acting benzodiazepine (B76468).[1][2] It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the benzodiazepine site on the GABA-A receptor.[1][3] This action increases chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability, which results in sedation.[1][4]
Q2: What are the key pharmacokinetic and pharmacodynamic properties of this compound?
Remimazolam is characterized by a rapid onset and offset of action.[1][2][5][6][7] It is rapidly metabolized by tissue esterases to an inactive metabolite, leading to quick recovery times and minimal residual sedation.[1][3][4] This organ-independent metabolism is a key feature.[7] Its pharmacokinetic profile includes a small volume of distribution and a short elimination half-life.[4] The sedative effects are dose-dependent.[5]
Q3: How should this compound be prepared for administration?
Each single-use vial containing 20 mg of remimazolam lyophilized powder should be reconstituted with 8.2 mL of sterile 0.9% Sodium Chloride Injection, USP.[8] The diluent should be directed toward the wall of the vial, which should then be gently swirled until the contents are fully dissolved. Shaking should be avoided. The reconstituted solution should be used immediately.[8]
Q4: What are the general recommendations for monitoring sedation depth?
Continuous monitoring of vital signs, including respiratory rate, oxygen saturation, and blood pressure, is crucial throughout sedation and recovery.[8][9] The depth of sedation should be assessed using a validated scale, such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.[4][10]
Troubleshooting Guide
Issue 1: Slower than expected onset of sedation.
-
Possible Cause: Inadequate initial dose for the patient's specific characteristics (e.g., higher body weight, lower sensitivity).
-
Troubleshooting Steps:
-
Ensure the initial dose was administered over the recommended time (e.g., 1 minute for a 5 mg dose).[8][10]
-
Wait at least 2 minutes before administering a supplemental dose to allow for peak effect.[8][9][10]
-
Titrate with supplemental doses (e.g., 2.5 mg IV over 15 seconds) based on continuous assessment of sedation depth.[8][10]
-
Consider potential drug interactions if the subject is on medications that induce metabolic enzymes, though remimazolam's metabolism is less dependent on CYP450 enzymes.[1]
-
Issue 2: Deeper than desired sedation or oversedation.
-
Possible Cause: Initial dose too high, rapid administration of supplemental doses, or increased patient sensitivity (e.g., elderly patients, patients with severe hepatic impairment).[8]
-
Troubleshooting Steps:
-
Immediately cease administration of remimazolam.
-
Provide supportive care, including airway management and ventilatory support if necessary. Resuscitative equipment should always be readily available.[9]
-
Continuously monitor vital signs and level of consciousness.[9]
-
If required, administer a benzodiazepine reversal agent, such as flumazenil (B1672878). Be aware of the potential for re-sedation as flumazenil has a shorter half-life than remimazolam.[11][12]
-
For future experiments with the same subject or population, consider a lower initial dose and a slower titration schedule.
-
Issue 3: Hemodynamic instability (Hypotension, Bradycardia).
-
Possible Cause: A known side effect of remimazolam, particularly at higher doses.[1][13] The risk is increased with concomitant administration of other CNS depressants like opioids.[1][8]
-
Troubleshooting Steps:
-
Continuously monitor blood pressure and heart rate.[9]
-
If hypotension occurs, reduce or stop the remimazolam infusion.
-
Administer intravenous fluids as needed.
-
If bradycardia is significant, consider vagolytic agents.
-
Ensure that the dose of concomitant opioids or other sedatives is appropriate and consider reducing their dosage.[8]
-
Issue 4: Respiratory Depression.
-
Possible Cause: A known adverse effect of benzodiazepines, potentiated by opioids and other CNS depressants.[1][13]
-
Troubleshooting Steps:
-
Continuously monitor respiratory rate and oxygen saturation.[9]
-
Provide supplemental oxygen.[9]
-
If necessary, provide assisted ventilation using a bag-valve-mask.[9]
-
Consider reducing or stopping remimazolam and any concomitant opioids.
-
If severe, consider reversal with flumazenil, while being prepared to manage re-sedation.
-
Data Presentation
Table 1: Recommended Dosing for Procedural Sedation in Adults
| Patient Population | Induction Dose | Maintenance Dose (as needed) | Administration Notes |
| ASA I-II Adults | 5 mg IV over 1 minute | 2.5 mg IV over 15 seconds | Allow at least 2 minutes between doses.[8][10] |
| ASA III-IV Adults | 2.5 - 5 mg IV over 1 minute | 1.25 - 2.5 mg IV over 15 seconds | Base initial dose on patient's condition.[8][10] |
| Severe Hepatic Impairment | Careful titration to effect | Lower frequency of supplemental doses may be needed | Half-life is prolonged.[8] |
| Elderly Patients | Potential for greater sensitivity | Administer supplemental doses slowly | Monitor closely for cardiorespiratory complications.[8] |
Note: In many clinical trials, fentanyl (25-75 mcg) was administered for analgesia prior to the first dose of remimazolam.[8][9]
Experimental Protocols
Protocol 1: Assessment of Sedation Depth using MOAA/S Scale
The Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale is a validated method for assessing the level of sedation.
-
Objective: To quantify the depth of sedation at baseline and at specified intervals following the administration of this compound.
-
Procedure:
-
The researcher assesses the subject's responsiveness based on the criteria in Table 2.
-
The assessment begins with the subject undisturbed and progresses through increasing levels of stimulation.
-
The score is determined by the subject's response to their name spoken in a normal tone, then loudly, and finally to a light trapezius squeeze.
-
-
Scoring:
Table 2: Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale
| Score | Responsiveness |
| 5 | Responds readily to name spoken in a normal tone |
| 4 | Lethargic response to name spoken in a normal tone |
| 3 | Responds only to name spoken loudly |
| 2 | Responds only after a light trapezius squeeze |
| 1 | Responds only after a painful trapezius squeeze |
| 0 | No response to a painful trapezius squeeze |
A score of ≤ 3 is often considered adequate sedation for procedural success.[14][15]
Visualizations
Caption: Signaling pathway of remimazolam at the GABAa receptor.
Caption: Experimental workflow for this compound titration.
Caption: Troubleshooting logic for inadequate sedation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 7. eurekaselect.com [eurekaselect.com]
- 8. byfavo.com [byfavo.com]
- 9. drugs.com [drugs.com]
- 10. anesth-pain-med.org [anesth-pain-med.org]
- 11. apsf.org [apsf.org]
- 12. researchgate.net [researchgate.net]
- 13. What are the side effects of this compound? [synapse.patsnap.com]
- 14. aja.org.tw [aja.org.tw]
- 15. Remimazolam for Sedation During Upper Gastrointestinal Endoscopy in an Adolescent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Remimazolam Tosylate Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remimazolam (B1679269) tosylate. Our goal is to help you mitigate injection site pain and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is remimazolam tosylate and why is it generally associated with low injection site pain?
This compound is an ultra-short-acting intravenous benzodiazepine (B76468) sedative and anesthetic.[1][2][3] It is a water-soluble compound, which contributes to a lower incidence of injection site pain compared to lipid-soluble agents like propofol (B549288).[4][5][6] Clinical trials have consistently demonstrated a significantly lower rate of injection pain with this compound versus propofol.[1][7][8][9]
Q2: What are the potential, though less common, causes of injection site pain with this compound?
While less frequent, injection site pain can still occur. The exact mechanism for remimazolam-induced pain is not fully elucidated, but potential contributing factors for intravenous drug-induced pain in general include:
-
Direct Nociceptor Activation: The drug formulation could directly stimulate pain-sensing neurons (nociceptors) in the vein wall.[10]
-
Chemical Properties: Although water-soluble, factors like the solution's pH and osmolarity can potentially cause irritation to the vascular endothelium.[10]
-
Inflammatory Mediator Release: The injection could trigger a localized release of inflammatory substances like bradykinin (B550075) and prostaglandins (B1171923), which sensitize nociceptors.[7][10]
Q3: Can co-administration of other drugs with this compound affect injection site pain?
Yes. The co-administration of certain drugs, particularly opioids like fentanyl, has been shown to reduce the incidence of injection pain associated with this compound.[5] This may be due to the analgesic properties of the opioid and a potential dose-sparing effect on the this compound.[5] Conversely, co-administration with other central nervous system depressants can increase sedative effects and potential side effects, so careful dose adjustments are necessary.[2]
Troubleshooting Guide: Managing and Mitigating Injection Site Pain
This guide provides practical steps to prevent and manage injection site pain during your experiments.
| Issue | Potential Cause | Recommended Action |
| Mild to moderate pain or discomfort reported upon injection. | Direct nociceptor stimulation by the injectate. | 1. Reduce Injection Speed: A slower, more controlled injection rate can minimize mechanical distension of the vein and reduce irritation.[11] 2. Cool the Injection Site: Applying a cold pack to the injection site for a few minutes before administration can numb the area and reduce pain perception.[10][11][12][13] 3. Use a Larger Vein: If possible, administer the injection into a larger vein to allow for greater hemodilution of the drug. |
| Persistent pain, redness, or swelling at the injection site after administration. | Localized inflammatory response or phlebitis. | 1. Post-Injection Cooling: Apply a cold compress to the affected area to reduce inflammation and swelling.[13] 2. Gentle Massage: Gently massaging the area around the injection site after the injection may help disperse the medication.[10][11] 3. Monitor for Phlebitis: Observe the site for signs of phlebitis (persistent pain, swelling, redness, and a palpable cord along the vein). If suspected, discontinue use of that vein and consult veterinary or medical staff.[10] |
| Variability in pain response across experimental subjects. | Individual differences in pain perception and sensitivity. | 1. Standardize Administration Technique: Ensure consistent injection speed, volume, and site across all subjects to minimize variability. 2. Consider Pre-treatment: For sensitive subjects or when pain is a confounding factor, consider pre-treatment with a small dose of an analgesic like fentanyl, which has been shown to reduce remimazolam-associated injection pain.[5] |
Experimental Protocols for Assessing Injection Site Pain
For researchers investigating the mechanisms of injection site pain or developing novel formulations with improved tolerability, the following preclinical models are commonly employed.
Formalin-Induced Nociception Test
This model assesses nociceptive behavior in response to a chemical irritant and can distinguish between acute neurogenic pain and tonic inflammatory pain.[14][15][16]
-
Objective: To quantify pain-related behaviors (licking, biting, flinching) following intraplantar injection of a test substance.
-
Methodology:
-
Acclimatize the animal (typically a mouse or rat) to an observation chamber.[17]
-
Inject a small volume (e.g., 20-50 µL) of the test solution (or a known irritant like dilute formalin as a positive control) into the plantar surface of the hind paw.[8][14][18]
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases:[8][14][19]
-
Phase 1 (0-5 minutes): Represents direct nociceptor activation.
-
Phase 2 (15-30 minutes): Reflects inflammatory pain mechanisms.
-
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the test group and control groups.
Carrageenan-Induced Paw Edema
This model is used to evaluate the inflammatory response to a substance by measuring paw swelling.[9][20][21]
-
Objective: To measure the degree of inflammation (edema) induced by a test substance.
-
Methodology:
-
Measure the baseline paw volume of the animal using a plethysmometer or calipers.[20][21]
-
Inject a small volume (e.g., 0.1 mL) of the test solution (or 1% carrageenan solution as a positive control) into the sub-plantar surface of the hind paw.[13][20][21]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[21][22]
-
-
Data Analysis: Calculate the percentage increase in paw volume over time compared to baseline and control groups.
Von Frey Test for Mechanical Allodynia
This test assesses changes in sensitivity to a non-painful mechanical stimulus, indicating the development of allodynia (pain from a stimulus that does not normally provoke pain).[12][23][24]
-
Objective: To determine the mechanical withdrawal threshold of the paw.
-
Methodology:
-
Place the animal on an elevated mesh floor and allow it to acclimatize.[24]
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the paw.[23][24]
-
The threshold is the filament stiffness that elicits a paw withdrawal response 50% of the time, often determined using the "up-down" method.[24]
-
-
Data Analysis: A lower withdrawal threshold in the test group compared to the control group indicates mechanical allodynia.
Hot Plate Test for Thermal Hyperalgesia
This test measures the latency to a pain response from a thermal stimulus, which can indicate hyperalgesia (an increased response to a painful stimulus).[2][6][25]
-
Objective: To determine the latency of the withdrawal response to a thermal stimulus.
-
Methodology:
-
Data Analysis: A shorter latency in the test group compared to the control group suggests thermal hyperalgesia.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Intravenous Drug-Induced Injection Pain
Intravenous administration of certain drugs can lead to injection site pain through the activation of nociceptors and the initiation of an inflammatory cascade. This diagram illustrates a potential pathway.
References
- 1. The general anesthetic propofol excites nociceptors by activating TRPV1 and TRPA1 rather than GABAA receptors. | Read by QxMD [read.qxmd.com]
- 2. dol.inf.br [dol.inf.br]
- 3. G Protein-Coupled Receptors and Ion Channels Involvement in Cisplatin-Induced Peripheral Neuropathy: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthetic Activation of Nociceptors: Adding Insult to Injury? [triggered.stanford.clockss.org]
- 5. Transient Receptor Potential Channels in Chemotherapy-Induced Neuropathy [benthamopenarchives.com]
- 6. researchgate.net [researchgate.net]
- 7. Different modes of interaction of bradykinin with prostaglandins in pain and acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. anesthesiaserviceswa.com [anesthesiaserviceswa.com]
- 11. General anesthetics activate a nociceptive ion channel to enhance pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cjns.gums.ac.ir [cjns.gums.ac.ir]
- 18. mdpi.com [mdpi.com]
- 19. Measurement of Nociceptive Behavior in the Formalin Test [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 25. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. animalab.eu [animalab.eu]
Addressing patient variability in response to remimazolam tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address patient variability in response to remimazolam (B1679269) tosylate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to interindividual variability in response to remimazolam tosylate?
A1: Patient response to this compound can be influenced by a combination of factors, including:
-
Genetic Polymorphisms: Variations in the gene encoding carboxylesterase 1 (CES1), the primary enzyme responsible for metabolizing remimazolam, can significantly impact its deactivation.[1][2][3] The G143E variant of CES1, in particular, has been shown to impair remimazolam hydrolysis.[1][2]
-
Patient Characteristics:
-
Age: Elderly patients may exhibit greater sensitivity to remimazolam, potentially experiencing a faster onset of sedation and longer duration of action.[4][5] Dose adjustments are often recommended for this population.[4][6]
-
Hepatic Impairment: Patients with severe hepatic impairment (Child-Pugh score ≥10) may have reduced drug clearance, leading to prolonged effects.[4][7][8][9] Careful dose titration is crucial in these individuals.[4][9]
-
American Society of Anesthesiologists (ASA) Physical Status: Patients with a higher ASA classification (III/IV) may require dose reductions.[8][10]
-
Body Weight and Sex: Body weight, age, ASA classification, and sex have been shown to significantly impact remimazolam pharmacokinetics.[6][11]
-
-
Drug-Drug Interactions:
-
Opioids and other CNS Depressants: Co-administration with opioids, other benzodiazepines, or alcohol can potentiate the sedative and respiratory depressant effects of remimazolam.[12][13][14]
-
CYP3A4 Inhibitors and Inducers: Although remimazolam is primarily metabolized by CES1, medications that influence cytochrome P450 enzymes, particularly CYP3A4, may alter its metabolism.[12]
-
CES1 Substrates/Inhibitors: Drugs that are also substrates or inhibitors of CES1, such as clopidogrel, can significantly inhibit remimazolam hydrolysis.[1][2]
-
Q2: How does the metabolism of this compound differ from other benzodiazepines?
A2: Remimazolam is an ester-based drug that is rapidly hydrolyzed by tissue esterases, primarily carboxylesterase 1 (CES1) in the liver, to an inactive metabolite (CNS7054).[2][10][15][16] This metabolism is independent of the cytochrome P450 (CYP) enzyme system, which is the primary metabolic pathway for many other benzodiazepines like midazolam.[5][17] This unique metabolic pathway contributes to its ultra-short-acting profile, rapid onset and offset of action, and predictable recovery.[2][5][10]
Q3: Are there specific patient populations that require dose adjustments for this compound?
A3: Yes, dose adjustments are recommended for several patient populations:
-
Elderly Patients (>65 years): A dose reduction of 0-50% is advised, and supplemental doses should be administered slowly.[4][6]
-
Patients with Severe Hepatic Impairment (Child-Pugh score 10-15): The dose should be carefully titrated to effect, and the frequency of supplemental doses may need to be lower.[4][9]
-
ASA Class III/IV Patients: A dose reduction of 0-50% is recommended.[6][8] For procedural sedation, an induction dose of 2.5–5 mg is suggested, with top-up doses of 1.25–2.5 mg.[8][10]
-
Patients receiving concomitant opioids: A dose reduction of 31-65% is advised when used with an opioid for sedation.[6]
Troubleshooting Guides
Problem: Patient experiences prolonged sedation or delayed recovery.
| Potential Cause | Troubleshooting Steps |
| Severe Hepatic Impairment | Carefully titrate the dose to the desired effect. Lower frequency of supplemental doses may be necessary. Monitor all patients for cardiorespiratory complications.[4][9] |
| Drug-Drug Interaction with CNS Depressants | Reduce the initial dose of remimazolam when co-administered with opioids.[6] Carefully monitor for potentiation of sedative effects and increased risk of respiratory depression when used with other CNS depressants like alcohol or other benzodiazepines.[12][13] |
| Genetic Variation in CES1 | Consider genotyping for CES1 variants, such as G143E, in patients with unexpected responses.[1][2] If a known poor metabolizer, consider alternative sedatives or a significant dose reduction with careful monitoring. |
| Drug-Drug Interaction with CES1 Inhibitors | Review concomitant medications for known CES1 inhibitors (e.g., clopidogrel).[1][2] If possible, consider alternative medications or adjust the remimazolam dose with heightened monitoring. |
Problem: Patient shows an inadequate response or requires higher than expected doses.
| Potential Cause | Troubleshooting Steps |
| Tolerance to Benzodiazepines | In patients with a history of long-term benzodiazepine (B76468) use, tolerance may develop, leading to a reduced response to remimazolam.[18] Consider using an alternative sedative agent like propofol.[18] |
| Drug-Drug Interaction with CYP3A4 Inducers | Concomitant use of CYP3A4 inducers (e.g., rifampin) may increase the metabolic clearance of remimazolam, reducing its efficacy.[12] Consider increasing the dose or using an alternative sedative. |
| Individual Variability | The effect of benzodiazepines can vary widely among individuals.[18] Titrate the dose to the desired clinical response based on careful monitoring of sedation levels. |
Data Presentation
Table 1: Recommended Dose Adjustments for Specific Patient Populations
| Population | Induction Dose | Supplemental Dose | Key Considerations |
| Elderly (>65 years) | 2.5 - 5 mg (IV over 1 min)[4] | 1.25 - 2.5 mg (IV over 15 sec)[4] | Administer supplemental doses slowly.[4] |
| ASA III/IV | 2.5 - 5 mg (IV over 1 min)[8] | 1.25 - 2.5 mg (IV over 15 sec)[8] | Dose reduction of 0-50% is advised.[6] |
| Severe Hepatic Impairment | Titrate to effect | Lower frequency may be needed | Half-life is prolonged.[4] |
| With Opioids (Sedation) | Reduced initial bolus | Titrate to effect | Dose reduction of 31-65% is advised.[6] |
Table 2: Pharmacokinetic Parameters of Remimazolam
| Parameter | Value | Reference |
| Metabolism | Primarily by liver carboxylesterase (CES1) to an inactive metabolite (CNS7054) | [2][10][16] |
| Elimination Half-life | Approximately 37-53 minutes | [5] |
| Clearance | Approximately 70.3 L/h | [5][10] |
| Volume of Distribution (Vss) | 34.8 L | [10] |
| Oral Bioavailability | Negligible (<2.2%) | [19] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Remimazolam Metabolism by CES1 Variants
Objective: To determine the impact of specific CES1 genetic polymorphisms on the rate of remimazolam hydrolysis.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or a similar suitable cell line) that do not endogenously express CES1.
-
Transfect separate batches of cells with plasmids containing either wild-type (WT) CES1 or a specific CES1 variant (e.g., G143E). A vector-only transfection will serve as a negative control.
-
-
Preparation of S9 Fractions:
-
After 48-72 hours of transfection, harvest the cells.
-
Prepare S9 fractions from the cell lysates by centrifugation. The S9 fraction contains the cytosolic and microsomal enzymes, including CES1.
-
-
Incubation Study:
-
Incubate a known concentration of this compound with the S9 fractions from the WT CES1, CES1 variant, and vector-only transfected cells.
-
The incubation mixture should also contain necessary cofactors.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
LC-MS/MS Analysis:
-
Terminate the enzymatic reaction in the collected samples.
-
Quantify the concentration of the inactive metabolite (CNS7054) in each sample using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[3]
-
-
Data Analysis:
-
Calculate the rate of CNS7054 formation for each group (WT CES1, CES1 variant, and control).
-
Compare the metabolic rates to determine if the CES1 variant exhibits significantly lower hydrolytic activity compared to the WT enzyme.
-
Protocol 2: Clinical Investigation of Patient Response to Remimazolam in a Specific Population (e.g., Elderly)
Objective: To evaluate the pharmacokinetics and pharmacodynamics of remimazolam in elderly patients compared to a younger cohort.
Methodology:
-
Study Design: A prospective, open-label, parallel-group study.
-
Participant Recruitment:
-
Recruit two groups of participants: an elderly group (e.g., >65 years) and a younger adult control group (e.g., 18-45 years).
-
Obtain informed consent from all participants.
-
Perform a thorough medical history and physical examination, including assessment of ASA status and liver function.
-
-
Drug Administration:
-
Administer a standardized dose of this compound intravenously.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before, during, and after remimazolam administration.
-
Process the blood samples to obtain plasma and store them appropriately until analysis.
-
Analyze the plasma concentrations of remimazolam and its major metabolite (CNS7054) using a validated LC-MS/MS method.
-
-
Pharmacodynamic Assessment:
-
Data Analysis:
-
Perform non-compartmental or population pharmacokinetic analysis to determine key parameters (e.g., clearance, volume of distribution, half-life) for both groups.
-
Compare the pharmacokinetic parameters and pharmacodynamic responses (e.g., time to sedation, time to recovery, depth of sedation) between the elderly and younger groups using appropriate statistical tests.
-
Visualizations
References
- 1. Impact of genetic polymorphisms and drug-drug interactions mediated by carboxylesterase 1 on remimazolam deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neomed.edu [neomed.edu]
- 4. byfavo.com [byfavo.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsf.org [apsf.org]
- 8. anesth-pain-med.org [anesth-pain-med.org]
- 9. drugs.com [drugs.com]
- 10. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. What are the side effects of this compound? [synapse.patsnap.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Metabolism of remimazolam in primary human hepatocytes during continuous long-term infusion in a 3-D bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Metabolism of the New Benzodiazepine Remimazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two Cases of Inadequate Response to Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SafetyLit: Remimazolam has low oral bioavailability and no potential for misuse in drug-facilitated sexual assaults, with or without alcohol: results from two randomised clinical trials [safetylit.org]
- 20. The Median Effective Dose and Bispectral Index of Remimazolam Tosilate for Anesthesia Induction in Elderly Patients: An Up-and-Down Sequential Allocation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Long-term infusion of remimazolam tosylate and potential for accumulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remimazolam (B1679269) tosylate, with a specific focus on its use in long-term infusion and the potential for accumulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolism for remimazolam and does it lead to accumulation during long-term infusion?
A1: Remimazolam is a "soft drug" designed for rapid and predictable metabolism. It is primarily hydrolyzed by non-specific tissue esterases, particularly liver carboxylesterase 1 (CES1), into a pharmacologically inactive carboxylic acid metabolite, CNS 7054.[1][2] This organ-independent metabolism is a key feature that contributes to its favorable pharmacokinetic profile.[3] Due to this rapid inactivation and high clearance, remimazolam has minimal tissue accumulation, even during prolonged infusions.[1][4][5] Studies have shown that long-term or high-dose infusions are unlikely to result in drug accumulation or delayed effects.[3][4]
Q2: How does the context-sensitive half-time (CSHT) of remimazolam compare to other sedatives, and what are the implications for long-term use?
A2: The context-sensitive half-time (CSHT) is the time required for the plasma drug concentration to decrease by 50% after stopping a continuous infusion. Remimazolam has a short CSHT that is relatively independent of the infusion duration.[1][5] After a 3-hour infusion, the CSHT of remimazolam is approximately 7.5 minutes, which is comparable to propofol (B549288) but significantly shorter than midazolam (approximately 40 minutes).[1][6] This short and predictable CSHT indicates a rapid offset of action and a low risk of accumulation, making it suitable for continuous and long-term sedation.[1][7]
Q3: Is there evidence of metabolic stability during prolonged exposure to remimazolam?
A3: Yes, a study using a 3D bioreactor system with primary human hepatocytes investigated the long-term stability of remimazolam metabolism.[2] In this model, a continuous infusion of remimazolam for 5 days at clinically relevant concentrations demonstrated a stable metabolism.[2] There was no evidence of harmful effects on the metabolic activity or integrity of the liver cells, and the gene expression of CES1, the primary metabolizing enzyme, was not altered.[2]
Q4: What is the pharmacokinetic profile of the primary metabolite of remimazolam (CNS 7054), and does it accumulate?
A4: The primary metabolite, CNS 7054, is pharmacologically inactive, with an affinity for the benzodiazepine (B76468) receptor that is approximately 300 times lower than its parent compound.[1] While remimazolam is rapidly cleared, CNS 7054 has a smaller volume of distribution, a slower clearance rate, and a longer mean residence time.[1] Despite the longer residence time of the metabolite, over 80% of the administered remimazolam dose is excreted in the urine as CNS 7054 within 24 hours.[1][8] Less than 1% of the original drug is detected unchanged in the urine.[1][8]
Q5: Are there concerns about remimazolam accumulation in specific patient populations, such as those with renal or hepatic impairment?
A5: Remimazolam's metabolism by tissue esterases is largely independent of renal and hepatic function.[3] This suggests a reduced risk of accumulation in patients with organ impairment compared to drugs metabolized by the cytochrome P450 system.[9][10] However, some studies note that hepatic impairment may prolong the distribution half-life of remimazolam.[11] While renal impairment does not significantly affect the maximum concentrations of remimazolam, it may be a covariate for the pharmacokinetics of its metabolite, CNS 7054.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly prolonged recovery after cessation of long-term infusion. | 1. Underlying patient condition: Severe hepatic or renal impairment might affect the clearance of the metabolite, CNS 7054. 2. Drug-drug interactions: Concomitant medications could potentially interfere with remimazolam's metabolism or excretion pathways, although this is less likely given its primary metabolic pathway. 3. Individual patient variability: Genetic variations in tissue esterase activity could lead to slower metabolism in some individuals. | 1. Review the patient's baseline organ function. While remimazolam's metabolism is organ-independent, severe impairment could have unforeseen effects. 2. Conduct a thorough review of all co-administered drugs for any known interactions with benzodiazepines or esterase-metabolized drugs. 3. Consider therapeutic drug monitoring of both remimazolam and CNS 7054 if prolonged sedation is a recurring issue. 4. The sedative effects of remimazolam can be reversed with the benzodiazepine antagonist flumazenil.[1] |
| Observed tolerance or need for dose escalation during continuous infusion. | 1. Acute tolerance: Some studies suggest the possibility of acute tolerance developing during remimazolam infusion, potentially mediated by the CNS 7054 metabolite.[12] | 1. Monitor sedation levels closely using a validated scale (e.g., Richmond Agitation-Sedation Scale). 2. Titrate the infusion rate to the desired level of sedation based on clinical assessment rather than a fixed dose. 3. If significant dose escalation is required, re-evaluate the underlying cause of agitation or discomfort and consider adjunctive non-benzodiazepine sedatives or analgesics as appropriate. |
| Inconsistent sedation levels despite a constant infusion rate. | 1. Technical issues: Problems with the infusion pump, catheter patency, or IV line connections. 2. Changes in patient's clinical status: Alterations in cardiac output, volume status, or protein binding could affect drug distribution and effect. | 1. Verify the proper functioning of the infusion pump and the integrity of the IV line. 2. Assess the patient for any significant changes in hemodynamic status or other physiological parameters that might alter drug pharmacokinetics. 3. Ensure consistent administration technique and dilution if applicable. |
Data Summary
Table 1: Pharmacokinetic Parameters of Remimazolam
| Parameter | Value | Reference |
| Clearance (CL) | 70.3 ± 13.9 L/h | [7] |
| Steady-State Volume of Distribution (Vss) | 34.8 ± 9.4 L | [7] |
| Terminal Half-Life (t½) | 37 - 53 minutes | [9] |
| Context-Sensitive Half-Time (3-hour infusion) | ~7.5 minutes | [1][6] |
| Plasma Protein Binding | ~92% | [1] |
Table 2: Comparison of Context-Sensitive Half-Times (CSHT)
| Drug | CSHT (after 3-hour infusion) | Reference |
| Remimazolam | ~7.5 minutes | [1][6] |
| Propofol | ~7.5 minutes | [1][6] |
| Midazolam | ~40 minutes | [1][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Long-Term Metabolic Stability of Remimazolam
-
Objective: To evaluate the metabolic stability and potential for enzyme induction or cytotoxicity of remimazolam during continuous long-term exposure in a human liver cell model.
-
Methodology (based on a 3D bioreactor system study[2]):
-
Cell Culture: Culture primary human hepatocytes in a 3D bioreactor system to maintain liver-specific functions over an extended period.
-
Drug Infusion: Continuously infuse remimazolam at a clinically relevant concentration (e.g., 3,000 ng/mL or 6.8 µM) into the bioreactor system for a period of 5 days.[2]
-
Sample Collection: Collect daily samples of the culture supernatant.
-
Biochemical Analysis: Measure clinical chemistry parameters (e.g., glucose, lactate, urea, ammonia, and liver enzymes) in the supernatant to assess hepatocyte integrity and metabolic activity.
-
Pharmacokinetic Analysis: Quantify the concentrations of remimazolam and its primary metabolite, CNS 7054, in the supernatant at various time points using a validated analytical method (e.g., LC-MS/MS).
-
Gene Expression Analysis: At the end of the infusion period, harvest the hepatocytes and analyze the mRNA expression levels of key metabolizing enzymes, such as CES1, using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Compare the biochemical parameters and drug/metabolite concentrations between the remimazolam-treated group and an untreated control group. Analyze the gene expression data to determine if there is any induction or suppression of metabolizing enzymes.
-
Visualizations
Caption: Metabolic pathway of remimazolam during long-term infusion.
Caption: Workflow for assessing long-term metabolic stability of remimazolam.
References
- 1. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of remimazolam in primary human hepatocytes during continuous long-term infusion in a 3-D bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-term sedation with remimazolam besylate versus propofol in critically ill patients during invasive mechanical ventilation: a study protocol for a multicenter randomized non-inferior trial [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetic analysis of remimazolam after continuous infusion for sedation in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anesth-pain-med.org [anesth-pain-med.org]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-controlled Infusion of Remimazolam in Healthy Volunteers Shows Some Acute Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Remimazolam Tosylate Interactions with CNS Depressants
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the drug interactions of remimazolam (B1679269) tosylate with other Central Nervous System (CNS) depressants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of remimazolam tosylate and how does it interact with other CNS depressants?
This compound is an ultra-short-acting benzodiazepine (B76468) that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization and reduced neuronal excitability in the central nervous system.[1][2]
When co-administered with other CNS depressants such as opioids (e.g., fentanyl) or propofol (B549288), this compound exhibits a synergistic or additive effect, leading to enhanced sedation and potentially increased risk of adverse effects like respiratory depression and hypotension.[4][5][6][7][8]
Q2: What are the documented drug interactions between this compound and opioids (e.g., fentanyl)?
Clinical studies have demonstrated a significant synergistic interaction between this compound and fentanyl.[4][5][7] The co-administration of fentanyl leads to a dose-dependent reduction in the required dose of this compound to achieve the desired level of sedation.[4][7][9] This dose reduction can be up to 50%.[9] The combination may result in profound sedation, respiratory depression, coma, and even death, necessitating careful dose titration and continuous patient monitoring.[6][8][10][11]
Q3: What are the observed interactions between this compound and propofol?
Remimazolam and propofol, another common intravenous anesthetic, also exhibit pharmacodynamic interactions.[12][13] Their combined use can allow for a reduction in the dosage of each agent to achieve effective sedation.[12][13] This combination may offer benefits such as improved hemodynamic stability compared to propofol alone.[14][15][16] However, the sedative effect can be accentuated, requiring careful monitoring.[6][10][11]
Q4: What are the key safety considerations when co-administering this compound with other CNS depressants?
The primary safety concern is the increased risk of cardiorespiratory depression.[6][8][10][11] Concomitant use with opioids carries a boxed warning from the US FDA regarding the risk of profound sedation, respiratory depression, coma, and death.[6][11] Patients, especially the elderly and those with obstructive sleep apnea (B1277953) or ASA physical status III or IV, are at a higher risk.[6][10] Continuous monitoring of vital signs, including respiratory rate and depth of sedation, is crucial.[6][10][11] Resuscitative equipment and trained personnel must be immediately available.[6][11]
Troubleshooting Guides for Experimental Studies
Issue 1: Unexpectedly deep or prolonged sedation observed during co-administration.
-
Possible Cause: Synergistic or additive effects of this compound with the co-administered CNS depressant are greater than anticipated.
-
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the initial and supplemental doses of both this compound and the other CNS depressant. Published studies recommend a dose reduction of remimazolam when used with opioids.[17]
-
Stagger Administration: When co-administering with an opioid, it is recommended to wait at least one minute between the opioid and remimazolam administration.[17]
-
Monitor Closely: Continuously monitor sedation levels using a validated scale (e.g., MOAA/S) and adjust subsequent doses accordingly.
-
Consider Patient Factors: Age, body weight, ASA classification, and hepatic function can influence the pharmacokinetics of remimazolam.[17]
-
Issue 2: Significant hemodynamic instability (hypotension, bradycardia) during the experiment.
-
Possible Cause: Combined cardiodepressant effects of this compound and the other CNS depressant. While remimazolam is associated with a lower incidence of hypotension compared to propofol, the risk increases with concomitant use of other depressants.[14][15][16][18][19]
-
Troubleshooting Steps:
-
Optimize Dosing: Utilize the lowest effective doses of both agents. The dose-sparing effect of the combination should be leveraged.
-
Fluid Management: Ensure adequate hydration of the subject prior to and during the procedure.
-
Vasoactive Agents: Have vasoactive agents readily available to manage significant drops in blood pressure.
-
Continuous Monitoring: Continuously monitor blood pressure and heart rate throughout the experiment.
-
Issue 3: Respiratory depression or apnea occurs.
-
Possible Cause: Potentiation of respiratory depressant effects, a known risk of combining benzodiazepines with opioids and other sedatives.[6][8][10][11]
-
Troubleshooting Steps:
-
Airway Management: Ensure a patent airway and have equipment for assisted ventilation (e.g., bag-valve-mask) immediately accessible.[6][11]
-
Reversal Agent: Have flumazenil, a benzodiazepine antagonist, available to reverse the sedative effects of remimazolam if necessary.
-
Dose Titration: Administer drugs slowly and titrate to effect, continuously monitoring respiratory status.
-
Patient Selection: Exercise caution in subjects with pre-existing respiratory conditions.[20][21]
-
Data Summary Tables
Table 1: Dose Reduction of Remimazolam with Concomitant Fentanyl
| Fentanyl Dose | ED50 of this compound (mg/kg) for Painless Gastroscopy in Elderly Patients | Reference |
| 0.5 µg/kg | 0.258 | [4][7] |
| 1.0 µg/kg | 0.162 | [4][7] |
| 1.5 µg/kg | 0.095 | [4][7] |
| Fentanyl Dose | ED50 of Remimazolam for Loss of Consciousness in Hysteroscopic Surgery | ED95 of Remimazolam for Loss of Consciousness in Hysteroscopic Surgery | Reference |
| Without Fentanyl | 0.181 mg/kg | 0.475 mg/kg | [9] |
| With 1 µg/kg Fentanyl | 0.097 mg/kg | 0.254 mg/kg | [9] |
Table 2: Comparative Safety of Remimazolam vs. Propofol in Procedural Sedation
| Adverse Event | Remimazolam Group | Propofol Group | p-value | Reference |
| Hypotension (Colonoscopy) | 13.0% | 42.9% | <0.05 | [14] |
| Respiratory Depression (Colonoscopy) | 1.1% | 6.9% | <0.05 | [14] |
| Hypotension (Elderly, Gastroscopy) | 9.78% (with Esketamine) | 23.57% (with Esketamine) | <0.001 | [15] |
| Respiratory Depression (Elderly, Gastroscopy) | 9.8% | 17.9% | 0.042 | [22][23][24] |
| Injection Site Pain (Elderly, Gastroscopy) | 12.1% | 40.5% | <0.05 | [23][24] |
Experimental Protocols
Protocol 1: Determination of ED50 and ED95 of this compound with Fentanyl for Sedative Gastroscopy in Elderly Patients (Up-and-Down Method)
-
Objective: To determine the effective dose of this compound for successful sedation when co-administered with different doses of fentanyl.
-
Methodology:
-
Patient Population: Elderly patients (aged 65 years or older) scheduled for painless gastroscopy.
-
Grouping: Patients are randomly assigned to receive a fixed intravenous dose of fentanyl (e.g., 0.5 µg/kg, 1.0 µg/kg, or 1.5 µg/kg).
-
Dosing of Remimazolam: The initial dose of this compound for the first patient in each group is set (e.g., 0.2 mg/kg). Subsequent doses for the following patients are determined by the response of the previous patient (Dixon's up-and-down method).
-
If sedation is successful (e.g., MOAA/S score ≤ 1), the dose for the next patient is decreased by a set increment (e.g., 0.02 mg/kg).
-
If sedation is unsuccessful, the dose for the next patient is increased by the same increment.
-
-
Data Analysis: The ED50 and ED95 are calculated using probit regression analysis based on the sequence of successful and unsuccessful sedation attempts.
-
-
Reference Study: A similar methodology was employed in the study by Zhang et al. (2024).[4][7]
Protocol 2: Randomized Controlled Trial Comparing Remimazolam and Propofol for Procedural Sedation
-
Objective: To compare the efficacy and safety of this compound versus propofol for sedation during a specific procedure (e.g., colonoscopy).
-
Methodology:
-
Patient Population: Adult patients undergoing the specified procedure.
-
Randomization: Patients are randomly assigned to receive either this compound or propofol for sedation. The study can be single-blinded or double-blinded.
-
Intervention:
-
Remimazolam Group: Receives an initial intravenous dose of remimazolam (e.g., 0.15 mg/kg or 0.2 mg/kg). Supplemental doses are given as needed to maintain adequate sedation.
-
Propofol Group: Receives an initial intravenous dose of propofol (e.g., 1.5 mg/kg). Supplemental doses are given as needed.
-
-
Outcome Measures:
-
Primary Outcome: Procedure success rate (e.g., completion of the procedure without the need for rescue sedative).
-
Secondary Outcomes: Time to onset of sedation, time to recovery, incidence of adverse events (hypotension, respiratory depression, bradycardia), and patient/physician satisfaction scores.
-
-
Data Analysis: Statistical tests (e.g., chi-squared test for categorical variables, t-test for continuous variables) are used to compare the outcomes between the two groups.
-
-
Reference Study: A multicenter, randomized, positive-controlled, phase III clinical trial comparing this compound and propofol in patients undergoing colonoscopy provides a template for this type of study.[25]
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Workflow for a clinical trial comparing remimazolam with another sedative.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. A population pharmacodynamic Markov mixed-effects model for determining remimazolam-induced sedation when co-administered with fentanyl in procedural sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. ED50 and ED95 of Remimazolam Tosilate Combined with Different Doses of Fentanyl in Elderly Patients for Painless Gastroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Interaction Report: remimazolam, Triacin C [drugs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. byfavo.com [byfavo.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Total intravenous anesthesia management with simultaneous use of remimazolam and propofol: A case series of three patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Use of Remimazolam and Propofol in Total Intravenous Anesthesia: A Retrospective Analysis [anesthesioljournal.com]
- 14. Sedation outcomes for remimazolam, a new benzodiazepine [jstage.jst.go.jp]
- 15. Comparative Analysis of Hemodynamic Effects of Remimazolam and Propofol Combined with Esketamine in Colonoscopic Procedures in the Elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of this compound and propofol in hemodynamic stability, postoperative cognitive function, and recovery in general anesthesia combined with regional nerve blocks: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 19. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Safety of Remimazolam in Vulnerable Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of Remimazolam Tosilate on Respiratory Depression in Elderly Patients Undergoing Gastroscopy: A Multicentered, Prospective, and Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Remimazolam Tosilate on Respiratory Depression in Elderly Patients Undergoing Gastroscopy: A Multicentered, Prospective, and Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The efficacy and safety of this compound versus propofol in patients undergoing colonoscopy: a multicentered, randomized, positive-controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce body movement during remimazolam sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of body movement during remimazolam (B1679269) sedation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is remimazolam and its mechanism of action?
Remimazolam is an ultra-short-acting intravenous benzodiazepine (B76468) sedative.[1] Its mechanism of action is similar to other benzodiazepines, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This action increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedation.[2][3][4] A key structural feature is an ester linkage that allows for rapid hydrolysis by non-specific tissue esterases into an inactive metabolite, leading to a rapid onset and offset of action.[2][5]
Q2: Why does unexpected body movement occur during remimazolam sedation?
Unintended body movement during sedation can occur for several reasons:
-
Inadequate Sedation Depth: The administered dose may not be sufficient to suppress motor responses to procedural stimuli.
-
Insufficient Analgesia: Remimazolam provides sedation and amnesia but has no analgesic properties.[1] Painful stimuli can elicit a reflex motor response even in a sedated state.
-
Paradoxical Reactions: Although rare (estimated at 1-2% for benzodiazepines), some individuals may experience a paradoxical reaction characterized by agitation, restlessness, and excessive movement.[6][7]
-
Myoclonus: Benzodiazepines can occasionally be associated with myoclonus or other involuntary muscle movements, which may be dose-dependent.[8][9]
Q3: Is body movement a common adverse event with remimazolam?
Body movement is a recognized adverse reaction during remimazolam sedation.[1] However, its incidence varies depending on the dose, the type of procedure, and the co-administration of other drugs, particularly analgesics. In some clinical trials comparing remimazolam to propofol (B549288), no significant difference in the incidence of body movement was found between the two groups.[10][11]
Q4: What are the primary risk factors for body movement during sedation?
-
High-Stimulus Procedures: Surgical or diagnostic procedures that involve significant pain or discomfort are more likely to provoke movement.
-
Underdosing: An insufficient initial or maintenance dose of remimazolam is a primary cause.
-
Lack of Concomitant Analgesia: Failure to provide adequate pain management with an agent like fentanyl or remifentanil is a major risk factor, as procedural pain can trigger reflex movements.[12][13][14]
-
Patient Demographics: While not fully elucidated for remimazolam, factors like younger age and history of alcohol use have been associated with paradoxical reactions to other sedatives.[7]
Troubleshooting Guides
Issue: Subject is exhibiting spontaneous or stimulus-induced movement during a procedure.
This guide provides a systematic approach to managing unexpected body movement during an experiment.
1. Immediate Assessment and Action
-
Assess Sedation Depth: Use a validated scale like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) to quantify the level of sedation.
-
Administer Supplemental Sedation: If sedation is inadequate (e.g., MOAA/S score > 2), administer a supplemental intravenous dose of remimazolam. A typical supplemental dose is 1.25 mg to 2.5 mg administered over 15 seconds. Wait at least 2 minutes to assess the effect before administering another dose.[12][13]
-
Provide Rescue Analgesia: If the movement is in response to a painful stimulus, administer a pre-determined rescue dose of an opioid analgesic (e.g., fentanyl 25-50 mcg).
-
Ensure Subject Safety: Pause the procedure if necessary to prevent injury to the subject or disruption of the experiment.
2. Root Cause Analysis & Prevention Strategy
Use the following workflow to identify the cause and refine future protocols.
Data & Experimental Protocols
Quantitative Data Summary: Dosing Strategies to Minimize Movement
Effective strategies often involve a combination of remimazolam with an opioid analgesic. The tables below summarize dosing regimens from various studies.
Table 1: Recommended Dosing for Procedural Sedation
| Patient Population | Induction Dose | Maintenance/Supplemental Dose | Co-administration Notes | Source |
|---|---|---|---|---|
| Adults (ASA I-II) | 5 mg IV over 1 minute | 2.5 mg IV over 15 sec, as needed (wait ≥2 min) | In clinical trials, fentanyl 25-75 mcg was given prior to the first dose. | [12][13] |
| Adults (ASA III-IV) | 2.5 - 5 mg IV over 1 minute | 1.25 - 2.5 mg IV over 15 sec, as needed (wait ≥2 min) | Dose reduction recommended. Titrate to effect based on patient condition. |[12][13][15] |
Table 2: Effective Dose (ED) Studies for Preventing Movement
| Procedure | Subject Population | Co-administered Drug | ED95 of Remimazolam | Study Design | Source |
|---|---|---|---|---|---|
| I-gel Insertion | ASA I-II Adults | Remifentanil (3.0 ng/mL Ce) | 0.444 mg/kg (bolus) | Up-and-Down Sequential Allocation | [16] |
| Bronchoscopy | Elderly Patients | Fentanyl (0.5 ug/kg) + Esketamine (0.3 mg/kg) | 0.2 mg/kg (induction) + 0.05 mg/kg top-ups | Randomized Controlled Trial |[17] |
Experimental Protocol: Determining ED90 Using a Biased-Coin Up-and-Down Sequential Allocation Trial
This method is an efficient dose-finding design to determine the dose of a drug required to achieve a desired effect in 90% of subjects (ED90). It concentrates observations around the target dose.
1. Objective: To determine the ED90 of a remimazolam bolus dose, co-administered with a fixed dose of an opioid, required to prevent body movement upon insertion of a medical device (e.g., endoscope, laryngeal mask).
2. Methodology:
-
Subject Recruitment: Enroll a cohort of subjects (e.g., n=50-60 for reliable ED90 estimation) meeting specific inclusion/exclusion criteria.[18]
-
Initial Dose Selection: Choose a starting dose of remimazolam based on prior data or pilot studies. For example, a study for I-gel insertion started with 0.15 mg/kg.[16]
-
Dose Step Definition: Define a fixed dose increment/decrement (e.g., 0.05 mg/kg).[16]
-
Co-administration: Administer a standardized dose of an analgesic (e.g., remifentanil at a target effect-site concentration of 3.0 ng/mL) to all subjects before the remimazolam bolus.[16]
-
Response Definition: Clearly define a "successful" response (e.g., no visible hand/foot bending, head movement, coughing, or resistance within 2 minutes of the stimulus). A "failure" is the presence of any of these movements.
-
Allocation Scheme (Biased Coin Design):
-
The first subject receives the pre-determined starting dose.
-
If a subject's response is a failure , the next subject receives the next higher dose.[19]
-
If a subject's response is a success , the next subject receives the next lower dose with a certain probability (e.g., B ≈ 0.11 or 1/9) or the same dose with a probability of (1-B). This "bias" forces more observations to occur at or just above the target dose.[19][20]
-
-
Data Analysis: After the predetermined number of subjects have been tested, the ED90 is calculated using isotonic regression analysis. The 95% confidence interval is typically obtained using bootstrapping methods.[18][19]
3. Visualization of Protocol Logic
References
- 1. apsf.org [apsf.org]
- 2. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recognizing and managing paradoxical reactions from benzodiazepines & propofol [emcrit.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Movement disorders associated with antiseizure medications: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Remimazolam and Propofol for Postoperative Anesthesia Satisfaction in Outpatient Gynecological Surgery: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. byfavo.com [byfavo.com]
- 13. drugs.com [drugs.com]
- 14. Safety and efficacy of remimazolam tosilate combined with low-dose fentanyl for procedural sedation in obese patients undergoing gastroscopy: study protocol for a single-centre, double-blind, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anesth-pain-med.org [anesth-pain-med.org]
- 16. Effective dose of remimazolam co-administered with remifentanil to facilitate I-gel insertion without neuromuscular blocking agents: an up-and-down sequential allocation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Fentanyl-Reduced Regimen with Esketamine and Remimazolam on Bronchoscopy in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A biased coin up-and-down sequential allocation trial to determine the ED90 of intrathecal sufentanil combined with ropivacaine 2.5 mg for labor analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A biased coin up-and-down sequential allocation trial to determine the optimum programmed intermittent epidural bolus time interval between 5 mL boluses of bupivacaine 0.125% with fentanyl 2 µg·mL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Remimazolam Tosylate and Propofol for Colonoscopy Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of remimazolam (B1679269) tosylate and propofol (B549288) for sedation during colonoscopy procedures. It synthesizes data from multiple clinical trials and meta-analyses to evaluate the performance, safety, and recovery profiles of these two anesthetic agents. Detailed experimental methodologies and mechanistic pathways are included to support the presented data.
Mechanism of Action
Both remimazolam and propofol exert their sedative effects primarily through the positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2]
-
Remimazolam Tosylate: As a benzodiazepine (B76468), remimazolam binds to the benzodiazepine site on the GABA-A receptor.[2] This binding increases the frequency of the chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability and results in sedation.[2][3][4] A key feature of remimazolam is its rapid metabolism by tissue esterases into an inactive metabolite, allowing for a quick recovery time.[2][4]
-
Propofol: Propofol binds to a different site on the GABA-A receptor.[1] Its binding increases the duration for which the chloride channel remains open, enhancing the inhibitory effect of GABA and leading to sedation and hypnosis.[1] At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA.[5][6][7]
Comparative Efficacy Data
Clinical trials have established that this compound is non-inferior to propofol in terms of procedural success for colonoscopy.[8][9][10] However, there are notable differences in sedation onset and recovery times.
| Efficacy Outcome | This compound | Propofol | Key Findings | Citations |
| Procedure Success Rate | 96.9% - 97.4% | 99.6% - 100% | No statistically significant difference; remimazolam is considered non-inferior. | [8][9][10][11][12] |
| Time to Sedation Onset | Slower | Faster | Propofol has a significantly shorter induction time. The mean difference is approximately 16 seconds longer for remimazolam. | [8][11][12][13][14] |
| Time to Emergence/Recovery | Faster | Slower | Remimazolam group shows significantly faster emergence and shorter recovery room stays. Mean difference is about 0.91 to 2.20 minutes shorter for remimazolam. | [11][12][14] |
| Time to Discharge | Faster | Slower | Patients in the remimazolam group are typically discharged sooner. The mean difference is approximately 2.2 minutes. | [11][12][15] |
Comparative Safety Profile
A significant advantage of remimazolam observed in multiple studies is its superior safety profile, particularly concerning hemodynamic and respiratory stability.[11][14][16]
| Safety Outcome | This compound | Propofol | Key Findings | Citations |
| Hypotension | 9.8% - 21.9% | 23.6% - 53.5% | Significantly lower incidence in the remimazolam group. Risk is reduced by approximately 56%. | [11][17][18][19][20] |
| Bradycardia | Lower Incidence | Higher Incidence | Remimazolam is associated with a significantly lower risk of bradycardia, with a risk reduction of about 64%. | [11][13][14] |
| Respiratory Depression | 2.7% - 6.1% | 16.7% - 17.6% | Significantly lower incidence of respiratory depression and hypoxemia with remimazolam. | [8][9][11][13][17][19][20] |
| Injection Site Pain | 1.2% - 15.8% | 21.3% - 41.2% | Significantly lower incidence with remimazolam due to its water-soluble formulation. | [8][9][11][13][19][20][21] |
| Patient Satisfaction | Higher | Lower | Patients in some studies reported higher satisfaction with remimazolam sedation. | [19][20] |
Experimental Protocols
The data presented is derived from multicentered, randomized, positive-controlled, and often double-blinded clinical trials.[8][9][10][19] A typical experimental workflow is outlined below.
1. Patient Selection and Randomization:
-
Inclusion Criteria: Adult patients (typically 18-80 years) with American Society of Anesthesiologists (ASA) physical status I-III scheduled for a colonoscopy.[12][19]
-
Exclusion Criteria: Known allergies to study drugs, severe cardiovascular, respiratory, or neurological diseases, history of drug or alcohol abuse.
-
Randomization: Eligible patients are randomized, often in a 1:1 ratio, to receive either this compound or propofol.[8][10]
2. Drug Administration and Sedation Monitoring:
-
Analgesia: An opioid, such as nalbuphine (B1235481) hydrochloride (0.2 mg/kg) or sufentanil (0.05 μg/kg), is often administered intravenously before the sedative.[12][19]
-
Induction:
-
Maintenance: Sedation depth is maintained using titrated top-up doses of the assigned drug (e.g., remimazolam 0.1 mg/kg or propofol 0.5 mg/kg) to keep the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale score below 3.[8][19][21]
-
Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, SpO2, respiratory rate) is performed throughout the procedure.
3. Outcome Assessment:
-
Primary Outcome: The primary efficacy endpoint is typically the procedure success rate, defined as the completion of the colonoscopy without the need for a rescue sedative or an excessive number of top-up doses.[8][9][10]
-
Secondary Outcomes: These include time to sedation onset, time to full alertness, time to discharge, and the incidence of adverse events (e.g., hypotension, bradycardia, respiratory depression, injection pain).[8][10][19] Cognitive recovery may also be assessed using tools like the Postoperative Quality of Recovery Scale (PostopQRS).[19]
Conclusion
This compound presents a compelling alternative to propofol for colonoscopy sedation. While propofol offers a faster onset of sedation, remimazolam demonstrates a superior safety profile with significantly lower risks of hypotension, bradycardia, and respiratory depression.[11][14] Furthermore, remimazolam is associated with faster recovery and discharge times and eliminates the issue of injection site pain.[11][12] For patient populations at higher risk for hemodynamic or respiratory compromise, such as the elderly or those with cardiovascular comorbidities, remimazolam may be the preferred sedative agent.[19][22] Further large-scale trials are warranted to continue solidifying these findings and to explore its utility in other procedural settings.[11][14]
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.wfsahq.org [resources.wfsahq.org]
- 5. Propofol - Wikipedia [en.wikipedia.org]
- 6. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of this compound versus propofol in patients undergoing colonoscopy: a multicentered, randomized, positive-controlled, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. The efficacy and safety of this compound versus propofol in patients undergoing colonoscopy: a multicentered, randomized, positive-controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The efficacy and safety of remimazolam in painless colonoscopy: a prospective, randomized clinical trial [frontiersin.org]
- 13. Remimazolam versus propofol for sedation in gastrointestinal endoscopy and colonoscopy within elderly patients: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Comparison of the Safety and Efficacy of Remimazolam and Propofol for Sedation in Adults Undergoing Colonoscopy: A Meta-Analysis of Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]
- 15. The efficacy and safety of remimazolam in painless colonoscopy: a prospective, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Analysis of Hemodynamic Effects of Remimazolam and Propofol Combined with Esketamine in Colonoscopic Procedures in the Elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Comparing Cognitive Recovery of Remimazolam versus Propofol in Elderly Patients Undergoing Colonoscopy: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparing Cognitive Recovery of Remimazolam versus Propofol in Elderly Patients Undergoing Colonoscopy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Remimazolam and Propofol in Recovery of Elderly Outpatients Undergoing Gastrointestinal Endoscopy: A Randomized, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Remimazolam Tosylate vs. Midazolam: A Comparative Guide on Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety profiles of remimazolam (B1679269) tosylate and the conventional benzodiazepine (B76468), midazolam. The information is compiled from multiple clinical trials and meta-analyses to support research and development in anesthesiology and procedural sedation.
Abstract
Remimazolam is an ultra-short-acting benzodiazepine that, unlike midazolam, is metabolized by tissue esterases, leading to a faster onset and recovery.[1][2] Clinical data consistently demonstrates that remimazolam offers significant advantages in procedural sedation and general anesthesia, including more rapid induction and recovery times, higher procedural success rates, and a predictable safety profile.[3][4][5] While both drugs act on GABA-A receptors, their distinct pharmacokinetic properties result in notable differences in clinical performance.[1]
Efficacy Comparison
Remimazolam has shown superior efficacy in terms of faster onset of sedation and quicker recovery compared to midazolam across various procedures.
Procedural Sedation (Colonoscopy & Bronchoscopy)
A post-hoc analysis of three Phase 3 clinical trials highlighted that the median time from the first dose to the start of the procedure was significantly shorter with remimazolam (3 minutes) compared to on-label midazolam (8 minutes).[6] Recovery time, measured from the end of the procedure until the patient is fully alert, was also significantly shorter for remimazolam (median 6 minutes) versus "real-world" midazolam use (median 14 minutes).[6] Furthermore, patients treated with remimazolam required significantly less fentanyl for analgesia.[3][6]
A meta-analysis of five randomized controlled trials involving 1,248 participants found that remimazolam use resulted in a higher procedure success rate and a reduced need for rescue medication compared to midazolam.[7]
| Efficacy Outcome | Remimazolam | Midazolam (On-Label) | Midazolam (Real-World) | Citation |
| Median Time to Start of Procedure | 3 minutes | 8 minutes | Not Reported | [6] |
| Median Time to Fully Alert | 6 minutes | Not Reported | 14 minutes | [6] |
| Mean Fentanyl Dose (µg) | 78.2 ± 28.4 | 92.5 ± 40.0 | 113.6 ± 60.1 | [3][6] |
| Procedure Success Rate | 91.3% | 25.2% | Not Reported | [8] |
General Anesthesia in Elderly Patients
In a randomized controlled trial with elderly patients undergoing general anesthesia, the time to extubation was significantly shorter in the remimazolam group (24.93 ± 11.617 min) compared to the midazolam group (34.88 ± 19.740 min).[9] The length of stay in the post-anesthesia care unit (PACU) was also shorter for patients who received remimazolam.[9]
| Efficacy Outcome (Elderly Patients) | Remimazolam | Midazolam | Citation |
| Mean Time to Extubation (min) | 24.93 ± 11.617 | 34.88 ± 19.740 | [9] |
| Median Length of PACU Stay (min) | 55 | 65 | [9] |
Safety Comparison
Remimazolam generally demonstrates a favorable safety profile with a lower incidence of certain adverse events compared to midazolam. However, as with all sedatives, careful monitoring is essential.[10][11]
Common Adverse Events
Hypotension has been reported to be less frequent with remimazolam compared to midazolam in some studies.[8] While a meta-analysis did not find a statistically significant difference in the overall incidence of adverse events, it highlighted that more detailed analysis of specific events like hypotension and respiratory depression remained inconclusive and required further research.[7] The risk of respiratory depression is a known effect of all benzodiazepines, particularly when used with opioids.[10][11]
| Safety Outcome | Remimazolam | Midazolam | Citation |
| Hypotension | Less frequent | More frequent | [8] |
| Hypoxia | 1% | 1% | [8] |
| Use of Flumazenil (Antidote) | 6% | 20% | [9] |
Experimental Protocols
Representative Phase 3 Clinical Trial for Procedural Sedation (Colonoscopy)
-
Study Design: Randomized, double-blind, placebo- and active-controlled trial.[8]
-
Patient Population: Outpatients undergoing colonoscopy.[8]
-
Randomization: Patients were randomized to receive remimazolam, placebo, or open-label midazolam.[8]
-
Dosing Regimen:
-
Fentanyl: 50 to 75 µg administered before the study drug.[8]
-
Remimazolam/Placebo: Administered under the supervision of the endoscopist.[8]
-
Midazolam: Administered according to its package insert instructions.[8]
-
Rescue Medication: Midazolam was available at the investigator's discretion for patients who failed to achieve adequate sedation.[8]
-
-
Primary Endpoint: A composite measure requiring:
-
Completion of the colonoscopy.
-
No need for rescue medication.
-
A limited number of doses within a specific timeframe (≤5 doses of remimazolam/placebo in any 15-minute interval; ≤3 doses of midazolam in any 12-minute interval).[8]
-
-
Monitoring: Continuous monitoring of respiratory and cardiac function.[10]
Visualizations
Signaling Pathway of GABA-A Receptor Agonists
Caption: Mechanism of action for Remimazolam and Midazolam on the GABA-A receptor.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a clinical trial comparing sedative agents.
Logical Relationship: Efficacy and Safety Profile Summary
Caption: Comparative summary of Remimazolam and Midazolam profiles.
References
- 1. The safety and efficacy of this compound for induction and maintenance of general anesthesia in pediatric patients undergoing elective surgery: Study protocol for a multicenter, randomized, single-blind, positive-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials | Semantic Scholar [semanticscholar.org]
- 4. Remimazolam: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The comparison of remimazolam and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 6. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Remimazolam for Procedural Sedation: A Meta-Analysis of Randomized Controlled Trials With Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase III study evaluating the efficacy and safety of remimazolam (CNS 7056) compared with placebo and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Remimazolam: A Comparative Analysis of Recovery Profiles Against Other Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery profiles of remimazolam (B1679269), a novel ultra-short-acting benzodiazepine (B76468), with other commonly used benzodiazepines. The information is supported by experimental data from clinical trials to assist researchers and drug development professionals in their understanding of remimazolam's clinical performance.
Executive Summary
Remimazolam is a benzodiazepine designed for rapid metabolism by tissue esterases, leading to a significantly faster onset and offset of action compared to other benzodiazepines like midazolam and diazepam.[1][2] This unique pharmacokinetic profile translates to a quicker recovery from sedation and anesthesia.[3][4] Clinical data consistently demonstrates that patients receiving remimazolam experience shorter times to key recovery milestones, such as awakening and readiness for discharge, when compared to midazolam.[2][3] While direct comparative human clinical trial data for remimazolam versus diazepam is limited, pharmacokinetic studies suggest a substantially faster elimination of remimazolam.[1]
Comparative Recovery Data
The following tables summarize quantitative data from clinical studies, highlighting the differences in recovery profiles between remimazolam and other benzodiazepines.
Table 1: Recovery Profile of Remimazolam vs. Midazolam in Procedural Sedation
| Recovery Metric | Remimazolam (Median Time) | Midazolam (Median Time) | Significance |
| Time to Fully Alert | 6 minutes[3][5] | 14 minutes[3][5] | p < 0.0001[3] |
| Time to Ready for Discharge | 49 minutes[3] | 60 minutes[3] | p < 0.0001[3] |
| Time to Back to Normal | 4.1 hours[3] | 7.5 hours[3] | p = 0.0008[3] |
Data synthesized from post hoc integrated analyses of three Phase 3 clinical trials in patients undergoing colonoscopy or bronchoscopy.[3][5]
Table 2: Pharmacokinetic Properties of Remimazolam, Midazolam, and Diazepam
| Pharmacokinetic Parameter | Remimazolam | Midazolam | Diazepam |
| Terminal Elimination Half-Life | ~37–53 minutes (human)[6][7] | ~1.7–2.4 hours (human)[3] | >40 hours (human)[8] |
| 9.8 minutes (sheep)[1] | 113 minutes (sheep)[1] | 246 minutes (sheep)[1] | |
| Clearance Rate | ~70.3 L/h (human)[7] | 18 to 30 L/h (human)[7] | - |
| 103 mL/kg/minute (sheep)[1] | 22 mL/kg/minute (sheep)[1] | 38 mL/kg/minute (sheep)[1] |
Note: Direct comparative human clinical trial data for remimazolam vs. diazepam recovery is limited. The data from the sheep study provides a preclinical pharmacokinetic comparison.[1]
Experimental Protocols
The data presented in this guide is derived from rigorously conducted clinical trials. Below are the methodologies for key experiments cited.
Phase 3 Clinical Trials for Procedural Sedation (Remimazolam vs. Midazolam)
-
Study Design: These were randomized, placebo- and active-controlled, double-blind, multi-center Phase 3 clinical trials.[3][5]
-
Patient Population: Adult patients undergoing procedural sedation for colonoscopy or bronchoscopy.[3][5]
-
Intervention:
-
Primary Efficacy Endpoint: Successful completion of the procedure without the need for rescue sedative medication.[3]
-
Secondary Efficacy Endpoints (Recovery Metrics):
-
Assessment of Sedation: Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale was used to assess the level of sedation.
Pharmacokinetic Study in Sheep (Remimazolam vs. Midazolam vs. Diazepam)
-
Study Design: A study where remimazolam, midazolam, and diazepam were co-administered as an intravenous bolus to each sheep.[1]
-
Subjects: Sheep were used as the animal model.[1]
-
Data Collection: Blood samples were collected at 18 time points over 10 hours.[1]
-
Analysis: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to measure plasma concentrations of the parent benzodiazepines and their metabolites.[1] Noncompartmental models were used to calculate pharmacokinetic parameters.[1]
Signaling Pathways and Experimental Workflows
Benzodiazepine Signaling Pathway
Benzodiazepines, including remimazolam, midazolam, and diazepam, exert their sedative, anxiolytic, and amnestic effects by modulating the activity of the gamma-aminobutyric acid type A (GABAA) receptor in the central nervous system.[4][8]
Caption: Benzodiazepine action at the GABAA receptor.
Experimental Workflow for Comparative Sedative Recovery Studies
The following diagram illustrates a typical workflow for clinical trials designed to compare the recovery profiles of different sedatives.
Caption: Typical workflow for a comparative sedative recovery clinical trial.
Conclusion
Remimazolam consistently demonstrates a superior recovery profile compared to midazolam, characterized by significantly shorter times to awakening and discharge. This is attributed to its rapid and predictable metabolism by tissue esterases. While direct comparative human clinical data with diazepam is lacking, preclinical pharmacokinetic data suggests a much faster elimination for remimazolam. These characteristics position remimazolam as a valuable alternative for procedural sedation where rapid recovery and high patient throughput are desirable. Further research, particularly direct comparative trials with other benzodiazepines like diazepam, would be beneficial to fully elucidate its clinical advantages.
References
- 1. Pharmacokinetics of remimazolam, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trcjm.com [trcjm.com]
- 3. Sedation outcomes for remimazolam, a new benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 7. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Remimazolam Tosylate vs. Propofol: A Comparative Guide on Hemodynamic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic stability profiles of remimazolam (B1679269) tosylate and propofol (B549288), two intravenous anesthetic agents. The information is compiled from various clinical trials and research studies, presenting quantitative data, experimental methodologies, and mechanistic insights to inform research and drug development efforts.
Executive Summary
Remimazolam tosylate, a novel ultra-short-acting benzodiazepine, has emerged as an alternative to the widely used anesthetic, propofol.[1] A key area of investigation has been its comparative effect on hemodynamic stability. Multiple studies suggest that remimazolam is associated with a more stable hemodynamic profile than propofol, characterized by a lower incidence of hypotension and less significant changes in blood pressure during the induction and maintenance of anesthesia.[2][3][4] While both drugs effectively induce and maintain anesthesia, their distinct pharmacological properties lead to different impacts on the cardiovascular system.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies comparing the hemodynamic effects of this compound and propofol.
Table 1: Incidence of Hypotension
| Study Population | Remimazolam Group | Propofol Group | p-value | Citation |
| Patients undergoing neurosurgery with hypertension | 85.4% | 91.3% | 0.057 | [5] |
| Patients undergoing therapeutic ERCP | 5% | 30% | 0.006 | [6][7][8] |
| Patients undergoing hysteroscopy (remimazolam-propofol combo vs. propofol) | 7.2% | 20.0% | 0.003 | [9] |
| Patients undergoing painless gastroscopy | 5.3% | 24.7% | <0.05 | [10] |
| Patients undergoing endoscopic submucosal dissection | 32.1% | 67.9% | <0.01 | [4] |
| Patients undergoing general anesthesia with regional nerve blocks | 14% | 28% | <0.05 | [11] |
| Meta-analysis of procedural sedation | Lower risk with remimazolam | Higher risk with propofol | <0.0001 | [2][12] |
Table 2: Changes in Mean Arterial Pressure (MAP)
| Study Population | Remimazolam Group (Change from Baseline) | Propofol Group (Change from Baseline) | Key Findings | Citation |
| Patients undergoing therapeutic ERCP | -7.5 mmHg (median) | -25.0 mmHg (median) | Smaller change in MAP after induction with remimazolam. | [6][7][8] |
| Patients undergoing valve replacement surgery | Less fluctuation in MAP | More significant drop in MAP | Remimazolam group had significantly lower △MAP. | [1] |
| Elderly patients undergoing gastrectomy | 28.0 ± 9.9% reduction | 25.8 ± 10.1% reduction | Statistically greater MBP reduction with remimazolam, but not considered clinically meaningful. | [13][14] |
| Patients undergoing painless gastroscopy | Higher MAP at start and completion of exam | Lower MAP at start and completion of exam | MAP was significantly higher in the remimazolam group. | [3][10] |
| Patients undergoing general anesthesia with regional nerve blocks | 88.3 ± 7.4 mmHg (MAP) | 83.1 ± 7.2 mmHg (MAP) | Significantly higher MAP in the remimazolam group. | [11] |
Table 3: Changes in Heart Rate (HR)
| Study Population | Remimazolam Group | Propofol Group | Key Findings | Citation |
| Patients undergoing neurosurgery with hypertension | Higher heart rate immediately after intubation | Lower heart rate | Median heart rate was significantly higher in the remimazolam group at most time points. | [5] |
| Patients undergoing anesthesia induction | Preserved balance of sympathetic and parasympathetic activities | Modulated to sympathetic dominance | Remimazolam did not significantly change normalized low-frequency (LF) and high-frequency (HF) power of heart rate variability, while propofol increased LF and decreased HF. | [15][16] |
| Patients with hypertension | Higher HR at multiple time points post-induction | Lower HR at multiple time points post-induction | HR was significantly lower in the propofol group at several measurement points after loss of consciousness. | [17] |
Experimental Protocols
The findings presented above are derived from randomized controlled trials and meta-analyses. The general methodologies employed in these studies are outlined below.
General Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the hemodynamic effects of remimazolam and propofol.
References
- 1. Effect of remimazolam induction on hemodynamics in patients undergoing valve replacement surgery: A randomized, double‐blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of remimazolam versus propofol for induction and maintenance of general anesthesia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of remimazolam and propofol on hemodynamic stability during sedation for painless gastroscopy: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The hemodynamic stability of remimazolam compared with propofol in patients undergoing endoscopic submucosal dissection: A randomized trial [frontiersin.org]
- 5. Comparison of hypotension incidence between remimazolam and propofol in patients with hypertension undergoing neurosurgery: prospective, randomized, single-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A Comparison of Remimazolam versus Propofol on Blood Pressure Changes During Therapeutic Endoscopic Retrograde Cholangiopancreatography: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Remimazolam versus Propofol on Blood Pressure Changes During Therapeutic Endoscopic Retrograde Cholangiopancreatography: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of this compound and propofol in hemodynamic stability, postoperative cognitive function, and recovery in general anesthesia combined with regional nerve blocks: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blood Pressure Reduction During Anesthetic Induction with Remimazolam versus Propofol in Elderly Patients: Pharmacodynamic Modeling of Remimazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential effects of remimazolam and propofol on heart rate variability during anesthesia induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of remimazolam and propofol induction on hemodynamic response in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Remimazolam Tosylate in Procedural Sedation: A Comparative Guide to Non-Inferiority Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of remimazolam (B1679269) tosylate's performance against other commonly used sedatives in procedural sedation, supported by data from non-inferiority trials. Detailed experimental methodologies and quantitative comparisons are presented to inform research and development in the field of anesthesiology.
Comparative Efficacy of Remimazolam Tosylate
This compound has demonstrated non-inferiority to propofol (B549288) in terms of sedation success rates in various procedural settings, including upper gastrointestinal endoscopy and colonoscopy.[1][2] While achieving comparable success, the time to onset of adequate sedation with remimazolam may be slightly longer than with propofol.[3] However, a key advantage of remimazolam is a significantly shorter time to full alertness and recovery.[2][3]
When compared with midazolam, remimazolam exhibits a significantly higher sedation success rate.[4] It also offers a faster onset of sedation and a quicker recovery profile.[4] Patients treated with remimazolam for procedural sedation have also been found to require less fentanyl for analgesia compared to those receiving midazolam.
Efficacy Data Summary: Remimazolam vs. Propofol
| Efficacy Endpoint | This compound | Propofol | Key Findings | Citations |
| Sedation Success Rate | 96.91% - 97.34% | 100% | Remimazolam is non-inferior to propofol. | [1][2] |
| Time to Adequate Sedation | Longer (approx. 2 min) | Shorter (approx. 1.3 min) | Propofol has a faster onset of action. | [3] |
| Time to Fully Alert | Shorter (approx. 5.75 min) | Longer (approx. 6.71 min) | Remimazolam allows for faster recovery. | [3] |
Efficacy Data Summary: Remimazolam vs. Midazolam
| Efficacy Endpoint | This compound | Midazolam | Key Findings | Citations |
| Sedation Success Rate | 80.6% - 83% | 32.9% - 34% | Remimazolam demonstrates superior success rates. | [4][5][6] |
| Time to Onset of Sedation | Shorter (approx. 4-6.4 min) | Longer (approx. 15.5-19 min) | Remimazolam has a more rapid onset. | [4][6] |
| Time to Fully Alert | Shorter (approx. 6-7.35 min) | Longer (approx. 12 min) | Patients recover more quickly with remimazolam. | [4][5][6] |
| Fentanyl Requirement | Lower (approx. 88.6 mcg) | Higher (approx. 106.9 mcg) | Less supplemental analgesia is needed with remimazolam. | [4] |
Comparative Safety of this compound
A significant advantage of this compound observed in clinical trials is its favorable safety profile compared to propofol. Patients receiving remimazolam experience a significantly lower incidence of adverse events such as hypotension, respiratory depression, and injection site pain.[3][7] The need for interventions to manage these adverse events is also reduced with remimazolam.
Compared to midazolam, remimazolam has a similar safety profile, with a comparable incidence of treatment-emergent adverse events.[5][6]
Safety Data Summary: Remimazolam vs. Propofol
| Safety Endpoint | This compound | Propofol | Key Findings | Citations |
| Hypotension | Lower Incidence (4.1% - 21.9%) | Higher Incidence (14.9% - 53.5%) | Remimazolam is associated with greater hemodynamic stability. | [3][7] |
| Respiratory Depression | Lower Incidence (2.7%) | Higher Incidence (17.6%) | Remimazolam has a lower impact on respiratory function. | [3] |
| Hypoxemia | Lower Incidence (6.1%) | Higher Incidence (16.7%) | Reduced risk of oxygen desaturation with remimazolam. | [7] |
| Injection Site Pain | Lower Incidence (15.8%) | Higher Incidence (41.2%) | Remimazolam is better tolerated at the injection site. | [7] |
Safety Data Summary: Remimazolam vs. Midazolam
| Safety Endpoint | This compound | Midazolam | Key Findings | Citations |
| Treatment-Emergent Adverse Events | Comparable Incidence | Comparable Incidence | Both drugs have a similar overall safety profile. | [5][6] |
| Serious Adverse Events | 5.6% | Not explicitly stated, but overall safety is comparable. | No significant difference in serious adverse events. | [8] |
Experimental Protocols
The non-inferiority of this compound has been established through multicenter, randomized, single-blind or double-blind, parallel-controlled clinical trials.
Patient Population
Participants in these trials are typically adult patients (18-65 years old) with an American Society of Anesthesiologists (ASA) physical status of I-III who are scheduled to undergo procedural sedation for diagnostic or therapeutic procedures such as colonoscopy, bronchoscopy, or upper gastrointestinal endoscopy.[6][9] Key exclusion criteria often include a history of allergy to benzodiazepines or opioids, severe cardiovascular or respiratory disease, and pregnancy or breastfeeding.[9]
Drug Administration
-
This compound: An initial induction dose, commonly 0.15 mg/kg or 0.2 mg/kg, is administered intravenously.[10][11] Top-up doses are given as needed to maintain adequate sedation, typically assessed using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.
-
Propofol: A standard induction dose, such as 1.0 mg/kg or 1.5 mg/kg, is administered intravenously.[7][11] Maintenance of sedation is achieved with intermittent boluses or a continuous infusion.
-
Midazolam: An initial dose is administered, for example, 1.0 mg, with subsequent top-up doses as required.[12]
-
Concomitant Medication: In many trial protocols, patients receive an opioid analgesic, such as fentanyl (e.g., 50 µg), prior to the administration of the sedative agent.[10]
Monitoring and Endpoints
Throughout the procedure and recovery period, patients are continuously monitored for vital signs (heart rate, blood pressure, oxygen saturation) and level of sedation. The primary efficacy endpoint is typically the success rate of the procedure, defined as completion of the procedure without the need for a rescue sedative.[11] Safety endpoints include the incidence and severity of all adverse events.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow of a non-inferiority trial for procedural sedation and the logical framework for evaluating the primary endpoint.
Caption: A typical experimental workflow for a non-inferiority trial of remimazolam in procedural sedation.
References
- 1. The efficacy and safety of this compound versus propofol in patients undergoing colonoscopy: a multicentered, randomized, positive-controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remimazolam tosilate in upper gastrointestinal endoscopy: A multicenter, randomized, non-inferiority, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. aja.org.tw [aja.org.tw]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Remimazolam surpasses midazolam for bronchoscopy sedation | MDedge [mdedge.com]
- 7. Comparing Cognitive Recovery of Remimazolam versus Propofol in Elderly Patients Undergoing Colonoscopy: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and efficacy of remimazolam tosilate combined with low-dose fentanyl for procedural sedation in obese patients undergoing gastroscopy: study protocol for a single-centre, double-blind, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Remimazolam Demonstrates Higher Patient Satisfaction Over Midazolam in Procedural Sedation
A comprehensive review of recent clinical data indicates that remimazolam (B1679269) is associated with higher patient satisfaction scores compared to midazolam when used for procedural sedation. This advantage, coupled with a favorable recovery profile, positions remimazolam as a promising alternative to the conventional sedative, midazolam. These findings are of significant interest to researchers, scientists, and drug development professionals invested in improving patient outcomes in settings such as endoscopy, dental surgery, and other minor invasive procedures.
A growing body of evidence from randomized controlled trials and meta-analyses suggests that patients sedated with remimazolam report greater overall satisfaction than those who receive midazolam.[1][2][3] This heightened satisfaction is often attributed to the ultra-short-acting nature of remimazolam, which leads to faster recovery times, quicker return to full consciousness, and a lower incidence of postoperative side effects like dizziness and nausea.[2][3]
Quantitative Comparison of Patient Satisfaction
Multiple studies across various procedural settings have quantified patient satisfaction, consistently favoring remimazolam.
| Study/Analysis | Procedure Type | Patient Satisfaction (Remimazolam) | Patient Satisfaction (Midazolam) | p-value |
| Armbrecht et al. | Screening Colonoscopy | 4.65 (mean score) | 4.33 (mean score) | P = 0.012[1] |
| Li et al. (2023) | Impacted Tooth Removal | Significantly higher | Lower | P < .001[2] |
| Lee et al. (2025) | Diagnostic Upper GI Endoscopy | Higher satisfaction compared to previous sedation experiences | Lower satisfaction | p<0.001[4] |
In a study involving screening colonoscopies, patients receiving remimazolam reported a significantly higher mean overall satisfaction score of 4.65 compared to 4.33 for those receiving midazolam.[1] Similarly, in the context of impacted tooth removal for patients with dental anxiety, both patient and doctor satisfaction levels were markedly higher in the remimazolam group.[2] Another study on diagnostic upper gastrointestinal endoscopy also found that patient satisfaction was higher in the remimazolam group when compared to their previous sedation experiences.[4]
Experimental Protocols
The methodologies employed in these comparative studies are crucial for understanding the validity of their findings. A typical experimental design is a prospective, randomized, single-blind or double-blind, controlled trial.
Example Experimental Protocol: Sedation for Colonoscopy
A representative protocol for comparing remimazolam and midazolam in a colonoscopy setting is as follows:
-
Patient Selection: Adult patients (e.g., aged 18-70 years) scheduled for a screening colonoscopy are recruited. Patients are typically classified according to the American Society of Anesthesiologists (ASA) physical status I-III.
-
Randomization: Participants are randomly assigned in a 1:1 ratio to receive either remimazolam or midazolam for sedation. The randomization is often double-blinded, where neither the patient nor the endoscopist is aware of the assigned sedative.
-
Sedation and Analgesia:
-
An initial dose of an opioid analgesic, such as fentanyl, is administered to both groups.
-
The assigned sedative (remimazolam or midazolam) is then administered intravenously. Dosing may be weight-based or a fixed initial dose, with subsequent "top-up" doses given as needed to maintain a desired level of sedation, often monitored using a scale like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S).
-
-
Monitoring: Throughout the procedure, vital signs including blood pressure, heart rate, oxygen saturation, and respiratory rate are continuously monitored.
-
Outcome Measures:
-
Primary Outcome: Successful sedation, defined as the completion of the colonoscopy without the need for rescue sedation and without premature termination.
-
Secondary Outcomes:
-
Time to induction of sedation.
-
Time to full recovery (e.g., time to being fully alert).
-
Total dose of sedative and analgesic administered.
-
Incidence of adverse events (e.g., hypotension, hypoxia).
-
Patient Satisfaction: Assessed post-procedure using a validated questionnaire or a simple rating scale (e.g., a 5-point Likert scale where 1 = very dissatisfied and 5 = very satisfied).
-
-
-
Statistical Analysis: The collected data is analyzed using appropriate statistical methods to compare the outcomes between the two groups. For patient satisfaction scores, a t-test or a non-parametric equivalent is typically used to determine statistical significance.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow of a clinical trial comparing remimazolam and midazolam, and the logical relationship between remimazolam's properties and enhanced patient satisfaction.
Conclusion
The available evidence strongly suggests that remimazolam offers a superior patient experience compared to midazolam for procedural sedation. The higher patient satisfaction scores are a direct consequence of its favorable pharmacokinetic profile, which translates to a more rapid recovery and fewer undesirable side effects.[2][3] For drug development professionals and researchers, these findings underscore the value of focusing on agents with rapid onset and offset of action to improve the quality of care and patient comfort during medical procedures. As more data becomes available from ongoing and future studies, the role of remimazolam in procedural sedation is expected to expand, potentially setting a new standard for patient-centered sedation practices.
References
- 1. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinica… [ouci.dntb.gov.ua]
- 2. Advantages of Sedation With Remimazolam Compared to Midazolam for the Removal of Impacted Tooth in Patients With Dental Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trcjm.com [trcjm.com]
- 4. researchgate.net [researchgate.net]
Remimazolam Tosylate: A Favorable Adverse Event Profile in Comparison to Other Sedatives
A comprehensive review of clinical data indicates that remimazolam (B1679269) tosylate, a novel ultra-short-acting benzodiazepine, presents a more favorable safety profile regarding adverse events compared to other commonly used sedatives like propofol (B549288) and midazolam. This guide provides a comparative analysis of the incidence of adverse events, supported by experimental data from multiple studies, to inform researchers, scientists, and drug development professionals.
When compared with midazolam, another benzodiazepine, remimazolam offers advantages in terms of faster onset and recovery times, with some studies suggesting a lower incidence of postoperative adverse effects such as nausea and dizziness.[5][6] However, the incidence of some adverse events like hypotension and hypoxia has been reported in some studies comparing remimazolam to midazolam, although the overall safety profile of remimazolam appears favorable.[7][8]
Comparative Incidence of Adverse Events
The following table summarizes the quantitative data on the incidence of key adverse events for remimazolam tosylate compared to propofol and midazolam, compiled from various clinical trials and meta-analyses.
| Adverse Event | This compound | Propofol | Midazolam | Source(s) |
| Hypotension | 2.65% - 26.3% | 16% - 68.4% | 0% - 5% (in one study) | [1][2][4][5][9][10][11] |
| Bradycardia | Lower incidence than propofol (specific % not consistently reported) | Higher incidence than remimazolam (specific % not consistently reported) | Not significantly different from remimazolam in some studies | [1][3][5][12][13] |
| Respiratory Depression/Hypoxemia | 0.5% - 3.09% | 1.5% - 16.84% | Not significantly different from remimazolam in some studies | [1][2][3][8][11][14] |
| Injection Site Pain | 0% - 5.3% | 18.4% | Not a commonly reported issue | [1][3][4] |
| Postoperative Nausea and Vomiting (PONV) | No significant difference compared to propofol | No significant difference compared to remimazolam | Lower incidence than remimazolam in some reports | [1][5][15] |
| Dizziness | ~1.4% - 25% | ~4.1% - 25% | Lower incidence than remimazolam in some reports | [1][3][5] |
Experimental Protocols
The data presented in this guide are derived from numerous randomized controlled trials and meta-analyses. A representative experimental protocol for a clinical trial comparing this compound with propofol for procedural sedation is outlined below.
Study Design: A multicentered, randomized, positive-controlled, phase III clinical trial.[9]
Randomization: Patients are randomly assigned to receive either this compound or propofol for sedation.
Dosing Regimen:
Monitoring:
-
Continuous monitoring of vital signs including blood pressure, heart rate, oxygen saturation (SpO2), and respiratory rate.
-
Assessment of sedation depth using scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.
-
Recording of all adverse events, including hypotension (defined as a specific percentage drop from baseline systolic blood pressure), bradycardia (heart rate below a certain threshold), and respiratory depression (SpO2 below a certain percentage or requiring intervention).
Signaling Pathways and Experimental Workflows
To visualize the typical workflow of a clinical trial comparing these sedatives, the following diagram illustrates the key stages from patient enrollment to data analysis.
The following diagram illustrates the logical relationship in the decision-making process for managing an adverse event like hypotension during a procedure.
References
- 1. Adverse Drug Events Observed with the Newly Approved Remimazolam in Comparison to Propofol for General Anesthesia in Patients Undergoing Surgery: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of the efficacy and safety of remimazolam and propofol for fiberoptic bronchoscopy in older patients: a prospective, randomized controlled study | Semantic Scholar [semanticscholar.org]
- 3. Remimazolam versus propofol for procedural sedation: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of remimazolam tosilate versus propofol in patients undergoing day surgery: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trcjm.com [trcjm.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Remimazolam and Midazolam During Sedated Upper Gastrointestinal Endoscopy: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The comparison of remimazolam and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aja.org.tw [aja.org.tw]
- 10. Remimazolam tosilate infusion has a lower incidence of hypotension than propofol infusion during painless colonoscopy | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 11. Safety and efficacy of remimazolam versus propofol during EUS: a multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ajol.info [ajol.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Remimazolam Tosylate: A Cost-Benefit Analysis in Clinical Practice
A Comparative Guide for Researchers and Drug Development Professionals
Remimazolam (B1679269) tosylate, an ultra-short-acting benzodiazepine (B76468) sedative, is emerging as a significant alternative to standard sedatives such as propofol (B549288) and midazolam in various clinical procedures. This guide provides a comprehensive cost-benefit analysis of remimazolam, presenting a synthesis of current experimental data on its efficacy, safety, and economic advantages.
Executive Summary
Clinical evidence indicates that remimazolam tosylate offers a favorable balance of rapid onset and recovery, hemodynamic stability, and a better safety profile compared to conventional sedatives. These clinical advantages translate into potential economic benefits, primarily through reduced procedure times and shorter recovery periods, leading to increased patient throughput and more efficient use of healthcare resources. While the acquisition cost of remimazolam may be higher than that of older drugs like midazolam and propofol, pharmacoeconomic studies suggest that these upfront costs can be offset by savings in other areas of patient care.
Data Presentation: Performance Metrics
The following tables summarize key quantitative data from comparative clinical trials involving remimazolam, propofol, and midazolam.
Table 1: Economic Analysis of Procedural Sedation
| Metric | Remimazolam | Midazolam | Propofol | Source(s) |
| Total Cost per Successful Colonoscopy | DKK 1200 | DKK 1320 | DKK 1255 | [1][2][3] |
| Incremental Savings (vs. Midazolam) | DKK 120 | - | - | [1][2][3] |
| Incremental Savings (vs. Propofol) | DKK 55 | - | - | [1][2][3] |
| Total Cost per Successful Bronchoscopy | DKK 1353 | DKK 1724 | N/A | [1][2][3] |
| Incremental Savings (vs. Midazolam) | DKK 372 | - | - | [1][2][3] |
DKK: Danish Krone. Data from a Scandinavian cost model analysis.
Table 2: Efficacy in Procedural Sedation (Colonoscopy & Bronchoscopy)
| Metric | Remimazolam | Midazolam | Propofol | Source(s) |
| Sedation Success Rate | 80.6% - 96.91% | 25.2% - 75% | ~100% | [4][5] |
| Time to Onset of Sedation | 1.5 - 2.5 min | 5.0 min | Faster than Remimazolam | [4] |
| Induction Time | ~3.2 min shorter vs. Midazolam | - | - | [2] |
| Recovery Time (Fully Alert) | ~6.0 min | Slower than Remimazolam | Similar to Remimazolam | [3] |
| Time to Discharge | Faster vs. Midazolam | Slower than Remimazolam | - | [4] |
| Need for Rescue Sedation | Lower vs. Midazolam | Higher than Remimazolam | - | [2] |
Table 3: Safety Profile in Procedural Sedation
| Adverse Event | Remimazolam | Midazolam | Propofol | Source(s) | | :--- | :--- | :--- | :--- |[2][5][6] | | Hypotension | Lower incidence vs. Propofol (e.g., 12.6% vs 56.7%) | Similar to Remimazolam | Higher incidence vs. Remimazolam |[2][5][6] | | Respiratory Depression | Lower incidence vs. Propofol (e.g., RR: 0.48) | Similar to Remimazolam | Higher incidence vs. Remimazolam |[2][6] | | Hypoxemia | Lower incidence vs. Propofol (e.g., RR: 0.36) | ~1% (similar to Remimazolam) | Higher incidence vs. Remimazolam |[2][4][6] | | Injection Site Pain | Significantly lower vs. Propofol (e.g., RR: 0.04) | N/A | Common |[2][6] | | Body Movement | Higher incidence vs. Propofol (26.1% vs. 10.3%) | N/A | Lower incidence vs. Remimazolam |[5] |
Experimental Protocols
Comparative Study of Remimazolam vs. Midazolam for Colonoscopy Sedation
-
Objective: To compare the efficacy and safety of remimazolam with midazolam for procedural sedation in patients undergoing colonoscopy.
-
Study Design: A prospective, randomized, double-blind, parallel-group, active-controlled clinical trial.
-
Patient Population: Adult patients (ASA class I-III) scheduled for routine colonoscopy.
-
Procedure:
-
Patients are randomized to receive either remimazolam or midazolam.
-
Prior to the sedative, patients receive a standardized dose of an opioid analgesic (e.g., 50-100 µg of fentanyl).
-
Remimazolam Arm: An initial intravenous dose of 5.0 mg is administered. Supplemental doses of 2.5 mg are given as needed to achieve and maintain adequate sedation, defined as a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤ 3.
-
Midazolam Arm: An initial intravenous dose of 1.75 mg is administered, with subsequent top-up doses of 1.0 mg as needed to maintain a MOAA/S score of ≤ 3.
-
If adequate sedation is not achieved, a rescue sedative (e.g., propofol) may be administered.
-
-
Primary Endpoints:
-
Success of Sedation: A composite measure including completion of the colonoscopy, no requirement for a rescue sedative, and a limited number of top-up doses.
-
-
Secondary Endpoints:
-
Time to onset of sedation.
-
Time to full recovery (e.g., return to a baseline MOAA/S score).
-
Incidence of adverse events (e.g., hypotension, respiratory depression, hypoxia).
-
Patient and endoscopist satisfaction scores.
-
Comparative Study of Remimazolam vs. Propofol for Bronchoscopy Sedation
-
Objective: To compare the efficacy and safety of remimazolam with propofol for procedural sedation in patients undergoing flexible bronchoscopy.
-
Study Design: A prospective, multicenter, randomized, double-blind, positive-controlled clinical trial.
-
Patient Population: Adult patients (ASA class I-III) scheduled for bronchoscopy.
-
Procedure:
-
Patients are randomized to receive either remimazolam or propofol.
-
A standardized dose of an opioid (e.g., fentanyl 2 µg/kg) is administered intravenously 3 minutes prior to the sedative.
-
Remimazolam Arm: An initial intravenous dose of 0.2 mg/kg is administered.
-
Propofol Arm: An initial intravenous dose of 2.0 mg/kg is administered.
-
Adequate sedation for the procedure is defined as a MOAA/S score of ≤ 3. If the initial dose is insufficient, additional doses may be given.
-
-
Primary Endpoints:
-
Success Rate of Sedation: Successful completion of the bronchoscopy without the need for rescue medication.
-
-
Secondary Endpoints:
-
Time to achieve adequate sedation.
-
Recovery time.
-
Incidence of adverse events, with a particular focus on hypotension and respiratory depression.
-
Endoscopist and patient satisfaction.
-
Mandatory Visualization
Signaling Pathway of Remimazolam
Caption: Mechanism of action of remimazolam on the GABA-A receptor.
Experimental Workflow: Comparative Clinical Trial
References
- 1. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A phase IIb study comparing the safety and efficacy of remimazolam and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Remimazolam Tosylate vs. Remimazolam Besylate: A Comparative Analysis of Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Remimazolam (B1679269), an ultra-short-acting benzodiazepine, has emerged as a significant advancement in procedural sedation and general anesthesia. It is available in two salt forms: remimazolam tosylate and remimazolam besylate.[1] This guide provides an objective comparison of the clinical efficacy of these two formulations, supported by experimental data, to inform research and drug development.
Mechanism of Action
Remimazolam acts as a sedative by enhancing the activity of the GABAA receptor.[2] By binding to this receptor, it selectively promotes the influx of extracellular chloride ions into the cell. This influx leads to hyperpolarization of the cell membrane, increasing the resting potential and decreasing neuronal excitability, which in turn inhibits neuronal electrical activity and produces a sedative effect.[2]
Figure 1: Signaling pathway of Remimazolam.
Comparative Clinical Efficacy
Multiple clinical studies have been conducted to compare the anesthetic effects of this compound and remimazolam besylate. The general consensus from the available data is that there are no significant differences in the pharmacodynamics and pharmacokinetics between the two formulations.[2][3]
A study comparing the two in daytime hysteroscopic surgery found no statistically significant difference in the anesthesia induction dose, recovery time, sleep time, anesthesia maintenance time, or the incidence of adverse events such as body movement, cough, hypertension, hypotension, bradycardia, and tachycardia.[3][4]
However, one study abstract suggests that remimazolam tosilate may offer a marginally shorter recovery time compared to remimazolam besylate in outpatient hysteroscopic procedures, which could be advantageous in fast-track outpatient settings.[5] Another study with a similar focus also indicated a faster onset and shorter recovery for the tosilate form.[6]
Quantitative Data Summary
The following table summarizes the findings from a randomized controlled trial comparing this compound and remimazolam besylate in patients undergoing hysteroscopy.
| Parameter | This compound (Group T) (n=25) | Remimazolam Besylate (Group R) (n=25) | P-value |
| Anesthesia Induction Dose (mg) | Data not specified | Data not specified | > 0.05[4] |
| Sleep Time (min) | Data not specified | Data not specified | > 0.05[4] |
| Anesthesia Maintenance Time (min) | Data not specified | Data not specified | > 0.05[4] |
| Recovery Time (min) | Data not specified | Data not specified | > 0.05[4] |
| Adverse Events Incidence | No significant difference | No significant difference | > 0.05[4] |
Note: While the study concluded no significant difference, specific mean values and standard deviations were not available in the cited abstract.
Experimental Protocols
The methodologies employed in the comparative studies are crucial for interpreting the results. Below is a detailed description of a typical experimental protocol for a comparative clinical trial.
Study Design: Randomized, Double-Blind, Parallel Group
A common design for comparing the two formulations is a randomized, double-blind, parallel-group clinical trial.
1. Patient Population:
-
Patients aged 18-65 years.[4]
-
American Society of Anesthesiologists (ASA) physical status I or II.[4]
-
Scheduled for a specific procedure, such as hysteroscopy under total intravenous anesthesia.[4]
-
Exclusion criteria would typically include allergies to benzodiazepines, long-term use of benzodiazepines or opioids, pregnancy or breastfeeding, history of drug or alcohol abuse, and severe systemic diseases.[7]
2. Randomization and Blinding:
-
Patients are randomly assigned to one of two groups: the this compound group or the remimazolam besylate group.[4]
-
In a double-blind study, neither the patient nor the administering anesthesiologist is aware of which formulation is being used.
3. Anesthesia and Monitoring:
-
Induction: An initial dose of the assigned remimazolam formulation is administered. For instance, a loading dose of 0.2 mg/kg over 1 minute.[8]
-
Maintenance: Anesthesia is maintained with a continuous infusion of the study drug, with the rate adjusted to maintain a target level of sedation (e.g., Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score ≤ 4).[7] A typical maintenance dose is between 0.2-1 mg/kg/h.[8]
-
Concomitant Medication: A short-acting opioid like alfentanil may be administered for analgesia.[4]
-
Monitoring: Standard monitoring includes electrocardiogram (ECG), non-invasive blood pressure, pulse oximetry, and respiratory rate. The depth of sedation is assessed using a validated scale like the MOAA/S or Bispectral Index (BIS).
4. Outcome Measures:
-
Primary Outcome: The primary efficacy endpoint is often the success rate of the procedure, defined as completion without the need for a rescue sedative.
-
Secondary Outcomes:
-
Time to onset of sedation.
-
Dosage of remimazolam required for induction and maintenance.
-
Time to recovery (e.g., time to extubation, time to full alertness).
-
Incidence and severity of adverse events (e.g., hypotension, bradycardia, respiratory depression).
-
Patient and physician satisfaction scores.
-
Figure 2: Experimental workflow for a comparative trial.
Safety Profile
Both this compound and remimazolam besylate are considered to have a favorable safety profile, with a lower incidence of injection pain and hemodynamic instability compared to propofol.[2][9] An important safety feature of remimazolam is the availability of a reversal agent, flumazenil.[9]
Interestingly, one review noted that all reported cases of anaphylactic reactions to remimazolam have been associated with remimazolam besylate, with no such reports for this compound.[2] This observation may warrant further investigation in pharmacologic studies.[2]
Conclusion
Based on the current body of clinical evidence, this compound and remimazolam besylate demonstrate comparable clinical efficacy and safety profiles for procedural sedation and general anesthesia.[2][3] The choice between the two formulations may be guided by local availability and cost considerations. While some data suggests a potential for a slightly faster recovery with this compound, this finding requires confirmation in larger, more definitive clinical trials.[5][6] Future research should also continue to monitor and compare the long-term safety data and the incidence of rare adverse events for both formulations.
References
- 1. Remimazolam and Its Place in the Current Landscape of Procedural Sedation and General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the anesthetic effects of remimazolam tosilate and remimazolam besylate in daytime hysteroscopic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the anesthetic effects of remimazolam tosilate and remimazolam besylate in daytime hysteroscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amcmpub.com [amcmpub.com]
- 6. View of COMPARISON OF THE ANESTHETIC EFFECTS OF REMIMAZOLAM TOSILATE AND REMIMAZOLAM BESYLATE IN DAYTIME HYSTEROSCOPIC SURGERY [ijpba.in]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. apicareonline.com [apicareonline.com]
Remimazolam vs. Midazolam for Bronchoscopy: A Meta-Analysis Review
A comprehensive comparison of two key sedatives used in bronchoscopy procedures, this guide synthesizes findings from multiple meta-analyses to provide researchers, scientists, and drug development professionals with a detailed overview of the relative efficacy, safety, and recovery profiles of remimazolam (B1679269) and midazolam.
Remimazolam, a novel ultra-short-acting benzodiazepine, is emerging as a promising alternative to the widely used midazolam for procedural sedation during bronchoscopy.[1][2][3][4][5][6] This guide presents a meta-analysis of data from randomized controlled trials (RCTs) to objectively compare the performance of these two drugs, focusing on quantitative data, experimental protocols, and key procedural outcomes.
Efficacy: Faster Onset and Higher Success Rate with Remimazolam
Meta-analysis of several RCTs demonstrates that remimazolam offers a significantly faster onset of sedation and a higher success rate compared to midazolam.[1][4][7][8]
A systematic review and meta-analysis of four RCTs involving 630 patients found that remimazolam reduced the induction time by approximately 3.2 minutes compared to midazolam.[1][4][5] Another meta-analysis reported a higher sedation success rate with remimazolam.[7][8][9] Specifically, a subgroup analysis showed a significantly higher success rate of sedation with remimazolam than midazolam (RR: 2.45, 95%CI: 1.76-3.42, P < 0.001).[7][8][9] Furthermore, patients receiving remimazolam required less rescue sedation.[1][3][4][6]
| Efficacy Outcome | Remimazolam | Midazolam | Relative Risk/Odds Ratio (95% CI) | p-value | Source |
| Sedation Success Rate | Higher | Lower | RR: 2.45 (1.76-3.42) | < 0.001 | [7][8][9] |
| Induction Time | Shorter | Longer | MD: -3.214 min (-5.513 to -0.914) | 0.006 | [1][4][5] |
| Need for Rescue Sedation | Lower | Higher | OR: 0.223 (0.107 to 0.467) | < 0.001 | [1][3][4][6] |
Recovery Profile: Remimazolam Offers Faster Recovery
Patients sedated with remimazolam experience a significantly shorter recovery time. One meta-analysis indicated a substantial decrease in recovery time with remimazolam compared to midazolam.[1] Another study found that the time to full alertness after the end of the bronchoscopy was significantly shorter in patients treated with remimazolam (median 6.0 minutes) compared to those treated with midazolam (12.0 minutes).[10][11]
| Recovery Outcome | Remimazolam | Midazolam | Standardized Mean Difference (95% CI) | p-value | Source |
| Recovery Time | Shorter | Longer | SMD: -0.976 (-1.483 to -0.469) | < 0.001 | [1][4][5] |
| Time to Full Alertness | Median: 6.0 min | Median: 12.0 min | - | 0.0001 | [10][11] |
Safety Profile: Remimazolam Associated with Fewer Adverse Events
Remimazolam demonstrates a superior safety profile with a lower incidence of common adverse events associated with sedation.[8][9] Meta-analyses have shown that remimazolam is associated with a lower incidence of hypotension and respiratory depression compared to conventional sedatives.[7][8][9] However, when compared directly with midazolam, one systematic review found no significant difference in the incidence of intraoperative complications such as hypoxia, hypotension, hypertension, tachycardia, and cough.[1] Similarly, postoperative side effects like nausea and vomiting were not significantly different between the two groups.[1]
| Safety Outcome | Remimazolam | Midazolam | Relative Risk (95% CI) | p-value | Source |
| Hypotension | Lower Incidence | Higher Incidence | RR: 0.61 (0.40-0.95) vs. Conventional Sedatives | 0.027 | [7][8][9] |
| Respiratory Depression | Lower Incidence | Higher Incidence | RR: 0.50 (0.33-0.77) vs. Conventional Sedatives | 0.002 | [7][8][9] |
| Hypoxemia | No Significant Difference | No Significant Difference | - | > 0.05 | [1] |
| Nausea and Vomiting | No Significant Difference | No Significant Difference | - | > 0.05 | [1] |
Experimental Protocols
The meta-analyses included in this review synthesized data from several randomized controlled trials (RCTs). A typical experimental workflow for these studies is as follows:
The methodologies of the included RCTs generally followed these steps:
-
Patient Selection: Patients scheduled for flexible bronchoscopy who required sedation were screened for eligibility. Inclusion and exclusion criteria were established to ensure a homogenous study population.
-
Randomization: Eligible patients were randomly assigned to receive either remimazolam or midazolam for sedation. The studies were often double-blinded, where both the patient and the administering physician were unaware of the assigned treatment.
-
Drug Administration and Dosage:
-
Remimazolam Group: An initial dose was administered, followed by top-up doses as needed to achieve and maintain a desired level of sedation (e.g., Modified Observer's Assessment of Alertness/Sedation [MOAA/S] score of 3 or less).
-
Midazolam Group: An initial dose was administered, with subsequent doses given as required to reach and maintain the target sedation level.
-
Fentanyl was often administered as an analgesic in both groups before the sedative.
-
-
Monitoring and Data Collection: Throughout the procedure, vital signs (heart rate, blood pressure, oxygen saturation), sedation levels, and any adverse events were continuously monitored and recorded. Key time points such as the time to sedation, start and end of the procedure, and time to recovery were documented.
-
Outcome Measures:
-
Primary Outcomes: Typically included the success rate of the procedure (completion of bronchoscopy with adequate sedation and no need for an alternative sedative), time to onset of sedation, and time to recovery.
-
Secondary Outcomes: Often included the incidence of adverse events (e.g., hypotension, hypoxia, respiratory depression), the total dose of the sedative used, and patient and physician satisfaction scores.
-
-
Statistical Analysis: Data from both groups were compared using appropriate statistical tests to determine any significant differences in efficacy, recovery, and safety. Random-effects models were often used for meta-analysis to account for heterogeneity between studies.[1][4][5][6]
Conclusion
The available meta-analysis data suggests that remimazolam is a safe and effective sedative for bronchoscopy, offering several advantages over midazolam.[1][3][4][6][7][8][9] Its rapid onset, high success rate, and faster recovery profile make it a compelling option for improving procedural efficiency and patient experience.[1][2][3][4][5][6] While the safety profile appears favorable with a lower incidence of certain adverse events compared to conventional sedatives, direct comparisons with midazolam show no significant differences in many intraoperative and postoperative complications.[1][7][8][9] Researchers and clinicians should consider these findings in the context of individual patient needs and institutional protocols. Further high-quality, large-scale RCTs are warranted to confirm these findings and provide more definitive evidence.[1][4][6]
References
- 1. The comparison of remimazolam and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparison of remimazolam and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomi… [ouci.dntb.gov.ua]
- 3. Frontiers | The comparison of remimazolam and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 4. The comparison of remimazolam and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of remimazolam in bronchoscopic sedation: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of remimazolam in bronchoscopic sedation: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
Safety Operating Guide
Proper Disposal of Remimazolam Tosylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Remimazolam tosylate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of this substance, ensuring the protection of personnel and the environment.
This compound is classified as a Schedule IV controlled substance by the Drug Enforcement Administration (DEA). This designation indicates a low potential for abuse and dependence, but necessitates strict adherence to disposal regulations to prevent diversion. While not classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), proper disposal is still paramount.
Core Disposal Protocol: Non-Retrievable Destruction
The primary principle for the disposal of controlled substances like this compound is to render them "non-retrievable." This means the substance must be altered to a state where it cannot be readily transformed back into a usable form.
The recommended and most compliant method for disposing of bulk, unused, or expired this compound from a laboratory setting is through a DEA-registered reverse distributor . These specialized services are authorized to handle and document the disposal of controlled substances in accordance with federal and state regulations.
Step-by-Step Disposal Procedure:
-
Segregation and Secure Storage: Immediately segregate any expired, unwanted, or unusable this compound from active laboratory stock. Store this material in a securely locked, substantially constructed cabinet or safe, separate from the active controlled substance inventory.
-
Accurate Record-Keeping: Meticulously document the name of the substance, the quantity to be disposed of, and the date of segregation in your controlled substance logs.
-
Engage a DEA-Registered Reverse Distributor: Contact a DEA-registered reverse distributor to arrange for the collection and disposal of the this compound. Your institution's Environmental Health and Safety (EHS) department can typically provide a list of approved vendors.
-
Transfer and Documentation: Follow the specific instructions provided by the reverse distributor for packaging and transferring the material. Upon transfer, you will receive documentation, such as a DEA Form 41 (Registrants Inventory of Drugs Surrendered), which must be retained for a minimum of two years as proof of proper disposal.
Disposal of Trace and Contaminated Materials
For materials with trace amounts of this compound, such as empty vials, syringes, and personal protective equipment (PPE), the following procedures apply:
-
"RCRA Empty" Containers: A container that has held this compound is considered "RCRA empty" when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains. These containers can typically be disposed of in the regular laboratory trash, provided they are not otherwise contaminated with hazardous materials.
-
Contaminated PPE and Debris: Gloves, bench paper, and other materials contaminated with trace amounts of this compound should be collected in a designated waste container for incineration.
It is strictly prohibited to dispose of this compound, in any quantity, down the drain or in regular trash.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the chemical degradation or environmental fate of this compound through various disposal methods. Research in this area is ongoing.
| Parameter | Data |
| DEA Schedule | IV |
| RCRA Hazardous Waste | No |
| Primary Disposal Method | DEA-Registered Reverse Distributor |
| Alternative Disposal Method | Incineration (must render non-retrievable) |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
